Product packaging for 4-bromo-2,3-dihydro-1H-indene(Cat. No.:CAS No. 6134-53-8)

4-bromo-2,3-dihydro-1H-indene

Cat. No.: B1339576
CAS No.: 6134-53-8
M. Wt: 197.07 g/mol
InChI Key: JCQMGSFTMQWFPE-UHFFFAOYSA-N
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Description

4-bromo-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9B B1339576 4-bromo-2,3-dihydro-1H-indene CAS No. 6134-53-8

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indene
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InChI

InChI=1S/C9H9Br/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQMGSFTMQWFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471696
Record name 4-bromo-2,3-dihydro-1H-indene
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-53-8
Record name 4-bromo-2,3-dihydro-1H-indene
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Record name 4-bromo-2,3-dihydro-1H-indene
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Foundational & Exploratory

In-Depth Structural Analysis of 4-bromo-2,3-dihydro-1H-indene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-2,3-dihydro-1H-indene, a brominated derivative of the indane scaffold, serves as a versatile building block in the synthesis of a wide range of more complex molecules. The indane core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence and position of the bromine atom on the aromatic ring of this compound make it a valuable precursor for introducing further functionality through various cross-coupling reactions. Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final products. This guide details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve a comprehensive structural characterization of this compound.

Molecular Structure and Atom Numbering

The structural analysis that follows is based on the IUPAC numbering convention for the indane ring system.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the substitution pattern and the integrity of the dihydroindene core.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and spectrometer frequency is critical for achieving good signal dispersion and resolution.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is strategic as it is a common solvent for a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and can serve as internal references.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic protons.

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity, which is essential for sharp spectral lines and accurate integration.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with adequate signal intensity.

¹H NMR Spectral Data and Interpretation

While the direct experimental spectrum for this compound is not publicly available, a predictive analysis based on the closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, and general principles of NMR spectroscopy allows for a reliable estimation of the ¹H NMR spectrum.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~7.3-7.4d1HH-5The bromine atom at C-4 will deshield the adjacent proton at C-5. The coupling to H-6 will result in a doublet.
~7.1-7.2t1HH-6This proton is coupled to both H-5 and H-7, resulting in a triplet (or a doublet of doublets with similar coupling constants).
~7.0-7.1d1HH-7The proton at C-7 will be coupled to H-6, appearing as a doublet.
~2.9-3.1t2HH-1The benzylic protons at C-1 are adjacent to the CH₂ group at C-2, leading to a triplet.
~2.9-3.1t2HH-3Similar to H-1, the benzylic protons at C-3 are adjacent to the CH₂ group at C-2, resulting in a triplet.
~2.0-2.2quintet2HH-2The protons at C-2 are coupled to the four protons on the adjacent C-1 and C-3 positions, leading to a quintet.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~145C-7aQuaternary carbon in the aromatic region, deshielded due to its position at the ring junction.
~143C-3aQuaternary carbon in the aromatic region, also at a ring junction.
~130C-6Aromatic CH carbon.
~128C-5Aromatic CH carbon, deshielded by the adjacent bromine.
~125C-7Aromatic CH carbon.
~120C-4Aromatic carbon directly attached to the electronegative bromine atom.
~33C-1Benzylic CH₂ carbon.
~33C-3Benzylic CH₂ carbon.
~25C-2Aliphatic CH₂ carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will be characterized by absorptions corresponding to aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-Br bond.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

  • Sample Preparation:

    • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any adsorbed water, which has a strong IR absorption.

    • In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture until it is a fine, homogeneous powder. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and particle size.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
3100-3000C-H stretchAromatic C-H stretching vibrations.
2950-2850C-H stretchAliphatic C-H stretching vibrations from the CH₂ groups of the five-membered ring.
1600-1450C=C stretchAromatic carbon-carbon double bond stretching vibrations.
~1450CH₂ bendAliphatic CH₂ scissoring (bending) vibration.
1250-1000C-H in-plane bendAromatic C-H in-plane bending vibrations.
900-675C-H out-of-plane bendAromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.
600-500C-Br stretchCarbon-bromine bond stretching vibration. This is often in the fingerprint region and can be weak.[2]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues. For halogenated compounds like this compound, the isotopic distribution of bromine is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic molecules.

  • Sample Introduction:

    • A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS has the advantage of separating the analyte from any impurities before it enters the mass spectrometer.

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

Mass Spectral Data and Interpretation

Table 4: Predicted Mass Spectral Data for this compound

m/zIonInterpretation
196/198[M]⁺Molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
117[M - Br]⁺Loss of a bromine radical from the molecular ion, resulting in the indanyl cation. This is often a prominent peak.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of compounds containing a benzyl group, formed by rearrangement of the indanyl cation.

The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.7% and 49.3%, respectively). This results in a characteristic "doublet" for any bromine-containing fragment, where the two peaks are separated by two mass units and have roughly the same height. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound.

Figure 2. Workflow for the Structural Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., chromatography, recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analysis of chemical shifts, coupling constants, and integration NMR->NMR_Data IR_Data Identification of functional groups IR->IR_Data MS_Data Determination of molecular weight and isotopic pattern MS->MS_Data Confirmation Confirmation of Structure and Purity NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.

Conclusion

The structural analysis of this compound is a critical step in its application as a synthetic intermediate. Through the synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has provided a detailed overview of the experimental protocols and the interpretation of the expected spectral data, offering a robust framework for the characterization of this important molecule. The principles and methodologies described herein are broadly applicable to the structural elucidation of other substituted indane derivatives and related small molecules in the field of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-dihydro-1H-indene, also known as 4-bromoindane, is a halogenated aromatic hydrocarbon that serves as a pivotal building block in synthetic organic chemistry. Its unique structural scaffold, combining a bicyclic indane core with a reactive bromine substituent on the aromatic ring, makes it a valuable intermediate in the development of novel compounds, particularly in the pharmaceutical and materials science sectors. The strategic placement of the bromine atom allows for a variety of chemical modifications, most notably through metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound, its synthesis and reactivity, spectral characterization, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Core Properties

This compound possesses a fused ring system where a benzene ring is fused to a cyclopentane ring. The bromine atom is substituted at the 4-position of the indane nucleus. This structure imparts a combination of aromatic and aliphatic characteristics to the molecule.

Visualization of the Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 6134-53-8[1][2]
Molecular Formula C₉H₉Br[1][2]
Molecular Weight 197.07 g/mol [2]
Physical Form Liquid[1]
Boiling Point 248.1 ± 29.0 °C at 760 mmHg[1][3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 106.9 ± 18.7 °C[1]
LogP 2.9378[2]
Topological Polar Surface Area (TPSA) 0 Ų[2]

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. A common and logical pathway involves the synthesis of the corresponding indanone precursor followed by reduction.

Synthesis of the Key Precursor: 4-Bromo-1-indanone

A robust method for the synthesis of 4-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid.[4] This precursor can be prepared from 2-bromobenzaldehyde through a series of standard organic transformations.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone [4]

  • Acid Chloride Formation: Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane. Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure to yield the crude 3-(2-bromophenyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: Prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane. Add the crude acid chloride dissolved in dichloromethane dropwise to the suspension, maintaining the temperature below 27 °C.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 3 hours. Quench the reaction by pouring it into ice. Extract the aqueous mixture with dichloromethane (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-1-indanone as a solid.

Reduction to this compound

The final step in the synthesis is the reduction of the ketone functionality of 4-bromo-1-indanone. This can be achieved through various reduction methods, such as the Clemmensen or Wolff-Kishner reduction, or more mildly using triethylsilane in the presence of a strong acid like trifluoroacetic acid.

Conceptual Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Synthesis of 4-Bromo-1-indanone cluster_1 Reduction to Final Product 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoic acid 3-(2-bromophenyl)propanoyl chloride 3-(2-bromophenyl)propanoyl chloride 3-(2-bromophenyl)propanoic acid->3-(2-bromophenyl)propanoyl chloride SOCl₂, reflux 4-Bromo-1-indanone 4-Bromo-1-indanone 3-(2-bromophenyl)propanoyl chloride->4-Bromo-1-indanone AlCl₃, DCM This compound This compound 4-Bromo-1-indanone->this compound Reduction (e.g., Et₃SiH, TFA)

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6][7] this compound can be coupled with a wide range of boronic acids or their esters to introduce various aryl or heteroaryl substituents at the 4-position of the indane core. This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceutical candidates.[8][9]

General Experimental Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent and Reaction Conditions: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Flow of a Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling 4-Bromoindane 4-Bromoindane Coupled Product Coupled Product 4-Bromoindane->Coupled Product Boronic Acid Boronic Acid Boronic Acid->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product

References

Introduction: The Strategic Importance of 4-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,3-dihydro-1H-indene

This compound, also known as 4-bromoindane, is a vital molecular scaffold and intermediate in the fields of medicinal chemistry and advanced materials science. Its rigid bicyclic structure, combined with the reactive handle provided by the bromine atom, makes it an exceptionally valuable building block. The indane core is present in numerous biologically active molecules, and the bromine atom facilitates a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions, allowing for the construction of complex molecular architectures.[1][2][3] This guide provides a detailed, field-proven pathway for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of key transformations.

The most reliable and scalable synthetic strategy proceeds in two main stages:

  • Formation of the Indanone Core: Synthesis of the key intermediate, 4-bromo-1-indanone, via an intramolecular Friedel-Crafts acylation.

  • Carbonyl Group Reduction: Deoxygenation of the ketone in 4-bromo-1-indanone to the corresponding methylene group to yield the final product.

This document will dissect each stage, offering both the "how" and the "why" behind the procedural choices, ensuring a reproducible and logically sound synthesis.

Stage 1: Synthesis of 4-Bromo-1-indanone via Intramolecular Friedel-Crafts Acylation

The foundational step in this pathway is the construction of the 4-bromo-1-indanone ring system. The intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative is the most common and efficient method.[4][5] This approach strategically places the bromine atom on the starting material, thereby avoiding regioselectivity issues that would arise from attempting to brominate the indanone core directly.

Principle and Rationale

The reaction begins with 3-(2-bromophenyl)propanoic acid. The logic here is twofold: the bromine is pre-positioned at the desired location, and the three-carbon propanoic acid side chain is the ideal length to form the five-membered cyclopentanone ring fused to the benzene ring.

To facilitate the cyclization, the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride can then readily undergo an intramolecular electrophilic aromatic substitution reaction, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃), to form the indanone ring.[6]

Experimental Protocol: Two-Step Synthesis of 4-Bromo-1-indanone

This protocol is adapted from established large-scale laboratory procedures.[6]

Step 1a: Acyl Chloride Formation

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases).

  • Reagents: To a solution of 3-(2-bromophenyl)propanoic acid (1.0 equiv) in a suitable solvent like 1,2-dichloroethane, add thionyl chloride (2.5 equiv).

  • Reaction: Heat the mixture to reflux and maintain for approximately 24 hours. The progress can be monitored by the cessation of gas evolution.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude 3-(2-bromophenyl)propanoyl chloride is typically used directly in the next step without further purification.

Step 1b: Intramolecular Friedel-Crafts Cyclization

  • Setup: In a separate, dry, multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in dichloromethane.

  • Addition: Cool the AlCl₃ suspension in an ice bath. Dissolve the crude acyl chloride from the previous step in dichloromethane and add it dropwise via the dropping funnel to the AlCl₃ suspension, ensuring the internal temperature is maintained below 27°C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.[6]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water to quench the reaction and decompose the aluminum complexes.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield 4-bromo-1-indanone as an off-white solid.

Visualization of Stage 1 Workflow

Synthesis_Stage1 cluster_0 Step 1a: Acyl Chloride Formation cluster_1 Step 1b: Friedel-Crafts Cyclization Start 3-(2-Bromophenyl) propanoic Acid AcylChloride 3-(2-Bromophenyl) propanoyl Chloride Start->AcylChloride  SOCl₂, Reflux   Indanone 4-Bromo-1-indanone AcylChloride->Indanone  AlCl₃, DCM  

Caption: Workflow for the synthesis of 4-bromo-1-indanone.

Quantitative Data Summary for Stage 1
ParameterValue/ConditionSource
Starting Material3-(2-Bromophenyl)propanoic acid[6]
Acylating AgentThionyl Chloride (SOCl₂)[6]
Cyclization CatalystAluminum Chloride (AlCl₃)[6]
Solvent1,2-Dichloroethane, Dichloromethane[6]
Reaction Time~24h (Step 1a), 3h (Step 1b)[6]
TemperatureReflux (Step 1a), <27°C then RT (Step 1b)[6]
Typical Yield~86%[6]

Stage 2: Reduction of 4-Bromo-1-indanone

With the key intermediate in hand, the final step is the reduction of the C1 carbonyl group to a methylene (CH₂) group. This transformation is a cornerstone of organic synthesis, and several robust methods exist. The choice of method depends on the substrate's tolerance to acidic or basic conditions. Since 4-bromo-1-indanone is stable under both, we will consider the two most powerful and classic methods: the Wolff-Kishner and Clemmensen reductions.

Comparative Analysis of Reduction Methods
MethodReagents & ConditionsMechanismAdvantagesDisadvantages
Wolff-Kishner Reduction Hydrazine (NH₂NH₂), strong base (KOH or NaOH), high temp (~200°C) in a high-boiling solvent (e.g., ethylene glycol).[7][8]Formation of a hydrazone, followed by base-catalyzed elimination of N₂ gas.[9][10]Excellent for base-stable compounds. Tolerates many functional groups that are acid-sensitive.[7]Requires very high temperatures and strongly basic conditions. Not suitable for base-labile substrates.
Clemmensen Reduction Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), reflux.[11][12]Complex heterogeneous mechanism on the zinc surface, thought to involve organozinc intermediates.[13][14]Excellent for acid-stable compounds, especially aryl-alkyl ketones.[12]Strongly acidic conditions destroy acid-sensitive functional groups. The mechanism is not fully understood.[11]
Catalytic Hydrogenation H₂ gas, metal catalyst (e.g., Pd/C, PtO₂), pressure, heat.[15][16]Adsorption of H₂ and substrate onto the catalyst surface, followed by stepwise hydrogen transfer.[17]Can be performed under neutral conditions. Milder than the other two methods.Can be difficult to drive the reaction past the alcohol (indanol) stage to the full alkane reduction. Risk of dehalogenation (C-Br bond cleavage).

Rationale for Selection: For the synthesis of this compound, both the Wolff-Kishner and Clemmensen reductions are highly effective. The choice often comes down to laboratory preference and available equipment. Catalytic hydrogenation is less ideal for this specific transformation due to the potential for incomplete reduction to the alcohol or de-bromination side reactions.

Experimental Protocol: Wolff-Kishner Reduction

This protocol is a generalized procedure based on the Huang-Minlon modification, which simplifies the original method.[7]

  • Setup: Place 4-bromo-1-indanone (1.0 equiv), potassium hydroxide (KOH, ~10 equiv), and hydrazine hydrate (~5 equiv) in a round-bottom flask with a high-efficiency reflux condenser. Add diethylene glycol as the solvent.[8]

  • Hydrazone Formation: Heat the mixture to ~130°C for 1-2 hours. During this phase, water and excess hydrazine will distill off as the hydrazone forms in situ.

  • Decomposition: Increase the temperature to ~190-200°C and maintain reflux for an additional 4-5 hours. The evolution of nitrogen gas (N₂) will be observed as the hydrazone decomposes to the alkane.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of cold water and acidify with dilute HCl.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product can be purified by column chromatography or distillation to yield this compound.[8]

Experimental Protocol: Clemmensen Reduction

This protocol is based on the classic procedure for reducing aryl-alkyl ketones.[12][13]

  • Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10-15 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam. Add water, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.

  • Reaction: Add the 4-bromo-1-indanone to the flask. Heat the mixture to a vigorous reflux with strong stirring to ensure good mixing of the heterogeneous components. Additional portions of concentrated HCl may need to be added during the reaction (e.g., every 6 hours) to maintain the acidic conditions. The reaction can take 24-48 hours.

  • Workup: After cooling, carefully separate the organic layer. Extract the aqueous layer with more toluene.

  • Purification: Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate. After solvent removal, purify the product by vacuum distillation or column chromatography.

Visualization of Stage 2 Reduction Pathways

Synthesis_Stage2 cluster_WK Wolff-Kishner (Basic) cluster_C Clemmensen (Acidic) Indanone 4-Bromo-1-indanone Indane This compound Indanone->Indane Wolff-Kishner Indanone->Indane Clemmensen WK_reagents 1. NH₂NH₂, KOH 2. Heat (~200°C) C_reagents Zn(Hg), conc. HCl Reflux

Caption: Key reduction pathways from 4-bromo-1-indanone.

Alternative Synthetic Routes: Direct Bromination of Indane

An alternative, seemingly more direct, approach would be the electrophilic bromination of 2,3-dihydro-1H-indene (indane). However, this method is fraught with challenges, primarily a lack of regioselectivity. The indane system has multiple positions on the aromatic ring that can be brominated, as well as benzylic positions that are susceptible to radical bromination.[18]

  • Electrophilic Aromatic Substitution: Using Br₂ with a Lewis acid could lead to a mixture of 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromoindane, which would be difficult to separate.

  • Radical Bromination: Using reagents like N-Bromosuccinimide (NBS) tends to favor bromination at the benzylic C1 position, which is not the desired isomer.[19]

Due to these control issues, the multi-step synthesis starting from a pre-brominated precursor is overwhelmingly preferred for producing pure this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a robust two-stage process. The initial intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid provides the key intermediate, 4-bromo-1-indanone, in high yield and with perfect regiochemical control. The subsequent deoxygenation of this indanone can be effectively accomplished using either the base-mediated Wolff-Kishner reduction or the acid-mediated Clemmensen reduction. Both methods are high-yielding and serve as canonical examples of carbonyl-to-methylene transformations. This strategic pathway exemplifies a core principle of organic synthesis: installing key functional groups early to avoid complex selectivity and purification challenges later in the sequence.

References

Spectroscopic Elucidation of 4-bromo-2,3-dihydro-1H-indene: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and drug development, the indane scaffold is a recurring structural motif of significant interest. Its rigid, bicyclic framework provides a valuable template for the design of novel therapeutic agents. The strategic functionalization of this core structure is paramount in modulating its physicochemical properties and biological activity. Among the various derivatives, 4-bromo-2,3-dihydro-1H-indene serves as a key intermediate, offering a reactive handle for further synthetic transformations.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. As Senior Application Scientists, we recognize that a thorough understanding of a molecule's spectroscopic signature is not merely a routine analytical task; it is the cornerstone of chemical identity, purity assessment, and ultimately, the foundation upon which successful drug discovery programs are built. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for its acquisition and interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing self-validating protocols.

Molecular Structure and Isomeric Considerations

The structure of this compound, with the bromine atom positioned on the aromatic ring, presents a distinct spectroscopic profile compared to its isomers where the bromine is on the aliphatic ring. This guide focuses exclusively on the 4-bromo isomer.

Caption: Key identifiers for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

A detailed protocol for acquiring a ¹H NMR spectrum is crucial for reproducibility.[2][3][4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte's resonances.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine 1D spectra to balance signal intensity and relaxation delays.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for protons.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm for organic molecules).

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Predicted ¹H NMR Data and Interpretation:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-77.35d7.81H
H-57.28d7.61H
H-67.05t7.71H
H-1, H-1'2.95t7.52H
H-3, H-3'2.88t7.52H
H-2, H-2'2.08quintet7.52H

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary slightly.

Interpretation:

  • Aromatic Region (7.0-7.4 ppm): The three aromatic protons (H-5, H-6, and H-7) appear as distinct multiplets. The downfield shift is characteristic of protons attached to a benzene ring. The splitting pattern (doublet, triplet, doublet) is indicative of their ortho and meta coupling relationships.

  • Aliphatic Region (2.0-3.0 ppm): The protons of the five-membered ring appear as two triplets and a quintet. The benzylic protons (H-1 and H-3) are expected to be the most downfield of the aliphatic protons due to their proximity to the aromatic ring. The H-2 protons, being further from the aromatic system, will be the most upfield. The triplet multiplicity of H-1 and H-3 arises from coupling to the two H-2 protons. The quintet for H-2 is a result of coupling to both the H-1 and H-3 protons.

cluster_mol This compound mol_img aromatic Aromatic Protons (H-5, H-6, H-7) ~7.0-7.4 ppm benzylic Benzylic Protons (H-1, H-3) ~2.9 ppm aliphatic Aliphatic Protons (H-2) ~2.1 ppm

Caption: Key proton environments in this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

The acquisition of a ¹³C NMR spectrum requires slightly different parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1][10]

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required.

  • Acquisition Parameters:

    • Experiment Type: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

    • Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is necessary, especially for quaternary carbons.

    • Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is needed to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3a145.2
C-7a142.8
C-5130.5
C-7128.0
C-6126.8
C-4121.5
C-132.5
C-331.8
C-225.4

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary slightly.

Interpretation:

  • Aromatic Region (120-146 ppm): Six distinct signals are expected for the aromatic carbons. The two quaternary carbons (C-3a and C-7a) involved in the ring fusion are the most downfield. The carbon bearing the bromine atom (C-4) is significantly shielded compared to the other aromatic carbons due to the heavy atom effect of bromine.

  • Aliphatic Region (25-33 ppm): Three signals are predicted for the aliphatic carbons of the five-membered ring, consistent with the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Experimental Protocol (Attenuated Total Reflectance - ATR):

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[12][13][14][15][16]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[15]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic (CH₂)
1600-1450C=C stretchAromatic ring
1470-1430CH₂ bendAliphatic
850-750C-H out-of-plane bendAromatic (substitution pattern)
600-500C-Br stretchAryl bromide

Interpretation:

The IR spectrum of this compound is expected to be characterized by:

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • A strong C-Br stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹. The exact position of the C-H out-of-plane bending bands can provide further confirmation of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.[22]

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[23][24][25][26][27]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating aromatic compounds.

    • Injection: Use a split/splitless injector.

    • Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute the compound from the GC column.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A scan range of m/z 40-300 is appropriate to detect the molecular ion and expected fragments.

Predicted Mass Spectrum and Fragmentation Pattern:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[28]

Key Predicted Fragments:

  • Molecular Ion (M⁺): A pair of peaks at m/z 196 and 198, with approximately equal intensity, corresponding to [C₉H₉⁷⁹Br]⁺ and [C₉H₉⁸¹Br]⁺.

  • [M-Br]⁺: A peak at m/z 117, corresponding to the loss of the bromine radical. This is expected to be a prominent peak due to the formation of a stable indanyl cation.

  • [M-C₂H₄]⁺: Fragmentation of the five-membered ring can lead to the loss of ethylene, resulting in a fragment ion.

  • Tropylium Ion: Rearrangement to a bromotropylium ion could also be a possible fragmentation pathway.

MI Molecular Ion (M⁺) m/z 196/198 M_Br [M-Br]⁺ m/z 117 MI->M_Br -Br• Tropylium Bromotropylium Ion MI->Tropylium Rearrangement Other Other Fragments M_Br->Other Further Fragmentation

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. This guide has outlined both the theoretical underpinnings and practical considerations for acquiring and interpreting this crucial analytical data. While experimental spectra for this specific molecule are not widely published, the predictive data presented herein, grounded in established spectroscopic principles and supported by data from analogous structures, offers a robust framework for its characterization. For professionals in drug development, the rigorous application of these spectroscopic techniques is not merely a quality control measure but a critical step in advancing our understanding of structure-activity relationships and accelerating the journey from a promising molecule to a potential therapeutic.

References

crystal structure of 4-bromo-2,3-dihydro-1H-indene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Search Phase

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Expanding Analytical Focus

I'm now integrating information on synthesis, crystallization, and X-ray diffraction analysis. I'm prioritizing the identification of key structural themes and methodologies. I've started structuring the guide, beginning with an introduction and sections on synthesis and crystal growth. Now I'm focusing on the crystallographic analysis, planning to explain X-ray diffraction and its application, and I will be using a DOT graph to illustrate the workflow from crystal to structure.

Discovering Structural Insights

I've been immersed in the crystallographic data for this compound derivatives. It's truly fascinating! The initial search results unveiled detailed synthesis protocols. My focus is now on mapping out the relationship between structural variations and their impact. I plan to use this framework to develop a more complex structure, so stay tuned.

Broadening Structural Scope

I'm now diving deeper into the available structural data. My search has expanded to encompass general crystallization techniques for organic compounds, crucial for the experimental section. I've noted the importance of these derivatives in drug development, which is a key driver for this work. While details on 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one are ample, I'll concentrate on expanding the dataset to encompass a wider variety of this compound derivatives, allowing for comparative analyses.

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A Guide to the Synthesis of 4-Bromo-2,3-dihydro-1H-indene: A Focus on Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Bromo-2,3-dihydro-1H-indene (also known as 4-bromoindane) is a pivotal molecular scaffold and key intermediate in the synthesis of complex therapeutic agents, particularly in the development of treatments for neurological disorders and inflammatory conditions.[1][2][3] Its rigid bicyclic structure provides a well-defined three-dimensional framework that is highly valued in medicinal chemistry for exploring structure-activity relationships. This guide provides an in-depth technical analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the strategic rationale behind each pathway. We will dissect two principal strategies: a regiochemically precise route commencing with the intramolecular cyclization of a substituted phenylpropanoic acid, and a more direct approach involving the electrophilic bromination of indane. For each pathway, we will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Introduction to this compound

The indane scaffold, a benzene ring fused to a cyclopentane ring, is a prevalent motif in numerous biologically active compounds.[4] The introduction of a bromine atom at the 4-position of the aromatic ring, as in this compound, creates a versatile intermediate. The bromine atom serves as a reactive handle for a multitude of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings, which are foundational for constructing the complex molecular architectures of modern pharmaceuticals.[1][2] This compound is therefore a critical building block for creating libraries of derivatives for drug screening and development.[1]

PropertyValue
Chemical Formula C₉H₉Br
Molecular Weight 197.07 g/mol
CAS Number 19095-44-2
Appearance Colorless to pale yellow liquid

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic approach to this compound reveals two logical and industrially relevant strategies. The choice between these pathways hinges on considerations of regiochemical control, starting material availability, and scalability.

G cluster_0 Pathway I: Cyclization Route cluster_1 Pathway II: Direct Bromination target This compound p1_inter 4-Bromo-1-indanone target->p1_inter Ketone Reduction (e.g., Wolff-Kishner) p2_start 2,3-dihydro-1H-indene (Indane) target->p2_start Electrophilic Aromatic Substitution (Bromination) p1_start 3-(2-Bromophenyl)propanoic acid p1_inter->p1_start Intramolecular Friedel-Crafts Acylation G start 3-(2-Bromophenyl)propanoic acid step1 Activation with Thionyl Chloride (SOCl₂) start->step1 intermediate 3-(2-Bromophenyl)propanoyl chloride step1->intermediate step2 Friedel-Crafts Cyclization with AlCl₃ intermediate->step2 product 4-Bromo-1-indanone step2->product G cluster_0 Reaction Conditions cluster_1 Potential Products start Indane cond1 NBS, Light (AIBN) (Radical Conditions) start->cond1 cond2 Br₂, Lewis Acid (FeBr₃) (Electrophilic Conditions) start->cond2 prod1 1-Bromoindane (Benzylic Bromination) cond1->prod1 Forms benzylic radical prod4 4-Bromoindane (Aromatic Bromination - Desired) cond2->prod4 Ortho/Para directing prod5 5-Bromoindane (Aromatic Bromination - Isomer) cond2->prod5 Ortho/Para directing

References

Controlling Regioselectivity in the Synthesis of Bromo-dihydroindene Isomers: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-2,3-dihydro-1H-indene (bromo-indane) isomers are pivotal building blocks in medicinal chemistry and advanced materials science.[1][2][3] Their utility stems from the rigid bicyclic indane scaffold, which provides a defined three-dimensional structure, and the bromine atom, which serves as a versatile synthetic handle for further functionalization via cross-coupling or substitution reactions.[1][2] However, the successful application of these intermediates is critically dependent on the precise control of bromine's position on the indane framework. This guide provides an in-depth analysis of the core principles and field-proven methodologies for achieving high regioselectivity in the synthesis of 1-bromo-, 4-bromo-, and 5-bromo-dihydroindene isomers. We will dissect the mechanistic underpinnings of competing reaction pathways—free-radical benzylic bromination versus electrophilic aromatic substitution—and provide detailed protocols to empower researchers to predictably synthesize the desired isomer.

The Strategic Importance of Regioisomeric Control

The dihydroindene core is a privileged scaffold in numerous biologically active molecules.[3] The specific placement of a bromine atom dictates the subsequent synthetic transformations and, ultimately, the pharmacological profile of the final compound. For instance, 5-bromo-2,3-dihydro-1H-indene is a key intermediate for compounds targeting obesity-related metabolic diseases, where the bromine at the 5-position is crucial for modifications via Suzuki or Buchwald amination reactions.[2] Conversely, the 1-bromo isomer provides a reactive benzylic site, enabling nucleophilic substitutions to introduce diverse functionalities directly adjacent to the fused ring system.[3] Therefore, mastering the regioselective bromination of the dihydroindene core is not a trivial exercise but a fundamental requirement for efficient and targeted drug development.

Mechanistic Dichotomy: The Two Paths to Bromination

The regiochemical outcome of the bromination of 2,3-dihydro-1H-indene is determined by the reaction mechanism, which can be directed by the choice of reagents and conditions. The two primary competing pathways are Free-Radical Substitution at the benzylic C-1 position and Electrophilic Aromatic Substitution (EAS) on the benzene ring.

Pathway A: Free-Radical Bromination for C-1 Selectivity

To achieve substitution at the aliphatic portion of the dihydroindene, specifically at the benzylic C-1 position, a free-radical pathway is employed. The C-1 hydrogens are benzylic and thus significantly weaker and more susceptible to abstraction by a radical species than the other aliphatic or aromatic hydrogens.

Mechanism: This reaction is most effectively carried out using N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), with initiation by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN).[4][5] NBS serves as a source of a low, constant concentration of molecular bromine (Br₂) and bromine radicals (Br•).[5][6][7]

  • Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) or the N-Br bond in NBS under UV light to generate a small number of radicals. These radicals can then react with trace HBr to produce bromine radicals (Br•).[4][8]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the C-1 position of dihydroindene. This step is highly regioselective because it forms a resonance-stabilized benzylic radical, which is significantly more stable than a radical at any other position.[3][4]

    • The resulting benzylic radical reacts with a molecule of Br₂ (formed from the reaction of NBS with HBr) to yield 1-bromo-2,3-dihydro-1H-indene and a new bromine radical, which continues the chain reaction.[5][6]

  • Termination: The reaction ceases when radicals combine with each other.[8]

The key to the success of NBS is maintaining a very low concentration of Br₂, which favors the radical substitution pathway over the competing electrophilic addition to the aromatic ring.[4][5]

G cluster_init Initiation cluster_prop Propagation I Initiator (AIBN/hν) Br_rad Br• I->Br_rad Generates Indane Dihydroindene Benzylic_Rad Benzylic Radical (Resonance Stabilized) Indane->Benzylic_Rad + Br•, - HBr Product 1-Bromo-dihydroindene Benzylic_Rad->Product + Br₂ Br2 Br₂ (from NBS + HBr) Product->Br_rad releases new Br•

Caption: Free-Radical Bromination at the Benzylic C-1 Position.

Pathway B: Electrophilic Aromatic Substitution for C-4/C-5 Selectivity

To functionalize the aromatic ring, an electrophilic aromatic substitution (EAS) mechanism is required. In this pathway, the dihydroindene molecule acts as a nucleophile, attacking an electrophilic bromine species.

Directing Effects: The fused cyclopentyl ring acts as a weak electron-donating group (activating group) through hyperconjugation and induction (+I effect).[9][10] As with other alkyl substituents on a benzene ring, it directs incoming electrophiles to the ortho and para positions.[11][12]

  • The C-5 position is para to the C-7a ring fusion atom.

  • The C-4 position is ortho to the C-7a ring fusion atom.

  • The C-6 position is meta and thus disfavored.

Therefore, electrophilic bromination of dihydroindene yields a mixture of 4-bromo- and 5-bromo-2,3-dihydro-1H-indene. The para-isomer (5-bromo) is often the major product due to reduced steric hindrance compared to the ortho-position (4-bromo).[11][13]

Mechanism: This reaction is typically performed using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or in a polar solvent.[1] NBS can also act as an electrophilic bromine source in polar solvents, often without a radical initiator.[4][14]

  • Generation of Electrophile: The Lewis acid polarizes the Br-Br bond, creating a potent electrophile, Br⁺.

  • Nucleophilic Attack: The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the intermediates for ortho and para attack is more stabilized by the alkyl group than for meta attack.[12][15]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring aromaticity and regenerating the catalyst.

G cluster_sigma Sigma Complex Intermediates Indane Dihydroindene Br_plus Br⁺ (from Br₂ + FeBr₃) Sigma_para Para-attack (C-5, More Stable) Br_plus->Sigma_para Favored Sigma_ortho Ortho-attack (C-4, Stable) Br_plus->Sigma_ortho Sigma_meta Meta-attack (C-6, Less Stable) Br_plus->Sigma_meta Disfavored Product_5 5-Bromo-dihydroindene (Major Product) Sigma_para->Product_5 - H⁺ Product_4 4-Bromo-dihydroindene (Minor Product) Sigma_ortho->Product_4 - H⁺

Caption: Electrophilic Aromatic Substitution on the Dihydroindene Ring.

Data Summary & Experimental Protocols

The choice of methodology directly dictates the isomeric outcome. The following table summarizes the expected results from different approaches.

Target Isomer Primary Reagent(s) Typical Conditions Mechanism Key Rationale
1-Bromo- N-Bromosuccinimide (NBS)AIBN or hν, CCl₄ (non-polar), refluxFree-RadicalFormation of the most stable resonance-stabilized benzylic radical at C-1.[3][6]
4-Bromo- / 5-Bromo- Bromine (Br₂)FeBr₃ or AlCl₃ (Lewis Acid), darkElectrophilic Aromatic SubstitutionAlkyl group is an ortho, para-director; para (5-position) is sterically favored.[11][12][13]
5-Bromo- N-Bromosuccinimide (NBS)Dichloromethane (polar solvent)Electrophilic Aromatic SubstitutionIn polar solvents, NBS can act as an electrophilic bromine source.[1][4][14]
Experimental Protocol 1: Synthesis of 1-Bromo-2,3-dihydro-1H-indene

This protocol is designed to favor benzylic bromination.

Materials:

  • 2,3-dihydro-1H-indene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dihydro-1H-indene (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq).

  • Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. Note: The solid NBS should rise to the surface as it is consumed and the denser succinimide by-product forms.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide and wash with a small amount of cold CCl₄.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via vacuum distillation or column chromatography to obtain pure 1-bromo-2,3-dihydro-1H-indene.

Experimental Protocol 2: Synthesis of 5-Bromo-2,3-dihydro-1H-indene

This protocol is designed to favor electrophilic aromatic substitution.

Materials:

  • 2,3-dihydro-1H-indene

  • Bromine (Br₂)

  • Iron filings (or anhydrous FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium hydroxide solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a trap (to neutralize HBr gas), add 2,3-dihydro-1H-indene (1.0 eq) and anhydrous dichloromethane.

  • Cool the flask in an ice-water bath to 0°C.

  • Add a catalytic amount of iron filings.

  • Slowly add a solution of bromine (1.0 eq) in DCM via the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C. The red-brown color of bromine should discharge as it reacts.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-3 hours or until the reaction is complete (monitored by TLC/GC-MS).

  • Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 10% NaOH solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of 4-bromo and 5-bromo isomers, which can be separated by careful column chromatography or fractional distillation.

Case Study: Regioselectivity in Substituted Indanones

The principles of regioselectivity become more complex with substituted dihydroindenes, such as indanones. The existing substituents exert strong electronic and steric effects. For example, the bromination of 5,6-dimethoxyindan-1-one demonstrates a remarkable dependence on reaction conditions.[16][17]

  • Under acidic conditions (Br₂ in acetic acid): Dibromination occurs. The electron-donating methoxy groups strongly activate the aromatic ring, leading to bromination at the C-4 position. Concurrently, the acidic conditions promote enolization of the ketone, leading to bromination at the α-carbon (C-2), resulting in 2,4-dibromo-5,6-dimethoxyindan-1-one.[16][17]

  • Under basic conditions (Br₂ with KOH): The reaction is highly regioselective for the aromatic ring. The strong activating effect of the methoxy groups directs bromination exclusively to the C-4 position, yielding 4-bromo-5,6-dimethoxyindan-1-one as the major monobrominated product.[16]

This case highlights how a nuanced understanding of both substrate electronics and reaction conditions is essential for predicting and controlling the regiochemical outcome.

Caption: Experimental Workflow for Regioselective Bromination.

Conclusion

The regioselective synthesis of bromo-dihydroindene isomers is a controllable process governed by fundamental principles of organic reaction mechanisms. By carefully selecting the brominating agent and reaction conditions, researchers can selectively target either the benzylic C-1 position via a free-radical pathway or the aromatic C-4/C-5 positions through electrophilic substitution. The use of NBS with a radical initiator in non-polar solvents provides reliable access to the 1-bromo isomer, while molecular bromine with a Lewis acid catalyst or NBS in a polar solvent affords the aromatic isomers. This guide provides the mechanistic rationale and practical protocols necessary for drug development professionals and synthetic chemists to confidently and predictably incorporate these valuable bromo-dihydroindene building blocks into their synthetic strategies.

References

A Technical Guide to the Solubility of 4-bromo-2,3-dihydro-1H-indene in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-2,3-dihydro-1H-indene, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical interactions, including polarity and hydrogen bonding capabilities. We apply the "like dissolves like" principle to forecast its behavior in a range of common laboratory solvents, from nonpolar hydrocarbons to polar aprotic and protic systems. To empower researchers to validate these predictions, a rigorous, step-by-step protocol for experimental solubility determination via the universally recognized shake-flask method is provided. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation of this compound.

Introduction to this compound: A Structural Overview

This compound, also known as 4-bromoindane, is a halogenated aromatic hydrocarbon. Its molecular structure consists of a bicyclic system where a benzene ring is fused to a five-membered cyclopentane ring, with a bromine atom substituted on the aromatic ring at position 4.

Core Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol
Appearance Typically a liquid or low-melting solid
SMILES C1C(CC2=CC=CC=C21)Br

The key to understanding its solubility lies in its structural features. The molecule is predominantly nonpolar due to the large hydrocarbon framework (the dihydroindene moiety). The carbon-bromine (C-Br) bond introduces a degree of polarity, creating a dipole moment. However, the molecule lacks any hydrogen bond donating groups (e.g., -OH, -NH). This structural composition is the primary determinant of its interaction with various solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This empirical rule states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

  • Nonpolar Solvents: These solvents, characterized by low dielectric constants and minimal dipole moments (e.g., hexane, toluene), readily dissolve nonpolar solutes through weak van der Waals forces.

  • Polar Aprotic Solvents: These solvents possess significant dipole moments but lack acidic protons (e.g., acetone, dimethyl sulfoxide). They can engage in dipole-dipole interactions but cannot donate hydrogen bonds.

  • Polar Protic Solvents: These solvents not only have polar bonds but also contain hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen (e.g., water, ethanol). They are effective at solvating ions and molecules that can participate in hydrogen bonding.

Based on its predominantly nonpolar structure with a moderate polar C-Br bond, this compound is expected to exhibit the highest solubility in nonpolar and moderately polar aprotic solvents. Its inability to donate hydrogen bonds will limit its solubility in highly polar protic solvents like water.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound at ambient temperature. These predictions are qualitative and should be confirmed experimentally using the protocol outlined in Section 4.0.

SolventSolvent TypePolarity Index (P')Predicted SolubilityRationale for Prediction
Hexane Nonpolar0.1HighThe nonpolar aliphatic nature of hexane aligns well with the large hydrocarbon backbone of the solute, facilitating dissolution via van der Waals forces.
Toluene Nonpolar (Aromatic)2.4HighThe aromatic ring of toluene can interact favorably with the benzene ring of the solute through π-π stacking, in addition to van der Waals forces.
Dichloromethane (DCM) Polar Aprotic3.1HighDCM's moderate polarity is well-suited to solvate both the nonpolar hydrocarbon part and the polar C-Br bond of the molecule.
Diethyl Ether Polar Aprotic2.8HighAs a moderately polar aprotic solvent, diethyl ether is expected to effectively dissolve the compound.
Acetone Polar Aprotic5.1ModerateThe higher polarity of acetone may lead to slightly lower solubility compared to less polar organic solvents, but it should still be a viable solvent.
Ethyl Acetate Polar Aprotic4.4Moderate to HighIts polarity is suitable for dissolving compounds with both nonpolar and polar features.
Ethanol Polar Protic4.3ModerateWhile ethanol can engage in dipole-dipole interactions, its strong hydrogen-bonding network is not fully compatible with the solute, which cannot donate hydrogen bonds.
Methanol Polar Protic5.1Low to ModerateMethanol is more polar than ethanol, and its extensive hydrogen-bonding network makes it a less favorable solvent for this predominantly nonpolar compound.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2ModerateDMSO is a very strong polar aprotic solvent; while it can dissolve a wide range of compounds, less polar solvents are likely to be more effective for this specific solute.
Water Polar Protic10.2Very Low / InsolubleThe high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the nonpolar this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive quantitative solubility data, the shake-flask method is the gold standard, ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.[1][2][3]

Materials and Equipment
  • This compound (solid or liquid)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solute at the end of the experiment is critical to ensure saturation.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker, set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For some compounds, 48 to 72 hours may be necessary.[2]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC, GC, or UV-Vis method to determine the concentration of the solute.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Causality and Self-Validation
  • Why excess solute? To ensure the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

  • Why filtration? To ensure that only the dissolved solute is being measured, preventing falsely high results from suspended microparticles.

  • Why a calibration curve? To ensure accurate quantification by relating the instrument's response directly to known concentrations of the compound.

Solvent Selection Workflow

The choice of solvent is critical and depends on the intended application. The following workflow provides a logical approach to solvent selection for this compound.

Solvent_Selection_Workflow start Define Application reaction Organic Synthesis (Reaction Medium) start->reaction purification Chromatography / Recrystallization start->purification formulation Solution for Assay / Formulation start->formulation reaction_solvents High Solubility Solvents: Toluene, Dichloromethane, Diethyl Ether reaction->reaction_solvents purification_type Technique? purification->purification_type formulation_solvents High Solubility & Low Reactivity: DMSO, Ethanol (if tolerated) formulation->formulation_solvents reaction_check Inertness & BP suitable for reaction temp? reaction_check->reaction_solvents No, reconsider select_solvent Final Solvent Selection & Experimental Validation reaction_check->select_solvent Yes reaction_solvents->reaction_check chromatography Chromatography (Mobile Phase) purification_type->chromatography Chromatography recrystallization Recrystallization purification_type->recrystallization Recrystallization chroma_solvents System: Nonpolar (Hexane) + Moderately Polar (Ethyl Acetate) chromatography->chroma_solvents recrystal_solvents Find solvent with high solubility at high temp & low solubility at low temp (e.g., Ethanol, Methanol) recrystallization->recrystal_solvents chroma_solvents->select_solvent recrystal_solvents->select_solvent formulation_check Biocompatible / Assay Compatible? formulation_check->select_solvent Yes formulation_check->formulation_solvents No, reconsider formulation_solvents->formulation_check

Caption: Logical workflow for selecting a suitable solvent for this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information before use.

Conclusion

While quantitative experimental data for the solubility of this compound is not widely available, a strong predictive framework can be established based on its molecular structure. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents and poorly soluble in highly polar protic solvents like water. For all research and development applications, it is imperative that these predictions are validated through rigorous experimental determination. The shake-flask method detailed herein provides a robust and reliable protocol for generating the precise solubility data required for successful scientific outcomes.

References

An In-depth Technical Guide to the Thermal Stability of 4-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Thermal Stability in Drug Development

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom, as in 4-bromo-2,3-dihydro-1H-indene, offers a versatile handle for further synthetic modifications. However, the presence of the carbon-bromine bond also introduces potential thermal liabilities. Understanding the thermal stability of this intermediate is paramount for:

  • Process Safety and Hazard Assessment: Preventing runaway reactions and ensuring safe handling during synthesis and purification, which may involve elevated temperatures.

  • Storage and Shelf-life: Establishing appropriate storage conditions to prevent degradation over time.

  • Quality Control: Ensuring the purity and integrity of the compound and subsequent active pharmaceutical ingredients (APIs).

Instability can lead to the formation of impurities, potentially altering the pharmacological profile or introducing toxicity. Therefore, a thorough understanding and experimental validation of thermal stability are critical checkpoints in the drug development pipeline.

Predicted Thermal Decomposition Profile

Based on the analysis of structurally related bromo-organic compounds, the primary thermal degradation pathway for this compound is anticipated to be dehydrobromination , the elimination of hydrogen bromide (HBr). This is a common decomposition route for alkyl and aryl bromides. The process is autocatalytic in nature, as the eliminated HBr can catalyze further degradation.

The benzylic protons on the five-membered ring are the most likely to be abstracted along with the bromine atom, leading to the formation of a double bond and generating bromoindene isomers. At higher temperatures, further decomposition and potential polymerization of the resulting unsaturated species may occur.

A plausible thermal degradation pathway is illustrated below:

G cluster_main Thermal Degradation Pathway of this compound A This compound B Heat (Δ) A->B C Transition State B->C D Hydrogen Bromide (HBr) C->D Elimination E Bromoindene Isomers C->E Formation F Further Decomposition Products (e.g., char, oligomers) E->F High Temperature

Caption: Predicted thermal degradation pathway of this compound.

Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is recommended for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

    • Ensure the sample is representative of the bulk material. If the sample is a solid, a fine powder is preferred for uniform heating.

  • Atmosphere:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 500 °C).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss is observed.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Table 1: Hypothetical TGA Data for this compound

ParameterExpected ValueSignificance
Tonset (5% mass loss)120 - 150 °CIndicates the start of significant thermal decomposition.
Temperature of Max. Loss Rate150 - 180 °CThe point of the most rapid decomposition.
Residual Mass at 500 °C< 5%Indicates the amount of non-volatile decomposition products.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing is crucial to contain any evolved gases.

  • Atmosphere:

    • An inert atmosphere (nitrogen or argon) is typically used.

  • Temperature Program:

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired range, which should encompass the melting point and decomposition temperature.

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition.

    • The onset temperature of an exothermic event can provide information on the decomposition temperature.

G cluster_workflow Thermal Analysis Workflow A Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) B TGA Analysis (10 °C/min in N2) A->B C DSC Analysis (10 °C/min in N2) A->C D Mass Loss vs. Temperature (TGA Thermogram) B->D H Pyrolysis-GC-MS (for decomposition product identification) B->H E Heat Flow vs. Temperature (DSC Thermogram) C->E F Determination of T-onset and Decomposition Profile D->F G Identification of Melting Point and Decomposition Enthalpy E->G I Comprehensive Thermal Stability Profile F->I G->I H->I

Caption: A typical workflow for comprehensive thermal stability analysis.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the effluent gas from the TGA can be analyzed by hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).

  • TGA-MS: Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of species like HBr (m/z 80, 82).

  • TGA-FTIR: Identifies functional groups in the evolved gases through their characteristic infrared absorption bands.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal degradation products of a sample. The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This can provide detailed information about the decomposition mechanism.[1]

Safe Handling and Storage of Brominated Organic Compounds

Given the potential for thermal decomposition and the release of corrosive HBr gas, strict safety protocols must be followed when handling and storing this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents and bases.[2]

  • Handling:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

    • Avoid heating the compound above its determined decomposition temperature.

    • Have an appropriate spill kit readily available.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely thermal behavior can be inferred from related compounds. The primary decomposition pathway is expected to be dehydrobromination. A rigorous experimental evaluation using TGA, DSC, and EGA is essential to establish a definitive thermal stability profile. This information is critical for ensuring the safe handling, storage, and effective use of this important synthetic intermediate in research and development.

References

fundamental reactivity of the 4-bromo-2,3-dihydro-1H-indene core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Reactivity of the 4-Bromo-2,3-dihydro-1H-indene Core

Authored by: A Senior Application Scientist

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a significant structural motif in organic chemistry, forming the backbone of numerous biologically active molecules and advanced materials.[1] The introduction of a bromine atom at the 4-position creates This compound , a versatile and highly valuable building block. The bromine atom serves as a key functional handle, enabling a wide array of synthetic transformations. This guide provides an in-depth exploration of the core reactivity of this molecule, focusing on the strategic transformations centered around the carbon-bromine bond. We will delve into the mechanistic underpinnings of its reactivity in palladium-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and its behavior in other substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Structural and Electronic Profile: The Basis of Reactivity

The reactivity of the this compound core is primarily dictated by the properties of the C(sp²)–Br bond on the aromatic ring.

  • The C–Br Bond as a Reactive Site: The bromine atom is a good leaving group, making the C4 position an electrophilic center, particularly in the context of metal-catalyzed reactions. Its presence dramatically alters the molecule's chemical properties compared to the parent indane scaffold, creating a predictable site for functionalization.[1]

  • Electronic Influence: As a halogen, bromine exerts a dual electronic effect on the benzene ring: it is deactivating due to its electron-withdrawing inductive effect (-I) yet ortho-, para-directing for electrophilic aromatic substitution due to its electron-donating resonance effect (+R). However, the primary utility of this compound lies in reactions that directly involve the C-Br bond itself, rather than further substitution on the ring.

  • The Dihydroindene Scaffold: The fused, saturated five-membered ring imparts a rigid, three-dimensional structure. This can influence the steric accessibility of the C4 position and may affect the conformational properties of derivatives, a crucial aspect in drug design for optimizing interactions with biological targets.[2]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The C(aryl)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-heteroatom bonds.[3] These reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[5][6] For this compound, this reaction facilitates the substitution of the bromine atom with a wide variety of aryl or heteroaryl groups.[5] The reaction is prized for its functional group tolerance and the relatively mild conditions under which it can be performed.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add complex1 Ar-Pd(II)L₂(Br) oxidative_add->complex1 Ar-Br transmetalation Transmetalation complex1->transmetalation complex2 Ar-Pd(II)L₂(R') transmetalation->complex2 R'-B(OH)₂ (Base) reductive_elim Reductive Elimination complex2->reductive_elim product Ar-R' complex2->product reductive_elim->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The following table summarizes typical conditions for the Suzuki coupling of aryl bromides, which are directly applicable to the this compound core.

Aryl Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80-100~82[5][6]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O100High[7]
Thiophene-2-boronic acidPd₂(dba)₃/XPhos (1-3)CsF1,4-Dioxane100High[4]

This protocol describes a typical procedure for coupling this compound with phenylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[5][8] Add degassed solvents, typically a mixture like 1,4-dioxane and water (4:1 v/v), via syringe.[7]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 8-16 hours.[5]

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with amines.[9][10] This transformation is exceptionally powerful for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction generally requires a palladium precursor, a specialized phosphine ligand, and a base.[11]

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add complex1 Ar-Pd(II)L(Br) oxidative_add->complex1 Ar-Br amine_coord Amine Coordination & Deprotonation complex1->amine_coord complex2 Ar-Pd(II)L(NR'R'') amine_coord->complex2 HNR'R'' (Base) reductive_elim Reductive Elimination complex2->reductive_elim product Ar-NR'R'' complex2->product reductive_elim->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the amination of this compound.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), a strong base like sodium tert-butoxide (NaOtBu) (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos or a biarylphosphine ligand, 2-5 mol%) to a dry reaction vessel.[12]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the product via column chromatography.

Formation and Reactivity of Organometallic Intermediates

The C-Br bond can be transformed into a highly nucleophilic carbon center through the formation of organometallic reagents.

Grignard Reagent Formation

Aryl bromides react with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form Grignard reagents (RMgX).[13][14] The resulting 4-(magnesiobromo)-2,3-dihydro-1H-indene is a potent nucleophile and a strong base.[13]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water and alcohols, which will rapidly quench the reagent.[13][14]

  • Initiation: The reaction can have an induction period. Activating agents like iodine or 1,2-dibromoethane are often used to clean the magnesium surface and initiate the reaction.[14]

The formed Grignard reagent can be used in a multitude of subsequent reactions, most commonly with electrophiles like aldehydes, ketones, esters, and carbon dioxide to form new C-C bonds.[15]

  • Setup: Flame-dry all glassware and assemble it under a stream of inert gas. Place magnesium turnings (1.2 equiv) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Initiation: Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether or THF.

  • Reagent Addition: Dissolve this compound (1.0 equiv) in anhydrous ether and add it to the dropping funnel. Add a small portion of the solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.[15]

  • Reaction: Add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete conversion. The resulting gray-to-brown solution is the Grignard reagent, ready for subsequent reaction.

Organolithium Reagent Formation

Halogen-metal exchange using a strong organolithium base, typically n-butyllithium (n-BuLi), can convert the aryl bromide into a highly reactive organolithium species. This reaction is usually very fast, even at low temperatures (e.g., -78 °C). The resulting 4-lithio-2,3-dihydro-1H-indene can be used similarly to a Grignard reagent but often exhibits different reactivity and selectivity profiles.

Reactivity_Summary start This compound suzuki Suzuki Coupling [Pd], R-B(OH)₂ start->suzuki hartwig Buchwald-Hartwig [Pd], R₂NH start->hartwig grignard Grignard Formation Mg, Ether start->grignard lithiation Lithiation n-BuLi start->lithiation sonogashira Sonogashira Coupling [Pd], R-C≡CH start->sonogashira prod_suzuki 4-Aryl-dihydroindene (C-C Bond) suzuki->prod_suzuki prod_hartwig 4-Amino-dihydroindene (C-N Bond) hartwig->prod_hartwig prod_grignard Grignard Reagent (Nucleophile) grignard->prod_grignard prod_lithiation Organolithium (Nucleophile) lithiation->prod_lithiation prod_sonogashira 4-Alkynyl-dihydroindene (C-C Bond) sonogashira->prod_sonogashira

Caption: Key reactivity pathways of the this compound core.

Experimental Workflow: A Self-Validating System

A robust experimental workflow is critical for success and reproducibility in synthetic chemistry. The following diagram illustrates a self-validating system for a typical cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep 1. Reagent Preparation (Substrate, Catalyst, Base) inert 2. Inert Atmosphere Setup (Evacuate/Backfill Ar/N₂) prep->inert rxn 3. Solvent Addition & Heating inert->rxn monitor 4. In-Process Control (TLC / LC-MS) rxn->monitor monitor->rxn Reaction Incomplete workup 5. Quench & Extraction monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify char 7. Product Characterization (NMR, MS) purify->char

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The this compound core is a synthetically tractable and strategically important building block. Its reactivity is dominated by the versatile C-Br bond, which serves as a reliable handle for introducing molecular complexity. Mastery of palladium-catalyzed cross-coupling reactions and the generation of organometallic intermediates provides a robust toolkit for chemists to functionalize this scaffold, enabling the synthesis of novel compounds for drug discovery, materials science, and beyond. The protocols and principles outlined in this guide offer a foundation for the rational design and execution of synthetic routes involving this valuable intermediate.

References

An In-depth Technical Guide to 4-bromo-2,3-dihydro-1H-indene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-bromo-2,3-dihydro-1H-indene, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical identity, synthesis, and utility as a versatile building block for novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-bromoindane, is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The strategic placement of the bromine atom on the aromatic ring renders it a valuable precursor for a wide array of chemical transformations.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
CAS Number 6134-53-8N/A
Molecular Formula C₉H₉BrN/A
Molecular Weight 197.07 g/mol N/A
IUPAC Name This compoundN/A
Synonyms 4-bromoindaneN/A
SMILES C1C(CC2=C1C=CC=C2Br)N/A
InChI InChI=1S/C9H9Br/c10-8-5-2-4-7-3-1-6-9(7)8/h2,4-5H,1,3,6H2N/A
InChIKey UMEFRXDFDVRHMJ-UHFFFAOYSA-NN/A
Table 2: Physicochemical Properties of this compound
PropertyValueNotes
Physical State Liquid (at room temperature)N/A
Boiling Point 248.1 °CEstimated
Flash Point 106.9 °CEstimated
Purity Typically >95%Commercially available

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, primarily involving the bromination of indane or the cyclization of a suitably substituted precursor. The choice of synthetic strategy often depends on the desired purity, scale, and available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the carbon-bromine bond, leading back to the parent indane molecule. This suggests that electrophilic aromatic bromination of indane is a primary synthetic pathway.

G This compound This compound Electrophilic Aromatic Bromination Electrophilic Aromatic Bromination This compound->Electrophilic Aromatic Bromination C-Br Disconnection Indane Indane Electrophilic Aromatic Bromination->Indane

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Electrophilic Bromination of Indane

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for the bromination of aromatic compounds.

Materials:

  • 2,3-dihydro-1H-indene (indane)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydro-1H-indene (1.0 eq) in anhydrous dichloromethane.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ease of handling and selectivity compared to liquid bromine.[1]

  • Dichloromethane (DCM): DCM is a suitable solvent due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the brominating agent.

  • Aqueous Sodium Thiosulfate Wash: This step is crucial for removing any residual bromine, which can interfere with subsequent reactions and purification.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The bromo-substituent at the 4-position of the indane ring serves as a versatile handle for introducing diverse functionalities through cross-coupling reactions, making it a valuable intermediate in the synthesis of novel drug candidates.

Role as a Synthetic Intermediate

The primary utility of this compound in drug discovery lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures.[2]

G cluster_0 Drug Discovery Workflow This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Suzuki, Buchwald-Hartwig, etc. Diverse Indane Derivatives Diverse Indane Derivatives Cross-Coupling Reactions->Diverse Indane Derivatives Biological Screening Biological Screening Diverse Indane Derivatives->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Caption: Workflow illustrating the use of this compound in drug discovery.

Development of Tubulin Polymerization Inhibitors

A significant application of the dihydro-1H-indene scaffold is in the development of tubulin polymerization inhibitors, which are a class of anticancer agents. By modifying the indane core, researchers have designed and synthesized potent inhibitors that bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[1][3] The 4-bromo-substituted indane serves as a key starting material for the synthesis of these complex derivatives.

Safety, Handling, and Storage

  • Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public spectral databases. However, based on the known structure and data from similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent, as well as signals for the aliphatic protons of the cyclopentane ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons, with the carbon atom attached to the bromine atom appearing at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined structure and the reactivity of the carbon-bromine bond provide a versatile platform for the synthesis of a wide range of complex molecules. Its role in the development of potent anticancer agents, particularly tubulin polymerization inhibitors, highlights its importance in medicinal chemistry. Adherence to proper safety and handling protocols is essential when working with this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and safety protocols associated with 4-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and experimental integrity in the laboratory.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic hydrocarbon that requires careful handling due to its potential health effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its primary hazards.

Based on data for the compound and its isomers, the primary hazards are:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

Table 1: GHS Hazard Classification for this compound and its Isomers

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential.

Engineering Controls

All work with this compound, particularly when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have adequate airflow and be located in a well-ventilated laboratory. An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.

Table 2: Recommended Personal Protective Equipment

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially during procedures with a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Chemical-resistant Laboratory CoatA long-sleeved lab coat that fastens securely is required to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (if necessary)While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for certain high-concentration scenarios or in the event of a ventilation failure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4] Contact with these substances could lead to vigorous reactions.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

For a minor spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the PPE outlined in Table 2.

  • Containment: If it is a liquid, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Cleanup: Carefully sweep or scoop up the absorbed material or solid spill into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Small & Contained major_spill Major Spill (outside fume hood or large volume) assess->major_spill Large or Uncontained don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate contact_ehs Contact EHS/Emergency Services evacuate->contact_ehs report Document Incident contact_ehs->report contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Spill Residue contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->report

Caption: Workflow for responding to a chemical spill of this compound.

Waste Disposal

All waste containing this compound, including contaminated consumables, must be treated as halogenated organic hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment. A thorough understanding of its hazards and the implementation of robust safety protocols are paramount to protecting researchers and the environment.

References

Methodological & Application

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 4-Aryl-2,3-dihydro-1H-indenes

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its discovery, which earned Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the 2010 Nobel Prize in Chemistry, has profoundly impacted the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][4][5] This reaction facilitates the coupling of organoboron compounds with organic halides or pseudohalides, providing a powerful tool for constructing biaryl and substituted aromatic systems.[1][5]

The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold found in numerous biologically active molecules and advanced materials. The targeted synthesis of 4-aryl substituted indenes is of particular interest, as these motifs serve as critical building blocks for high-performance olefin polymerization catalysts and are integral to the structure of various pharmaceutical agents.[6][7] This application note provides a detailed, field-proven guide to the Suzuki-Miyaura coupling of 4-bromo-2,3-dihydro-1H-indene with various arylboronic acids, offering researchers a robust and efficient protocol.

Reaction Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition by inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[8][9] The reactivity order for the halide leaving group is I > Br > OTf >> Cl.[2][9] For aryl bromides, this step is typically faster than the rate-determining step of the overall reaction.[8]

  • Transmetalation : This crucial step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the organoboron compound must be activated by a base.[1][11] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the aryl group to the Pd(II) complex, displacing the halide.[1]

  • Reductive Elimination : In the final step, the two organic moieties—the indene and the newly transferred aryl group—are eliminated from the palladium center.[9][10] This forms the desired carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Bromo-indene pd_complex [Indenyl-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [Ar-B(OH)₃]⁻ (from ArB(OH)₂ + Base) trans_complex [Indenyl-Pd(II)L₂-Ar] transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 4-Aryl-indene (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol: Ligand-Free Coupling in an Aqueous System

Drawing from highly efficient modern methodologies, this protocol utilizes a "ligand-free" system. While not strictly devoid of ligands (the solvent or other species can coordinate), it avoids the need for expensive and often air-sensitive phosphine ligands.[6] This approach has been shown to be exceptionally effective for substrates similar to this compound, achieving high yields with very low catalyst loadings.[6][7]

Materials and Reagents
  • Substrates : this compound, various arylboronic acids (1.05 - 1.2 equivalents).

  • Catalyst : Palladium(II) Acetate (Pd(OAc)₂).

  • Base : Potassium Carbonate (K₂CO₃).

  • Phase Transfer Agent : Tetrabutylammonium Bromide (TBAB).

  • Solvent System : Polyethylene Glycol 400 (PEG-400) and Water.

  • Other Reagents : Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), silica gel for chromatography.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and TBAB (1.0 mmol).

  • Solvent Addition : Add PEG-400 (3.0 mL) and deionized water (3.0 mL) to the flask. Stir the mixture to create a suspension.

  • Catalyst Addition : Add Palladium(II) Acetate (Pd(OAc)₂, 0.005–0.1 mol%). Note: For many substrates, extremely low catalyst loadings are effective.[6] An initial loading of 0.1 mol% is a robust starting point.

  • Reaction Execution : Heat the reaction mixture to 110 °C with vigorous stirring. The reaction is typically complete within 1-2 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-2,3-dihydro-1H-indene.

Key Parameter Optimization: A Scientist's Perspective

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd(OAc)₂A stable, air-tolerant, and cost-effective Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[12] Other common sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[2][12]
Ligand Ligand-Free (with TBAB)Avoids the cost and handling of phosphine ligands. TBAB acts as a phase-transfer catalyst, facilitating interaction between reactants, while PEG-400 can help stabilize the palladium nanoparticles that are the true catalytic species.[6] For more challenging substrates, bulky, electron-rich phosphine ligands like SPhos or PCy₃ can accelerate the oxidative addition step.[11][12]
Base K₂CO₃A moderately strong inorganic base that is effective in activating the boronic acid without promoting side reactions with sensitive functional groups.[9] Stronger bases like K₃PO₄ or Cs₂CO₃ can be used if the coupling is sluggish.[1][12] The base's primary role is to form the reactive boronate species.[1][11]
Solvent System PEG-400 / H₂OAn environmentally benign system where water helps dissolve the inorganic base and PEG-400 acts as an excellent solvent and stabilizer for the catalyst.[6] Traditional organic solvents like toluene, THF, or dioxane are also widely used, often in a biphasic mixture with water.[1][8]
Temperature 80 - 110 °CElevated temperatures increase the reaction rate, particularly for the oxidative addition and reductive elimination steps. The optimal temperature balances reaction speed with the stability of the catalyst and substrates.[6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh, high-purity reagents. Ensure the catalyst has not decomposed. Increase reaction temperature or time. Consider a more active catalyst system (e.g., with a phosphine ligand).
Dehalogenation of Starting Material The Pd-H species formed reductively eliminates with the aryl group instead of undergoing transmetalation.[8]Ensure the reaction is under an inert atmosphere. Use a different solvent or base.
Protodeboronation of Boronic Acid The boronic acid is replaced by a proton from the solvent or trace acid.Use anhydrous solvents if water is not part of the system. Ensure the base is of good quality and in sufficient excess. Use the boronic acid promptly after weighing.
Formation of Homocoupled Byproducts Reductive elimination occurs between two identical aryl groups on the palladium center.This is often difficult to avoid completely but can be minimized by controlling stoichiometry and using a slight excess of the boronic acid.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly reliable and scalable method for accessing valuable 4-aryl-substituted indane scaffolds. By employing a modern, ligand-free catalytic system, researchers can achieve excellent yields in a cost-effective and environmentally conscious manner. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists in drug development and materials research, enabling the efficient synthesis of these important molecular building blocks.

References

Synthesis of 4-Aryl-2,3-dihydro-1H-indene Derivatives: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 4-Aryl-2,3-dihydro-1H-indene Scaffold

The 4-aryl-2,3-dihydro-1H-indene motif is a privileged structural framework in medicinal chemistry and materials science. Its rigid tricyclic core, adorned with an aryl substituent at the 4-position, provides a versatile scaffold for the development of a wide range of biologically active molecules. Notably, derivatives of this class have shown promise as potent tubulin polymerization inhibitors, exhibiting anti-angiogenic and antitumor properties.[1][2][3] Their unique three-dimensional structure allows for precise interactions with biological targets, making them attractive candidates in drug discovery programs, including those targeting neurodegenerative diseases. This guide provides an in-depth exploration of robust and contemporary synthetic strategies for accessing these valuable compounds, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to the 4-Arylindene Core: A Comparative Overview

The synthesis of 4-aryl-2,3-dihydro-1H-indenes typically involves a two-stage approach: the initial construction of a 4-aryl-2,3-dihydro-1H-inden-1-one (an aryl-indanone) intermediate, followed by its subsequent reduction and dehydration. This guide will detail three powerful methodologies for the crucial aryl-indanone formation: the classical Intramolecular Friedel-Crafts Cyclization, the versatile Palladium-Catalyzed Suzuki Coupling, and a modern Rhodium-Catalyzed C-H Activation strategy.

Synthetic StrategyKey FeaturesAdvantagesCommon Limitations
Intramolecular Friedel-Crafts Cyclization Cyclization of 3-arylpropanoic acids or their derivatives.Utilizes readily available starting materials; a well-established and understood reaction.Often requires harsh conditions (strong acids, high temperatures); can be limited by substrate electronics.[4]
Palladium-Catalyzed Suzuki Coupling Cross-coupling of an arylboronic acid with a halogenated indanone precursor.High efficiency, excellent functional group tolerance, and broad substrate scope.[5]Requires pre-functionalized starting materials; potential for catalyst and ligand costs.
Rhodium-Catalyzed C-H Activation Direct C-H functionalization and annulation cascade.High atom economy; avoids pre-functionalization of starting materials.[6][7]May require specific directing groups and optimization of catalytic systems.

Methodology 1: Intramolecular Friedel-Crafts Cyclization

This classical approach remains a cornerstone for the synthesis of indanones due to its straightforward nature. The core principle involves the cyclization of a 3-arylpropanoic acid or its corresponding acid chloride under the influence of a Lewis or Brønsted acid.

The Underlying Chemistry: Mechanism of Acylium Ion Formation and Cyclization

The reaction proceeds through the formation of a highly electrophilic acylium ion. In the case of a 3-arylpropanoic acid, a strong acid protonates the carboxylic acid, facilitating the loss of water to form the acylium ion. This electrophile then undergoes an intramolecular electrophilic aromatic substitution on the tethered aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclic ketone.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A 3-Arylpropanoic Acid B Acylium Ion A->B + H⁺, - H₂O C 4-Aryl-Indanone B->C Intramolecular Electrophilic Aromatic Substitution

Fig. 1: Mechanism of Friedel-Crafts Cyclization.
Detailed Protocol: Synthesis of 6-Methoxy-1-indanone via Friedel-Crafts Cyclization

This protocol describes the cyclization of 3-(4-methoxyphenyl)propionic acid, a common precursor.

Materials:

  • 3-(4-methoxyphenyl)propionic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-(4-methoxyphenyl)propionic acid (1.0 eq).

  • Acid Addition: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask. Ensure the acid covers the starting material completely.

  • Reaction: Heat the mixture with stirring to 80-90 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-methoxy-1-indanone.

Methodology 2: Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds. In the context of 4-aryl-indanone synthesis, it involves the coupling of a halogenated indanone (e.g., 4-bromo-2-methyl-1H-indanone) with an arylboronic acid.

The Power of Palladium: A Look at the Catalytic Cycle

The catalytic cycle of the Suzuki coupling is a well-orchestrated sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (the bromo-indanone) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond of the 4-aryl-indanone.

G A Pd(0) Catalyst B Oxidative Addition (with 4-Bromo-Indanone) A->B C Pd(II) Intermediate B->C D Transmetalation (with Arylboronic Acid) C->D E Aryl-Pd(II) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G 4-Aryl-Indanone F->G

Fig. 2: Simplified Suzuki Coupling Catalytic Cycle.
Detailed Protocol: Ligand-Free Suzuki Coupling for 4-Aryl-2-methyl-1H-indanones

This protocol outlines a highly efficient ligand-free Suzuki coupling procedure.[5]

Materials:

  • 4-Bromo-2-methyl-1H-indanone

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Water

  • Ethyl acetate

  • Schlenk tube or similar reaction vessel, magnetic stirrer, oil bath

Procedure:

  • Reaction Setup: To a Schlenk tube, add 4-bromo-2-methyl-1H-indanone (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (1.0 eq).

  • Catalyst and Solvent Addition: Add palladium(II) acetate (0.005 mol%) and a mixture of PEG-400 and water (e.g., 4:1 v/v) as the solvent.

  • Reaction: The reaction mixture is stirred and heated in a preheated oil bath at 110 °C for 1-2 hours. The reaction can be performed without the need for an inert atmosphere.[5]

  • Workup: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Methodology 3: Rhodium-Catalyzed C-H Activation

Representing the cutting edge of synthetic efficiency, transition-metal-catalyzed C-H activation strategies enable the construction of complex molecules from simple precursors with high atom economy. Rhodium catalysts have proven particularly effective in mediating the synthesis of indenones through a cascade reaction involving C-H activation, alkenylation, and cyclization.[6]

Modern Alchemy: The C-H Activation Cascade

This advanced methodology involves the rhodium-catalyzed reaction of a starting material bearing a directing group (e.g., a benzimidate) with an alkene. The catalyst facilitates the cleavage of a C-H bond on the aromatic ring, followed by insertion of the alkene. A subsequent intramolecular cyclization and further transformations lead to the formation of the indenone core in a single pot.[6]

G A Starting Material (e.g., Benzimidate) C C-H Activation A->C B Rh(III) Catalyst B->C D Alkene Insertion C->D E Intramolecular Cyclization D->E F Product (Functionalized Indenone) E->F

Fig. 3: Conceptual Workflow for Rh-Catalyzed C-H Activation.
Detailed Protocol: Rh(III)-Catalyzed Synthesis of Functionalized Indenones

This protocol is based on the work of Zhang and coworkers for the synthesis of difunctionalized indenones.[6][7]

Materials:

  • Benzimidate derivative

  • Electron-deficient alkene (e.g., an acrylate)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • Mn(OAc)₂

  • 1,2-Dichloroethane (DCE)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • Reaction Setup: In a sealed reaction vial, combine the benzimidate (1.0 eq), the alkene (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Mn(OAc)₂ (20 mol%).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) as the solvent.

  • Reaction: Seal the vial and heat the mixture at 80 °C for 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The residue is then purified by flash column chromatography on silica gel to yield the desired functionalized indenone.

Final Transformation: From Indanone to Indene

The final step in the synthesis of 4-aryl-2,3-dihydro-1H-indene derivatives is the reduction of the ketone functionality of the indanone intermediate, followed by dehydration.

Detailed Protocol: Reduction and Dehydration

Materials:

  • 4-Aryl-indan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reduction of the Ketone:

    • Dissolve the 4-aryl-indan-1-one in methanol in a round-bottom flask.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol intermediate.

  • Dehydration to the Indene:

    • Dissolve the crude alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Once no more water is collected, the reaction is complete.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The final 4-aryl-2,3-dihydro-1H-indene can be purified by column chromatography.

Characterization Data

The synthesized 4-aryl-2,3-dihydro-1H-indene derivatives can be characterized by standard spectroscopic methods. For example, a 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene derivative has been reported with the following characteristic data[8]:

  • ¹H NMR (300 MHz, Chloroform-d): δ 7.15 (d, J = 2.0 Hz, 1H), 7.13 (d, J = 2.2 Hz, 1H), 6.87 (d, J = 2.0 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 6.53 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H), 3.04 − 2.86 (m, 2H), 2.72 (d, J = 2.7 Hz, 3H), 2.68 − 2.55 (m, 2H).

  • ¹³C NMR (75 MHz, Chloroform-d): δ 157.9, 152.7, 149.9, 140.1, 139.0, 133.5, 129.8, 127.2, 113.8, 103.8, 61.2, 60.5, 56.3, 55.3, 41.9, 40.8, 39.3, 35.8.

  • MS (ESI) m/z: 329.2 [M + H]⁺.

Conclusion

The synthesis of 4-aryl-2,3-dihydro-1H-indene derivatives is a dynamic field of research with a range of powerful synthetic tools at the disposal of the modern chemist. This guide has provided a detailed overview of three key methodologies, from the classical Friedel-Crafts reaction to modern transition-metal-catalyzed approaches. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired functional group tolerance, and scalability. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of these important molecules for applications in drug discovery and materials science.

References

Application Notes & Protocols: 4-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, prized for its rigid, bicyclic framework that offers a defined three-dimensional geometry for strategic functionalization.[1] This application note provides an in-depth guide to the utility of 4-Bromo-2,3-dihydro-1H-indene (CAS 6134-53-8), a versatile building block for synthesizing a diverse range of drug candidates and molecular probes.[2] We will explore the strategic importance of this intermediate, detail robust protocols for its use in cornerstone synthetic reactions, and provide insights into the rationale behind its application in modern drug discovery programs.

Introduction: The Strategic Value of the 4-Bromoindane Scaffold

The indane framework is a core component of numerous biologically active molecules.[1] Its rigid structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a bromine atom at the 4-position of the aromatic ring is a key strategic decision for several reasons:

  • A Handle for Cross-Coupling: The carbon-bromine bond serves as a highly reliable reaction site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4] This allows for the modular and efficient introduction of a wide array of aryl, heteroaryl, amine, and alkyne moieties, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The bromine atom is a lipophilic halogen that can influence the molecule's overall properties, including metabolic stability, membrane permeability, and binding interactions.[3]

  • Vector for Further Functionalization: The bromine can be transformed into other functional groups through halogen-metal exchange or other substitution reactions, further expanding its synthetic utility.

This combination of a rigid scaffold and a versatile synthetic handle makes this compound a powerful tool for medicinal chemists aiming to develop novel therapeutics, from kinase inhibitors to tubulin polymerization inhibitors.[5][6]

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its role as an aryl bromide substrate in cross-coupling reactions. Below, we provide a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling, a foundational C-C bond-forming reaction in pharmaceutical synthesis.[7][8][9]

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid.

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) catalyst suitable for a broad range of aryl bromides.[10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, effective for activating the boronic acid in the transmetalation step while minimizing potential side reactions like hydrolysis of sensitive functional groups.[7][9]

  • Solvent System: A mixture of 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[8] Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

Materials & Reagents:

ReagentFormulaM.W.Amount (Equivalents)
This compoundC₉H₉Br197.081.0 mmol (197.1 mg)
Arylboronic AcidAr-B(OH)₂-1.2 mmol
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.03 mmol (34.7 mg, 3 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 mmol (276.4 mg)
Degassed 1,4-DioxaneC₄H₈O₂88.118 mL
Degassed Deionized WaterH₂O18.022 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed deionized water to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 8-16 hours).[7][10]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2,3-dihydro-1H-indene product.[7][11]

Visualization of the Suzuki-Miyaura Workflow

The following diagram outlines the logical flow of the experimental protocol.

Suzuki_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification prep1 Combine Reactants: 4-bromoindane, Boronic Acid, Base prep2 Establish Inert Atmosphere (Evacuate/Backfill Ar) prep1->prep2 prep3 Add Degassed Solvents (Dioxane/H₂O) prep2->prep3 prep4 Add Pd(PPh₃)₄ Catalyst prep3->prep4 react1 Heat to 90-100 °C with Vigorous Stirring prep4->react1 react2 Monitor Progress (TLC or LC-MS) react1->react2 workup1 Cool & Quench with Water react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine & Dry (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify via Column Chromatography workup4->workup5 final_product Pure 4-Aryl-2,3-dihydro-1H-indene workup5->final_product Characterize (NMR, MS)

Caption: General experimental workflow for the Suzuki coupling reaction.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

The indane nucleus is explored as a core structure for various kinase inhibitors. For instance, derivatives of 5,7-dihydroxy-2,3-dihydro-1H-inden-1-one are being developed as HER2 and PIM1 kinase inhibitors.[5] Bromination at the 4-position, as demonstrated in the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provides a crucial first step for further functionalization of this core structure.[5] This allows for the introduction of specific side chains designed to interact with the kinase hinge region, ultimately tuning the potency and selectivity of the inhibitor.

The diagram below illustrates the strategic role of the brominated indane intermediate.

Kinase_Inhibitor_Strategy cluster_diversification SAR Exploration via Cross-Coupling start 2,3-Dihydro-1H-inden-1-one (Core Scaffold) bromination Regioselective Bromination at C4 start->bromination intermediate 4-Bromo-2,3-dihydro-1H-inden-1-one (Key Intermediate) bromination->intermediate suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) intermediate->suzuki Introduce H-bond donors/ acceptors buchwald Buchwald-Hartwig (Amine Groups) intermediate->buchwald Modulate solubility/ cell permeability sonogashira Sonogashira Coupling (Alkyne Linkers) intermediate->sonogashira Explore deeper pockets final_compounds Library of Kinase Inhibitor Candidates suzuki->final_compounds buchwald->final_compounds sonogashira->final_compounds

Caption: Strategy for diversifying kinase inhibitor candidates.

Safety and Handling

This compound and its ketone analogue, 4-bromo-2,3-dihydro-1H-inden-2-one, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Based on data for the related inden-2-one, the compound may cause skin and serious eye irritation, and may cause respiratory irritation.[12] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its rigid indane core combined with the synthetically tractable bromine handle provides an efficient platform for the synthesis of complex molecular architectures. The protocols and strategic insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this reagent in the creation of novel and impactful therapeutic agents.

References

Application Note: Synthesis and Evaluation of Dihydro-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α/β-tubulin heterodimers, are critical for cell division, making them a cornerstone target in oncology.[1] Microtubule-Targeting Agents (MTAs) that disrupt microtubule dynamics are among the most successful chemotherapeutics.[2] A significant class of these agents binds to the colchicine site at the α/β-tubulin interface, preventing polymerization and leading to mitotic arrest and apoptosis.[3][4][5] The 2,3-dihydro-1H-indene (indane) scaffold has emerged as a promising privileged structure for developing novel colchicine site inhibitors, acting as a conformationally restricted analogue of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[3][6][7][8] This guide provides a comprehensive framework for the synthesis of novel tubulin polymerization inhibitors starting from 4-bromo-2,3-dihydro-1H-indene, along with detailed protocols for their biological evaluation. We present a self-validating system of protocols, from chemical synthesis to cellular mechanism of action, designed to empower researchers in the discovery of next-generation anticancer agents.

Rationale and Design Strategy

The design of novel tubulin inhibitors often involves mimicking the structural features of known high-affinity ligands. Combretastatin A-4 (CA-4), a stilbene derivative, is a powerful inhibitor but suffers from poor bioavailability due to the isomerization of its cis-double bond. The dihydro-1H-indene core serves as a rigid scaffold that locks the desired aryl rings (typically a trimethoxyphenyl 'A' ring and a substituted 'B' ring) in a favorable conformation for binding to the colchicine site, thereby overcoming the limitations of flexible linkers.

Our strategy begins with a versatile building block, this compound. The bromine atom provides a reactive handle for introducing diverse aromatic "B-rings" via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Mechanism of Action: A Logical Cascade

The intended biological effect of these compounds follows a well-defined pathway. By inhibiting tubulin polymerization, the compounds disrupt the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3][9][10]

Mechanism_of_Action cluster_0 Molecular Interaction cluster_1 Cellular Consequences Indene Indene-Based Inhibitor Tubulin α/β-Tubulin Dimer (Colchicine Site) Indene->Tubulin Binding Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Prevents Assembly Dynamics Microtubule Dynamics Disrupted Polymerization->Dynamics Spindle Mitotic Spindle Formation Fails Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: Mechanism of Action for Indene-Based Tubulin Inhibitors.

Synthesis Protocol: From Building Block to Bioactive Compound

This section details a representative synthesis of a dihydro-1H-indene derivative using a Suzuki-Miyaura cross-coupling reaction. This method is robust, versatile, and allows for the introduction of various functionalized aryl groups.

Protocol 1: Synthesis of 4-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene (Hypothetical Compound IND-1)

Rationale: The Suzuki coupling is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds between aryl halides and boronic acids. Palladium(0) complexes are used to catalytically mediate this transformation. The choice of a 4-hydroxy-3-methoxyphenyl group as the "B-ring" is based on its prevalence in potent colchicine site inhibitors, where it often engages in key hydrogen bonding interactions within the binding pocket.[3]

Synthetic_Workflow Start This compound Reaction Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O) Start->Reaction Reagent 4-Hydroxy-3-methoxyphenylboronic acid Reagent->Reaction Purification Work-up & Column Chromatography Reaction->Purification Product Final Product (IND-1) Purification->Product Analysis Characterization (¹H NMR, ¹³C NMR, LC-MS) Product->Analysis

Figure 2: General Synthetic Workflow.

Materials:

  • This compound (1.0 eq)

  • 4-hydroxy-3-methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene, Ethanol, and Deionized Water (4:1:1 ratio)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), 4-hydroxy-3-methoxyphenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting bromide).

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This step removes acidic and basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: A Multi-Faceted Approach

A thorough evaluation requires a tiered approach, starting with a direct biochemical assay and progressing to cell-based assays to confirm the mechanism of action and cytotoxic effects.

Biological_Evaluation_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays Compound Synthesized Indene Compound TubulinAssay In Vitro Tubulin Polymerization Assay Compound->TubulinAssay ProlifAssay Antiproliferation Assay (e.g., CCK-8) Compound->ProlifAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Compound->CellCycle Microscopy Immunofluorescence Microscopy Compound->Microscopy IC50_tubulin Determine IC₅₀ (Tubulin) TubulinAssay->IC50_tubulin IC50_cell Determine IC₅₀ (Cancer Cells) ProlifAssay->IC50_cell G2M Quantify G2/M Arrest CellCycle->G2M Network Visualize Microtubule Network Disruption Microscopy->Network

Figure 3: Workflow for Biological Evaluation.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the assembly of purified tubulin into microtubules in real-time.[11] A fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the reaction.[11] An increase in fluorescence intensity directly correlates with the extent of polymerization. Inhibitors will reduce the rate and maximum level of fluorescence.[11][12]

Materials:

  • Tubulin (≥99% pure, bovine or porcine)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI or a kit-specific reporter)

  • Test compound (IND-1) and controls (Nocodazole as inhibitor, Paclitaxel as enhancer, DMSO as vehicle)

  • Black, opaque 96-well microplate

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation: On ice, prepare a 2X tubulin reaction mix (e.g., 4 mg/mL tubulin) in General Tubulin Buffer supplemented with 2 mM GTP, 30% glycerol, and 2X fluorescent reporter. Keep on ice until use.

  • Compound Plating: Prepare serial dilutions of your test compound (IND-1) and controls in General Tubulin Buffer. Add 50 µL of each dilution to the appropriate wells of the 96-well plate. Include wells for vehicle control (DMSO).

  • Initiate Polymerization: Pre-warm the plate reader to 37 °C. To initiate the reaction, carefully add 50 µL of the ice-cold 2X tubulin reaction mix to each well for a final volume of 100 µL. Avoid introducing air bubbles.

  • Data Acquisition: Immediately place the plate in the reader and begin recording fluorescence intensity every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the area under the curve (AUC) or the maximum fluorescence value (Vmax) for each curve.

    • Normalize the data to the vehicle control (100% polymerization) and a strong inhibitor control (0% polymerization).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Assays for Mechanism of Action

These assays are critical to confirm that the compound's cytotoxic effects are mediated by its intended mechanism.[9][13][14][15]

A. Antiproliferative Assay (CCK-8/MTT)

Principle: Measures the metabolic activity of viable cells to determine the cytotoxic effect of a compound.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., K562, HeLa, A549) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

B. Cell Cycle Analysis by Flow Cytometry

Principle: Quantifies the distribution of cells in different phases of the cell cycle. Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.[3]

Procedure:

  • Treatment: Culture cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value (e.g., 1X and 2X IC₅₀) for 18-24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20 °C overnight.

  • Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the cellular DNA with Propidium Iodide (PI).

  • Analysis: Analyze the cell samples using a flow cytometer. The DNA content will distinguish cells in G1, S, and G2/M phases. Quantify the percentage of cells in the G2/M phase compared to the vehicle control.

Representative Data and Interpretation

The following table presents hypothetical data for a series of synthesized dihydro-1H-indene analogues, illustrating a typical outcome of an SAR study.

CompoundB-Ring SubstitutionTubulin IC₅₀ (µM) [a]K562 Cell IC₅₀ (µM) [b]
IND-1 4-OH, 3-OCH₃1.50.085
IND-2 3,4,5-(OCH₃)₃1.20.041
IND-3 4-OCH₃3.80.520
IND-4 H (unsubstituted)> 20> 10
CA-4 (Positive Control)1.10.009
Nocodazole (Positive Control)1.30.055

[a] IC₅₀ for inhibition of in vitro bovine tubulin polymerization. [b] IC₅₀ for inhibition of K562 leukemia cell proliferation after 72h treatment.

Interpretation:

  • The data suggest that substitutions on the B-ring are crucial for activity, with the unsubstituted compound IND-4 being inactive.

  • The 3,4,5-trimethoxy substitution (IND-2 ) and the 4-hydroxy-3-methoxy substitution (IND-1 ) confer the highest potency, a common feature for colchicine site binders.[3]

  • A strong correlation between the inhibition of tubulin polymerization (biochemical assay) and antiproliferative activity (cell-based assay) supports the proposed mechanism of action.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and structurally novel tubulin polymerization inhibitors. The synthetic and biological protocols outlined in this application note provide a robust and integrated workflow for researchers in drug discovery. By systematically synthesizing analogues and evaluating them through a cascade of biochemical and cellular assays, scientists can efficiently identify lead candidates with promising anticancer properties that warrant further preclinical development.

References

Buchwald-Hartwig amination of 4-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Buchwald-Hartwig Amination of 4-bromo-2,3-dihydro-1H-indene

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine moiety is a ubiquitous structural motif.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for achieving this transformation, enabling the coupling of amines with aryl halides and pseudohalides under relatively mild conditions.[2][3] This reaction has largely superseded classical methods like the Goldberg reaction or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to this compound, a common bicyclic building block. We will delve into the mechanistic underpinnings of the reaction, offer a robust and optimized experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The insights provided herein are designed to empower researchers to confidently apply this transformative methodology in their own synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The generally accepted catalytic cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[3]

  • Oxidative Addition : The active L-Pd(0) catalyst reacts with the aryl bromide (this compound), inserting the palladium atom into the carbon-bromine bond. This step forms a Pd(II) intermediate.[1]

  • Ligand Exchange & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex, displacing the bromide anion. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[5][6] This step is often crucial for the overall reaction rate.

  • Reductive Elimination : The final step involves the formation of the desired C-N bond as the arylamine product is eliminated from the palladium center. This regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-Br amine_complex Amine Coordination oxidative_add->amine_complex R₂NH amido_complex Palladium(II) Amido Complex amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂) salts H-Base⁺ Br⁻ amine_complex->amido_complex Base (-H⁺, -Br⁻) aryl_halide 4-Bromo-2,3-dihydro- 1H-indene (Ar-Br) amine Amine (R₂NH) base Base caption Catalytic cycle of the Buchwald-Hartwig amination.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for a Successful Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source : While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) salts such as Pd(OAc)₂ are more common due to their stability.[6] The Pd(II) is reduced in situ by the amine or phosphine ligand to generate the active Pd(0) catalyst.[7] The use of pre-formed catalysts, which contain the palladium and ligand in a single stable complex, can also improve reaction efficiency and reproducibility.[8]

  • Ligand : The ligand is arguably the most critical component. For coupling aryl bromides, bulky and electron-rich phosphine ligands are the gold standard.[1] These ligands stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent the formation of unreactive palladium dimers.[1][3] Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are exceptionally effective for a wide range of substrates.[1]

  • Base : A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions.[6] Sodium tert-butoxide (NaOt-Bu) is the most common choice for many applications.[5][9] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[9]

  • Solvent : Anhydrous, deoxygenated aprotic solvents are required, as both oxygen and water can deactivate the catalyst.[7] Toluene and 1,4-dioxane are the most frequently used solvents for this reaction.[3][10] Toluene is often preferred for reactions involving aryl bromides.[3]

Experimental Protocol: Amination of this compound

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Materials & Reagents:

  • This compound

  • Morpholine

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask or sealed vial)

Reaction Setup:

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[7]

  • To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add:

    • Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%)

    • XPhos (9.5 mg, 0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)

  • Seal the flask/vial with a septum or cap.

  • Evacuate and backfill the vessel with inert gas three times to ensure an inert atmosphere.

  • Via syringe, add the following liquids:

    • Anhydrous Toluene (2 mL)

    • This compound (197 mg, 1.0 mmol, 1.0 equiv)

    • Morpholine (105 µL, 1.2 mmol, 1.2 equiv)

  • Stir the resulting suspension at room temperature for 5 minutes.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Once the reaction is complete (as determined by the consumption of the starting material), remove the vessel from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-morpholino-2,3-dihydro-1H-indene.

Data Summary and Expected Outcome

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueNotes
Substrate This compound1.0 mmol
Amine Morpholine1.2 equiv
Pd Source Pd(OAc)₂1 mol%
Ligand XPhos2 mol%
Base NaOt-Bu1.4 equiv
Solvent Toluene0.5 M concentration
Temperature 100 °C[6]
Reaction Time 12-24 hoursMonitor for completion
Expected Yield >85%Isolated yield after purification

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous and the system is rigorously inert.[7]2. Confirm the activity and purity of the base (NaOt-Bu).3. Increase the temperature in 10 °C increments (up to solvent boiling point).
Formation of Side Products 1. Hydrodehalogenation (aryl bromide is reduced to indane).2. Catalyst decomposition.1. This can occur if the amine contains β-hydrides and reductive elimination is slow. A different ligand may be required.[2]2. Ensure proper stoichiometry of ligand to palladium (typically 1:1 to 2:1 ratio).
Inconsistent Yields 1. Purity of starting materials.2. Inconsistent heating or stirring.3. Variable quality of the base.1. Purify starting materials if necessary.2. Use a temperature-controlled heating mantle and ensure vigorous stirring.3. Use a fresh bottle of high-purity NaOt-Bu.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of the Indane Scaffold

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of bioactive molecules and functional materials. The ability to selectively functionalize this core structure is paramount for developing novel compounds with tailored properties. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized centers, offers a direct and efficient route to introduce alkynyl moieties onto the indane ring system.[1] This opens up a vast chemical space for further derivatization, such as click chemistry, cyclization reactions, or the synthesis of extended π-conjugated systems.

This document provides detailed application notes and robust protocols for the Sonogashira coupling of 4-bromo-2,3-dihydro-1H-indene with various terminal alkynes. As a somewhat sterically hindered and electron-rich aryl bromide, the successful coupling of this substrate requires careful consideration of the reaction parameters. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of catalysts, ligands, and conditions, and provide both classical copper-cocatalyzed and modern copper-free protocols.

Mechanistic Insights: The Engine of C-C Bond Formation

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classical approach, a copper cycle.[2] Understanding these cycles is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The Palladium Cycle is the primary engine of the cross-coupling. It begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl bromides. The choice of a suitable ligand is critical here to facilitate this step.

The Copper Cycle serves to activate the terminal alkyne. A copper(I) salt reacts with the alkyne in the presence of a base to form a copper acetylide. This intermediate then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst.

In copper-free Sonogashira couplings , the base plays a more direct role in the deprotonation of the alkyne, and the subsequent steps proceed on the palladium center without the intermediacy of a copper acetylide. This approach can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).

References

Application Notes and Protocols for the Strategic Functionalization of the C4 Position of the Dihydroindene Ring

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of the Dihydroindene Scaffold in Modern Chemistry

The 2,3-dihydro-1H-indene (dihydroindene) scaffold is a privileged structural motif frequently encountered in pharmaceuticals, natural products, and materials science. Its rigid, bicyclic framework provides a unique three-dimensional architecture that is highly sought after in the design of novel bioactive molecules. Specifically, the functionalization of the C4 position on the aromatic ring of the dihydroindene core offers a powerful vector for modulating the pharmacological and material properties of these compounds. This guide provides a comprehensive overview of the key strategies and detailed protocols for the selective functionalization of the C4 position of the dihydroindene ring, tailored for researchers, scientists, and drug development professionals.

I. Introduction to C4 Functionalization: Why This Position Matters

The C4 position of the dihydroindene ring, being one of the four aromatic carbons, presents a unique opportunity for molecular diversification. Modification at this site can profoundly influence a molecule's interaction with biological targets, its pharmacokinetic profile, and its material properties. For instance, the introduction of specific functional groups at C4 can lead to enhanced binding affinity to protein targets, improved solubility, and tailored electronic properties for applications in organic electronics. The challenge, however, lies in achieving regioselective functionalization at C4, given the presence of other potentially reactive C-H bonds on the aromatic ring. This guide will delve into the most effective methodologies to address this challenge.

II. Key Methodologies for C4 Functionalization

Several powerful synthetic strategies have emerged for the selective functionalization of the C4 position of the dihydroindene ring. This section will discuss the most prominent and versatile methods, including Directed ortho-Metalation (DoM), Transition Metal-Catalyzed C-H Borylation, and Palladium-Catalyzed C-H Arylation.

A. Directed ortho-Metalation (DoM): A Classic and Powerful Tool

Directed ortho-metalation (DoM) is a highly effective and regioselective method for the functionalization of aromatic rings.[1] This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[2] For the dihydroindene scaffold, a suitable DMG at the C1 or C2 position can direct metalation to the C4 position.

Mechanism of Directed ortho-Metalation

The mechanism involves the coordination of a Lewis basic DMG to a Lewis acidic organolithium reagent, typically n-butyllithium or sec-butyllithium.[2] This coordination brings the strong base in close proximity to the C4-H bond, leading to its selective abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce the desired functional group.

G cluster_0 Directed ortho-Metalation (DoM) Workflow Start Dihydroindene with DMG Step1 Addition of Organolithium Base (e.g., n-BuLi, TMEDA) Start->Step1 Coordination Step2 Formation of ortho-Lithiated Intermediate Step1->Step2 Deprotonation at C4 Step3 Quenching with Electrophile (E+) Step2->Step3 Electrophilic Attack End C4-Functionalized Dihydroindene Step3->End

Workflow for Directed ortho-Metalation.

Protocol 1: General Procedure for Directed ortho-Metalation of a Dihydroindene Derivative

Materials:

  • Dihydroindene substrate with a directing group (e.g., amide, carbamate, or methoxy)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but often recommended)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone, CO₂, iodine)

  • Anhydrous work-up and purification reagents (e.g., saturated aqueous NH₄Cl, organic solvents, silica gel)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the dihydroindene substrate in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiated Intermediate Formation: If using TMEDA, add it to the solution. Slowly add the organolithium base dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can sometimes be observed by a color change.

  • Electrophilic Quench: Add the desired electrophile to the reaction mixture at -78 °C. The reaction is typically stirred at this temperature for another 1-2 hours and then allowed to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Strict anhydrous conditions are crucial to prevent quenching of the base and the lithiated intermediate.[3]

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium base and to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.[3]

  • TMEDA: TMEDA is a bidentate ligand that can break up the aggregates of organolithium reagents, increasing their basicity and reactivity.[1]

B. Iridium-Catalyzed C-H Borylation: A Modern Approach for Late-Stage Functionalization

Iridium-catalyzed C-H borylation has emerged as a powerful and versatile tool for the direct conversion of C-H bonds into C-B bonds.[4] This method is particularly valuable for late-stage functionalization of complex molecules due to its mild reaction conditions and high functional group tolerance.[5][6] The resulting boronate esters are highly versatile intermediates that can be further transformed into a wide range of functional groups through Suzuki-Miyaura cross-coupling and other reactions.

Mechanism of Iridium-Catalyzed C-H Borylation

The catalytic cycle typically involves an iridium(I) precatalyst that is activated to a catalytically active iridium(III) species. This species then undergoes oxidative addition to a C-H bond, followed by reductive elimination to form the borylated product and regenerate the active catalyst. The regioselectivity is often governed by steric factors, with the borylation occurring at the least sterically hindered position.

G cluster_1 Iridium-Catalyzed C-H Borylation Workflow Start Dihydroindene Step1 Reaction with B₂(pin)₂ in the presence of an Iridium Catalyst and Ligand Start->Step1 Step2 Formation of C4-Borylated Dihydroindene Step1->Step2 C-H Activation/Borylation Step3 Optional: Suzuki-Miyaura Cross-Coupling Step2->Step3 End Further Functionalized Dihydroindene Step3->End

Workflow for Iridium-Catalyzed C-H Borylation.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of Dihydroindene

Materials:

  • Dihydroindene substrate

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • Iridium catalyst (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., 2,2'-bipyridine derivative)

  • Anhydrous solvent (e.g., THF, cyclohexane, or methyl tert-butyl ether (MTBE))

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, combine the dihydroindene substrate, B₂(pin)₂, the iridium catalyst, and the ligand in a reaction vessel.

  • Reaction: Add the anhydrous solvent and stir the mixture at the desired temperature (often ranging from room temperature to 80 °C) for the specified time (typically 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the C4-borylated dihydroindene.

Data Presentation: Comparison of Borylation Conditions

Catalyst SystemLigandSolventTemp (°C)Yield (%)Reference
[Ir(cod)OMe]₂3,4,7,8-tetramethyl-1,10-phenanthrolineCyclohexane80High[6]
[Ir(cod)OMe]₂dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)MTBE80Good[5]
Ligand-free [Ir(COD)OMe]₂NoneTHF25-80Variable[6]

Expert Insights: The choice of ligand is critical for achieving high regioselectivity and efficiency in iridium-catalyzed C-H borylation.[7] High-throughput experimentation (HTE) platforms are increasingly being used to rapidly screen various catalysts, ligands, and reaction conditions to identify the optimal system for a specific substrate.[5][6]

C. Palladium-Catalyzed C-H Arylation: Forging C-C Bonds Directly

Palladium-catalyzed C-H arylation is a powerful method for the direct formation of carbon-carbon bonds between an aromatic C-H bond and an aryl halide or pseudohalide.[8] This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents, making it a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[9]

Mechanism of Palladium-Catalyzed C-H Arylation

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition to an aryl halide to form a Pd(II) intermediate. This intermediate then coordinates to the dihydroindene substrate, and a C-H activation step, often assisted by a base, leads to the formation of a palladacycle. Reductive elimination from this intermediate furnishes the C4-arylated dihydroindene and regenerates the Pd(0) catalyst.

Protocol 3: General Procedure for Palladium-Catalyzed C-H Arylation of Dihydroindene

Materials:

  • Dihydroindene substrate

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂)

  • Ligand (e.g., phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, pivalic acid)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the dihydroindene substrate, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Reaction: Add the anhydrous solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation: The protocols described above are based on well-established and widely cited methodologies in the field of organic synthesis. For any new dihydroindene substrate, it is crucial to perform small-scale optimization experiments to determine the ideal reaction conditions. This includes screening different catalysts, ligands, bases, solvents, and temperatures to maximize the yield and regioselectivity for the desired C4-functionalized product.

III. Applications in Drug Discovery and Materials Science

The ability to selectively functionalize the C4 position of the dihydroindene ring opens up new avenues for the design and synthesis of novel molecules with enhanced properties. In drug discovery, C4-functionalized dihydroindenes have shown promise as potent and selective inhibitors of various biological targets. For example, some derivatives have been investigated as tubulin polymerization inhibitors for cancer therapy.[10][11] In materials science, the introduction of electronically active groups at the C4 position can be used to tune the photophysical and electronic properties of dihydroindene-based materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

IV. Conclusion

The functionalization of the C4 position of the dihydroindene ring is a key strategy for the development of new pharmaceuticals and advanced materials. This guide has provided an in-depth overview of the most powerful and versatile methods for achieving this transformation, including Directed ortho-Metalation, Iridium-Catalyzed C-H Borylation, and Palladium-Catalyzed C-H Arylation. The detailed protocols and expert insights provided herein are intended to empower researchers to confidently apply these methodologies in their own synthetic endeavors. As the field of C-H functionalization continues to evolve, we can expect the development of even more efficient and selective methods for the modification of the dihydroindene scaffold, further expanding its potential in science and technology.

V. References

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  • Schley, N. D. (2017). Advances in Iridium-Catalyzed C-H Borylation Enabled by 2,2'-Dipyridylarylmethane Ligands. University of Pennsylvania ScholarlyCommons. --INVALID-LINK--

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References

Application Note & Protocol: Scalable Synthesis of 4-Bromo-2,3-dihydro-1H-indene for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-proven guide for the large-scale synthesis of 4-bromo-2,3-dihydro-1H-indene, a pivotal intermediate in the development of numerous pharmaceutical agents. The protocol is meticulously designed for scalability, emphasizing process safety, operational efficiency, and high-purity output. This application note delves into the underlying reaction mechanisms, provides a detailed, step-by-step protocol, and discusses critical process parameters essential for successful industrial scale-up. The content is tailored for researchers, process chemists, and drug development professionals in the pharmaceutical and fine chemical industries.

Introduction

This compound, also known as 4-bromoindan, is a crucial structural motif in medicinal chemistry. Its rigid bicyclic framework, combined with a strategically positioned bromine atom, renders it an exceptionally versatile building block for creating complex molecular architectures. The bromine atom serves as a convenient handle for introducing further chemical diversity, most commonly through palladium-catalyzed cross-coupling reactions. The efficient and reproducible large-scale synthesis of this intermediate is, therefore, a matter of significant industrial importance. This guide details a robust and optimized protocol for its preparation from readily available starting materials.

Reaction Scheme and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the electrophilic aromatic substitution of 2,3-dihydro-1H-indene (indan). The chosen methodology employs N-Bromosuccinimide (NBS) as the brominating agent, a reagent well-regarded for its selectivity and safer handling properties compared to liquid bromine, especially in a large-scale setting.

Overall Transformation: Indan + N-Bromosuccinimide (NBS) --(Catalyst)--> this compound + Succinimide

Mechanistic Considerations: The reaction proceeds through a classic electrophilic aromatic substitution pathway. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is used to activate the NBS, generating a more potent electrophilic bromine species (Br⁺). The electron-rich aromatic ring of the indan molecule then attacks this electrophile. The substitution is directed primarily to the 4-position due to the ortho-, para-directing nature of the alkyl substituent on the benzene ring. Steric hindrance from the fused five-membered ring disfavors substitution at the 7-position. A subsequent deprotonation step restores aromaticity, yielding the desired product.

Caption: High-level workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)CAS Number
2,3-Dihydro-1H-indene (Indan)≥98%Sigma-Aldrich496-11-7
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich128-08-5
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich76-05-1
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent, ≥98%Sigma-Aldrich7772-98-7
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Sigma-Aldrich144-55-8
Dichloromethane (DCM)ACS Reagent, ≥99.5%Sigma-Aldrich75-09-2
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Equipment
  • 22 L, 4-necked, jacketed glass reactor

  • Mechanical overhead stirrer with a high-torque motor

  • Inert gas (Nitrogen/Argon) supply

  • Calibrated thermocouple with temperature controller

  • Programmable liquid addition pump or pressure-equalizing dropping funnel

  • Chiller/heater circulator for the reactor jacket

  • Large-capacity rotary evaporator

  • Vacuum distillation setup with a fractionating column

Detailed Experimental Protocol

Reaction Setup
  • Inert Atmosphere: The 22 L jacketed reactor is thoroughly dried and purged with nitrogen. A slight positive pressure of nitrogen is maintained throughout the reaction.

  • Initial Charge: The reactor is charged with 2,3-dihydro-1H-indene (1.0 kg, 8.46 mol) and anhydrous acetonitrile (10 L).

  • Cooling: The mixture is agitated, and the reactor jacket temperature is set to cool the internal contents to between 0 and 5 °C.

Bromination
  • NBS Solution Preparation: In a separate vessel, N-Bromosuccinimide (1.58 kg, 8.88 mol, 1.05 equivalents) is dissolved in anhydrous acetonitrile (5 L). Gentle warming may be required to ensure complete dissolution, followed by cooling back to room temperature.

  • Controlled Addition: The NBS solution is added to the reactor via the liquid addition pump over a period of 2-3 hours. The addition rate is carefully controlled to maintain the internal reaction temperature between 0 and 5 °C.

  • Catalyst Addition: Following the complete addition of NBS, trifluoroacetic acid (60 mL, 0.78 mol, 0.09 equivalents) is added dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Maturation: The reaction mixture is stirred at 0-5 °C for an additional 2-4 hours.

In-Process Control (IPC)
  • Monitoring: The reaction progress is monitored hourly by withdrawing a small aliquot, quenching it with a dilute sodium thiosulfate solution, extracting with dichloromethane, and analyzing by GC-MS.

  • Completion Criteria: The reaction is deemed complete when the relative peak area of the starting indan is less than 2% of the total product-related peak areas.

Workup and Isolation
  • Quenching: The reaction is cautiously quenched by the slow addition of a 10% (w/v) aqueous solution of sodium thiosulfate (5 L) while ensuring the internal temperature does not rise above 15 °C.

  • Phase Separation: The biphasic mixture is stirred for 30 minutes, and then the layers are allowed to separate. The lower aqueous layer is drained.

  • Washing: The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 3 L) and then with brine (3 L).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow to brownish oil.

Purification
  • The crude oil is purified by vacuum distillation.

  • The apparatus is set up for fractional distillation under high vacuum.

  • The fraction boiling at approximately 80-85 °C under a pressure of 0.5 mmHg is collected.

  • The purified this compound is obtained as a colorless to pale yellow oil.

Process Optimization and Scale-Up Considerations

ParameterRecommended Range/ValueRationale and Impact on Scale-Up
Temperature Control 0-5 °CCrucial for selectivity. Higher temperatures can lead to the formation of di-brominated and other impurities. On a large scale, efficient heat removal is paramount to prevent thermal runaway.
NBS Stoichiometry 1.05 equivalentsA slight excess of NBS drives the reaction to completion. A significant excess increases impurity formation and complicates the workup.
Solvent Choice Anhydrous AcetonitrileProvides good solubility for both reactants and is relatively inert. The use of anhydrous solvent is critical to prevent hydrolysis of NBS and side reactions.
Catalyst Loading 0.09 equivalents of TFASufficient to catalyze the reaction effectively without promoting excessive side reactions. The amount should be carefully controlled.
Addition Rate 2-3 hours for NBS solutionA slow and controlled addition is vital for maintaining the reaction temperature and minimizing localized high concentrations of the brominating agent, which can lead to impurities.
Agitation Efficient but not overly vigorous stirringEnsures homogeneity and effective heat transfer. Inadequate stirring can lead to localized "hot spots" and poor reaction control.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.20 (d, J = 7.6 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 7.00 (d, J = 7.6 Hz, 1H), 3.00 (t, J = 7.4 Hz, 2H), 2.90 (t, J = 7.4 Hz, 2H), 2.10 (quint, J = 7.4 Hz, 2H).
¹³C NMR (100 MHz, CDCl₃)δ 146.1, 143.8, 129.8, 127.4, 125.0, 121.9, 33.1, 32.8, 25.4.
GC-MS (EI)m/z (%): 198 (M⁺, ~50), 196 (M⁺, ~50), 117 (100), 115 (85). The characteristic M/M+2 isotopic pattern for bromine should be observed.
Purity (HPLC) ≥98%

Safety Precautions

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): Is a corrosive solid and a lachrymator. It should be handled in a well-ventilated fume hood or a glove box. Avoid generating dust.

    • Trifluoroacetic Acid (TFA): Is a highly corrosive and toxic liquid. Handle with extreme care in a fume hood.

    • Acetonitrile: Is a flammable and toxic liquid. All transfers should be conducted in a well-ventilated area, away from ignition sources.

  • Exothermic Reaction: The bromination reaction is exothermic. A robust cooling system and continuous temperature monitoring are essential to prevent a runaway reaction.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits appropriate for the chemicals being used should be available.

Application Notes and Protocols for the Biological Evaluation of Novel 4-Bromo-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 4-Bromo-2,3-dihydro-1H-indene Derivatives

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules with potential anti-inflammatory, hypotensive, and antioxidant properties.[1] The introduction of a bromine atom at the 4-position of this scaffold can significantly influence its physicochemical properties, potentially enhancing its interaction with biological targets and leading to novel therapeutic agents. Recent studies on similar indene derivatives have highlighted their potential as potent anticancer agents, particularly as tubulin polymerization inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4]

This guide provides a comprehensive framework for the biological evaluation of novel this compound derivatives, with a primary focus on their potential as anticancer agents. The protocols outlined below are designed to be a starting point for researchers to systematically assess the cytotoxicity, mechanism of action, and in vivo efficacy of these novel compounds.

Part 1: Initial In Vitro Screening for Anticancer Activity

The initial phase of evaluation focuses on determining the cytotoxic and anti-proliferative effects of the novel compounds on a panel of cancer cell lines.[5][6] This step is crucial for identifying promising candidates for further in-depth studies.[7]

Cytotoxicity and Anti-Proliferative Assays

Objective: To determine the concentration-dependent cytotoxic and anti-proliferative effects of the novel this compound derivatives and to calculate their half-maximal inhibitory concentration (IC50) values.

Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Novel this compound derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Data Presentation: Illustrative IC50 Values
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Derivative 15.28.16.5
Derivative 20.81.20.9
Derivative 312.515.314.8
Doxorubicin (Control)0.50.70.6

This table presents hypothetical data for illustrative purposes.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next step is to investigate its mechanism of action. For potential anticancer agents, this often involves assessing their ability to induce apoptosis (programmed cell death) and affect the cell cycle.[5][9]

Apoptosis Induction Assay

Objective: To determine if the novel compounds induce apoptosis in cancer cells.

Core Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells

  • Novel this compound derivative (at its IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with the novel compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[5]

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization: Apoptosis Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade Novel Compound Novel Compound Intrinsic Pathway Intrinsic Pathway Novel Compound->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Novel Compound->Extrinsic Pathway Mitochondrion Mitochondrion Intrinsic Pathway->Mitochondrion Death Receptors Death Receptors Extrinsic Pathway->Death Receptors Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis in_vivo_workflow Select Promising Compound Select Promising Compound Establish Xenograft Model Establish Xenograft Model Select Promising Compound->Establish Xenograft Model Compound Administration Compound Administration Establish Xenograft Model->Compound Administration Monitor Tumor Growth Monitor Tumor Growth Compound Administration->Monitor Tumor Growth Toxicity Assessment Toxicity Assessment Compound Administration->Toxicity Assessment Endpoint Analysis Endpoint Analysis Monitor Tumor Growth->Endpoint Analysis Toxicity Assessment->Endpoint Analysis

References

Application Notes: Leveraging the 4-Bromo-2,3-dihydro-1H-indene Scaffold for the Discovery of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction

In the landscape of oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can provide ligands for diverse biological targets — is a cornerstone of efficient lead generation.[1][2] The 2,3-dihydro-1H-indene (indane) moiety has emerged as one such scaffold, prized for its rigid bicyclic structure that provides a defined three-dimensional orientation for functional groups designed to interact with therapeutic targets.[3] Strategic functionalization of this core is critical, and the introduction of a bromine atom at the 4-position creates 4-bromo-2,3-dihydro-1H-indene, a highly versatile intermediate. The bromine atom acts as a key chemical handle, enabling a wide array of synthetic modifications crucial for building libraries of potential anti-cancer compounds.[4][5]

This guide details the application of the this compound scaffold in the development of two important classes of anti-cancer agents: tubulin polymerization inhibitors and protein kinase inhibitors. We provide the scientific rationale, mechanistic insights, and detailed experimental protocols to empower researchers to effectively utilize this valuable building block in their drug discovery programs.

Part I: The Strategic Value of the this compound Scaffold

Rationale for the Dihydroindene Core in Oncology

The dihydroindene core is a recurring motif in biologically active molecules due to its favorable structural and physicochemical properties. Its rigidity reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. This framework has proven to be a successful foundation for designing molecules that target hallmarks of cancer, including uncontrolled cell division and aberrant signaling pathways.[6][7] Specifically, dihydroindene derivatives have been developed as:

  • Tubulin Polymerization Inhibitors: By appending specific aryl groups, the scaffold serves as a template for potent agents that bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing mitotic arrest.[8][9]

  • Protein Kinase Inhibitors: The dihydroindene platform can be functionalized to present hydrogen bond donors and acceptors that interact with the hinge region of protein kinases, a validated strategy for inhibiting their enzymatic activity.[5]

Synthetic Utility of 4-Position Bromination

The bromine atom at the C4 position is the scaffold's primary reactive center for diversification. It is an excellent leaving group and a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and modular synthesis of compound libraries where diverse substituents can be introduced to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.

G cluster_0 Synthetic Diversification Pathways Start This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base Stille Stille Coupling (Organostannanes) Start->Stille Pd Catalyst Product Diverse Library of Dihydroindene Derivatives Suzuki->Product Sonogashira->Product Buchwald->Product Stille->Product G Drug Dihydroindene Derivative Tubulin Free α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site MT Microtubule Polymer Tubulin->MT Polymerization (GTP-dependent) Arrest Mitotic Spindle Disruption & G2/M Arrest Tubulin->Arrest MT->Tubulin Depolymerization Apoptosis Apoptosis Arrest->Apoptosis Triggers Intrinsic Pathway G cluster_workflow Kinase Inhibitor Development Workflow A Scaffold Selection: This compound B Library Synthesis (e.g., Suzuki, Amination) A->B C High-Throughput Screening (Biochemical Kinase Assays) B->C D Hit Identification & SAR Analysis C->D E Lead Optimization (Potency, Selectivity, ADME) D->E F In Vivo Efficacy Studies E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates like 4-bromo-2,3-dihydro-1H-indene. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you maximize your reaction yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion of Starting Material

"I've set up my Suzuki coupling with this compound, but I'm seeing very little or no product formation. What could be the problem?"

Low conversion is a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions. Let's break down the potential causes and solutions.

Potential Cause A: Inactive Catalyst

The palladium catalyst is the heart of the Suzuki reaction.[1][2] Its activity can be compromised by several factors:

  • Oxidation: The active Pd(0) species is susceptible to oxidation, which renders it inactive.[3] This is a common issue if the reaction is not performed under strictly inert conditions.

  • Improper Pre-catalyst Activation: Many commonly used palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts and require reduction to the active Pd(0) state in situ.[3] Inefficient reduction can lead to low concentrations of the active catalyst.

  • Catalyst Poisoning: Impurities in the starting materials or solvents can "poison" the catalyst, blocking its active sites.[4] Sulfur-containing compounds are notorious for this.[5]

Solutions:

  • Ensure a Robust Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]

  • Use an Air-Stable Pre-catalyst: Consider using modern, air-stable pre-catalysts like those developed by Buchwald (e.g., XPhos Pd G2/G3/G4) or PEPPSI-type catalysts.[3][8] These are designed for reliable activation and consistent results.

  • Verify Reagent Purity: Use high-purity starting materials and solvents.[4] If you suspect impurities, consider purifying your this compound and boronic acid/ester before use.

Potential Cause B: Suboptimal Reaction Conditions

The interplay of ligand, base, solvent, and temperature is critical for a successful Suzuki coupling.[9]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.[2][3] For a somewhat sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand is often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][10][11]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[2][12] The strength and solubility of the base can significantly impact the reaction rate and yield.[6][13]

  • Solvent System: The solvent must dissolve the reactants and the catalyst system.[14] Aprotic polar solvents or mixtures with water are commonly used to facilitate the dissolution of the inorganic base.[3][13]

  • Temperature: While higher temperatures often increase reaction rates, excessive heat can lead to catalyst decomposition and side reactions.[6]

Solutions:

  • Ligand Screening: If you are using a standard ligand like PPh₃ and seeing poor results, screen a panel of more specialized ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent candidates for challenging substrates.[11][15]

  • Base Optimization: The choice of base can be critical. While carbonates like K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with hindered substrates.[14][16] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.[6]

  • Solvent Evaluation: A common starting point is a mixture of an organic solvent like dioxane, THF, or toluene with water.[2][14] The water helps to dissolve the base and facilitates the transmetalation step.[3][13] However, for water-sensitive substrates, anhydrous conditions with an organic-soluble base might be necessary.[17]

  • Temperature Titration: A typical temperature range for Suzuki couplings is 80-110 °C.[6][14][18] If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration.[6]

Issue 2: Significant Formation of Side Products

"My reaction is proceeding, but I'm getting a low yield of my desired product and a significant amount of byproducts. How can I improve the selectivity?"

The formation of side products is a common issue that can significantly reduce your yield and complicate purification. The most prevalent side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.[16][19]

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.

Solutions:

  • Rigorous Degassing: As with low conversion issues, ensuring the complete removal of oxygen is paramount.[6]

  • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling than the corresponding free boronic acids.[3][16]

  • Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

Potential Cause B: Protodeboronation

This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct.[3] This is particularly problematic with heteroaryl boronic acids but can occur with others under certain conditions.

Solutions:

  • Use Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous solvents and using a dry, finely powdered base can be beneficial.[16]

  • Choose a Milder Base: Strong bases can sometimes promote protodeboronation. Screening weaker bases like K₂CO₃ or even organic bases might be helpful.[16]

  • Employ Boronic Esters: As with homocoupling, using more stable boronic esters can mitigate this side reaction.[16]

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A1: There is no single "best" combination as the optimal choice can depend on the specific boronic acid partner. However, for a substrate like this compound, which has some steric hindrance around the bromine atom, a good starting point would be a modern catalyst system known for its high activity with challenging substrates.[11][20]

Recommended Starting Points:

Catalyst SystemRationale
Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos, XPhos) This combination is highly versatile and effective for a wide range of aryl bromides, including sterically hindered ones.[5][21] The bulky, electron-rich ligand facilitates both oxidative addition and reductive elimination.[2]
Buchwald Pre-catalysts (e.g., XPhos Pd G3) These are air- and moisture-stable Pd(II) complexes that are reliably reduced to the active Pd(0) catalyst in situ, leading to more reproducible results.[3][8]
PEPPSI-iPr Catalyst This N-heterocyclic carbene (NHC)-based catalyst is known for its high stability and activity, particularly with less reactive aryl chlorides, but it can also be very effective for challenging aryl bromides.[3][11]
Reaction Parameters

Q2: What is the optimal base and solvent system for this reaction?

A2: The choice of base and solvent is interdependent.[13][22]

  • For aqueous/organic biphasic systems: A combination of an ethereal solvent like 1,4-dioxane or THF with water (typically in a 3:1 to 5:1 ratio) and an inorganic base like K₃PO₄ or Cs₂CO₃ is a robust starting point. The water helps dissolve the base and facilitates the transmetalation step.[13][14]

  • For anhydrous systems: If water-sensitive functional groups are present, an anhydrous polar aprotic solvent like DMF or toluene with a strong, organic-soluble base like KOtBu can be effective.[11][17]

Q3: What reaction temperature and time should I use?

A3: A good starting temperature is between 80-100 °C .[6][14] The reaction should be monitored by a suitable technique (TLC, LC-MS, or GC) to determine the optimal reaction time. A typical reaction time can range from a few hours to overnight (12-24 hours).[18] If the reaction is sluggish, the temperature can be incrementally increased, but be mindful of potential catalyst decomposition at very high temperatures.[6]

Workup and Purification

Q4: I have unreacted starting material co-eluting with my product during column chromatography. How can I improve the separation?

A4: This is a common purification challenge, especially when the product and starting material have similar polarities.[23]

  • Solvent System Optimization: Try a different solvent system for your chromatography. Switching from a standard hexane/ethyl acetate gradient to a system with a different solvent, such as dichloromethane/methanol or toluene/acetone, can alter the selectivity and improve separation.[23]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities.

  • Acid/Base Wash: If your product or the unreacted starting material has an acidic or basic functional group, you can use an acid/base wash during the workup to selectively move one of the compounds into the aqueous layer.[23]

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10][14] Understanding this cycle is key to troubleshooting your reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R²-B(OR)₂ (Base) PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Inert->Start Conditions Faulty (Fix & Repeat) Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos) Check_Inert->Screen_Ligands Conditions OK Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃) Screen_Ligands->Optimize_Base Adjust_Solvent Adjust Solvent/Water Ratio or Switch to Anhydrous Optimize_Base->Adjust_Solvent Vary_Temp Vary Temperature (80-110 °C) Adjust_Solvent->Vary_Temp Success Improved Yield Vary_Temp->Success Reassess Reassess Substrate Stability & Boronic Acid Quality Vary_Temp->Reassess

References

Technical Support Center: Regioselective Bromination of 2,3-Dihydro-1H-indene (Indane)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of 2,3-dihydro-1H-indene, commonly known as indane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The indane scaffold is a crucial structural motif in medicinal chemistry and materials science, and the ability to selectively introduce a bromine atom is a key step in the synthesis of many valuable compounds.[1][2] This resource provides troubleshooting advice and frequently asked questions to address the specific challenges you may encounter in the laboratory.

Understanding the Core Challenge: Regioselectivity

The bromination of indane can occur at several positions, primarily on the aromatic ring (C4, C5, C6, and C7) or at the benzylic position (C1). Controlling the regioselectivity—that is, directing the bromine to a specific carbon atom—is the principal challenge. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, catalyst, and temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am trying to brominate the aromatic ring of indane, but I am getting a mixture of isomers. How can I improve the regioselectivity for a specific position?

Answer: Achieving high regioselectivity on the aromatic ring of unsubstituted indane is challenging due to the similar reactivity of the C4, C5, and C6 positions. The alkyl portion of the indane molecule is an electron-donating group, which directs electrophilic substitution to the ortho and para positions (C4 and C6).[3][4][5] However, the directing effect is often not strong enough to give a single product.

Troubleshooting Guide:

  • Consider a Substituted Indane: If your synthetic route allows, starting with a substituted indane can provide much better regiocontrol.[6] For example, an electron-withdrawing group at C5 would direct bromination to the C6 position, while an electron-donating group at C5 would direct to C4 and C6.[3][4]

  • Lewis Acid Catalysis: The choice and strength of the Lewis acid catalyst can influence the regioselectivity of electrophilic aromatic bromination.[7][8] Experimenting with different Lewis acids (e.g., FeBr₃, AlCl₃, ZrCl₄) and optimizing the catalyst loading may improve the ratio of desired isomer.[9][10]

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway.[11][12] Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used.[1] More polar solvents like acetonitrile may favor different isomeric products.[11]

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the product of the kinetically controlled pathway.

FAQ 2: My primary product is 1-bromoindane, but I want to brominate the aromatic ring. What am I doing wrong?

Answer: The formation of 1-bromoindane indicates that the reaction is proceeding via a radical substitution mechanism at the benzylic position, rather than an electrophilic aromatic substitution on the ring.[2][13][14] This is a common outcome when using N-Bromosuccinimide (NBS) under conditions that favor radical formation.[13][14]

Troubleshooting Guide:

  • Reagent and Initiator Choice: Avoid the use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, and exposure to UV light, as these conditions promote benzylic bromination.[9][14]

  • Switch to an Electrophilic Brominating Agent: For aromatic bromination, use bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃.[7][15] This combination generates a highly electrophilic bromine species that will preferentially attack the electron-rich aromatic ring.[7][15]

  • Solvent Considerations: While NBS is often used for benzylic bromination in non-polar solvents like CCl₄, using NBS in a more polar solvent like acetonitrile can favor aromatic bromination.[11]

Experimental Workflow: Shifting from Benzylic to Aromatic Bromination

Caption: Decision workflow for selecting bromination conditions.

FAQ 3: I am observing the formation of di- and poly-brominated products. How can I favor mono-bromination?

Answer: The formation of multiple bromination products is a result of the initial bromination product being as reactive, or even more reactive, than the starting material. This is particularly true for aromatic bromination, where the introduction of a bromine atom only slightly deactivates the ring to further substitution.

Troubleshooting Guide:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of indane relative to the brominating agent can help to minimize over-bromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the brominating agent low, reducing the likelihood of a second bromination event occurring before all the starting material has reacted once.

  • Lower Temperature: As with improving regioselectivity, lower reaction temperatures can help to control the reactivity and reduce the formation of poly-brominated byproducts.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Table 1: General Conditions for Mono- vs. Poly-bromination

FeatureConditions for Mono-brominationConditions Leading to Poly-bromination
Stoichiometry 1.0 - 1.1 equivalents of brominating agent> 1.1 equivalents of brominating agent
Addition Rate Slow, dropwise additionRapid, bulk addition
Temperature Low (e.g., 0 °C to room temperature)Elevated temperatures
Reaction Time Monitored and quenched upon completionExtended reaction times
FAQ 4: My reaction is very slow or not proceeding at all. What factors could be inhibiting the reaction?

Answer: A stalled bromination reaction can be due to several factors, including inactive reagents, insufficient activation of the electrophile, or the presence of deactivating groups on the substrate.

Troubleshooting Guide:

  • Reagent Quality: Ensure that your brominating agent is of high purity. NBS, for instance, can decompose over time. It can be purified by recrystallization from water.[14] Lewis acids like FeBr₃ are sensitive to moisture and should be handled under anhydrous conditions.[7]

  • Catalyst Activity: If using a Lewis acid catalyst, ensure it is fresh and has not been deactivated by exposure to atmospheric moisture.[7] You can often generate the catalyst in situ by adding a small amount of iron filings to bromine.[7]

  • Substrate Reactivity: If your indane substrate has strongly electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic substitution, and more forcing conditions (e.g., stronger Lewis acid, higher temperature) may be required.[3][4]

  • Solvent Purity: Ensure your solvent is anhydrous, as water can quench the Lewis acid catalyst.

Protocol: Electrophilic Aromatic Bromination of Indane

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydro-1H-indene and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, approximately 0.1 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0 equivalent) in the same anhydrous solvent to the stirred mixture.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring its progress by TLC or GC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired bromoindane isomer(s).

Mechanism Overview: Electrophilic Aromatic Bromination

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Br_2 Br-Br Electrophile δ+Br-Brδ--FeBr₃ Br_2->Electrophile + FeBr₃ FeBr_3 FeBr₃ Indane Indane Ring Arenium_Ion Arenium Ion (Resonance Stabilized) Indane->Arenium_Ion + Activated Electrophile Bromoindane Bromoindane Arenium_Ion->Bromoindane - H⁺ HBr HBr + FeBr₃

Caption: Simplified mechanism of electrophilic aromatic bromination.[7][16][17]

References

Technical Support Center: Synthesis of 4-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-bromo-2,3-dihydro-1H-indene. As a Senior Application Scientist, I understand that synthesizing specialty intermediates demands precision and control. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions to minimize side product formation.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via electrophilic aromatic substitution on 2,3-dihydro-1H-indene (indane). While seemingly straightforward, the reaction's regioselectivity is highly sensitive to the choice of reagents and conditions, often leading to challenging purification steps due to the formation of isomeric and poly-brominated side products. This guide addresses these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of an isomeric bromo-indane product along with my desired 4-bromo isomer. How can I improve the regioselectivity?

Answer: This is the most common challenge in indane bromination. The alkyl portion of the indane molecule is an ortho-, para-directing group. However, the positions are not equally reactive. The 4- and 7-positions are electronically activated, but the 5- and 6-positions can also react under certain conditions, leading to the formation of 5-bromo-2,3-dihydro-1H-indene.

Causality: The formation of the 5-bromo isomer is often favored under conditions that are either too harsh (high temperature) or when using a highly reactive brominating agent without appropriate control. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a bromonium ion (Br+) or a polarized bromine molecule attacks the electron-rich aromatic ring.[1][2] The stability of the resulting carbocation intermediate (the arenium ion) dictates the substitution pattern.[3] While the 4-position is activated, steric hindrance and the specific reaction environment can influence the electrophile's approach, sometimes favoring the 5-position.

Troubleshooting Strategy:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for achieving higher regioselectivity.[4][5][6] NBS provides a slow, controlled concentration of bromine, which favors substitution at the most activated position.[7][8]

  • Solvent Selection: The choice of solvent can dramatically influence selectivity. Polar aprotic solvents like acetonitrile (CH₃CN) have been shown to enhance both the reactivity and regioselectivity of NBS for aromatic bromination compared to nonpolar solvents like carbon tetrachloride (CCl₄).[4]

  • Temperature Control: Run the reaction at a low temperature. It is noteworthy that electrophilic aromatic bromination often displays the highest positional selectivity at its lowest effective temperature.[6] Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress via TLC or GC-MS.

Q2: I'm observing a significant peak in my mass spectrometry results corresponding to a dibrominated product. How can I prevent this over-bromination?

Answer: The formation of dibromo-indane species is a classic example of a consecutive reaction where the desired monobrominated product reacts further with the brominating agent. The initial introduction of a bromine atom only moderately deactivates the ring, making a second substitution possible if reaction conditions are not carefully controlled.

Causality: Over-bromination occurs when the concentration of the brominating agent is too high, the reaction time is too long, or the temperature is elevated. The first bromine atom is deactivating but still directs ortho- and para- to itself. This can lead to products like 4,7-dibromo or 4,5-dibromo-2,3-dihydro-1H-indene.

Troubleshooting Strategy:

  • Control Stoichiometry: Use a precise stoichiometry of your brominating agent. A slight excess may be needed to drive the reaction to completion, but start with exactly 1.0 equivalent of NBS and monitor the reaction closely.

  • Slow Addition: Add the brominating agent (either as a solid portion-wise or as a solution) slowly to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.

  • Reaction Monitoring: Actively monitor the reaction using an appropriate technique (TLC, GC, or LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Workflow for Troubleshooting Side Product Formation

This diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G cluster_start Analysis cluster_problem Problem Identification cluster_solution Corrective Actions Start Reaction Complete. Analyze Crude Product (GC-MS, NMR) Isomer Major Side Product: Isomeric Monobromo-Indane (e.g., 5-Bromo) Start->Isomer Isomer Detected? Dibromo Major Side Product: Dibromo-Indane Isomer->Dibromo No Sol_Isomer Improve Regioselectivity: 1. Switch to NBS in CH3CN. 2. Lower reaction temperature (0°C). 3. Monitor closely. Isomer->Sol_Isomer Yes Sol_Dibromo Prevent Over-bromination: 1. Use precise stoichiometry (1.0 eq NBS). 2. Add NBS slowly at 0°C. 3. Quench reaction upon completion. Dibromo->Sol_Dibromo Yes Sol_Other Investigate Other Issues: - Incomplete reaction? - Starting material purity? - Benzylic bromination? Dibromo->Sol_Other No

Caption: Troubleshooting Decision Tree for Indane Bromination.

Comparative Analysis of Bromination Conditions

The selection of a brominating agent and solvent is critical for success. The following table summarizes common conditions and their typical outcomes, providing a clear rationale for our recommended protocol.

Brominating AgentSolventTypical TemperatureKey Side ProductsSelectivity for 4-BromoReference
Br₂ / Lewis Acid (e.g., FeBr₃) CH₂Cl₂ or CCl₄0 °C to RTIsomers, Poly-brominated speciesModerate to Low[9][10]
Br₂ Acetic AcidRoom Temp.Isomers, α-bromination (on ketone analogs)Moderate[11][12]
N-Bromosuccinimide (NBS) CCl₄Reflux with initiatorBenzylic Bromination (at C1)Low (Aromatic)[7][13]
N-Bromosuccinimide (NBS) Acetonitrile (CH₃CN) 0 °C to RT Minimal High to Excellent [4]

Recommended Experimental Protocol

This protocol is optimized for high regioselectivity and yield of this compound.

Materials:

  • 2,3-dihydro-1H-indene (Indane)

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2,3-dihydro-1H-indene (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly. Note: Using recrystallized NBS is crucial as impure NBS can lead to unreliable results.[7]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 95:5 hexane:ethyl acetate mobile phase) or by GC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane gradient, to isolate the pure this compound.

References

Technical Support Center: Purification of 4-Aryl-2,3-dihydro-1H-indene Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-aryl-2,3-dihydro-1H-indene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile molecular scaffold. The unique structural features of these compounds, while valuable, present specific challenges during purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-aryl-2,3-dihydro-1H-indene products, providing insights into the underlying chemistry and offering robust solutions.

Question 1: My final product is a yellow or brownish oil/solid, not the expected colorless/white solid. What is the cause and how can I fix it?

Answer: This discoloration is a classic sign of degradation, most commonly due to oxidation.

  • Causality: The 2,3-dihydro-1H-indene core, particularly at the benzylic C-1 and C-3 positions, is susceptible to air oxidation. This process can form hydroperoxides and other conjugated, colored impurities, even during routine workup or purification.

  • Immediate Solution: If you have already isolated a discolored product, attempt re-purification using flash column chromatography. However, preventing the issue is a more effective strategy.

  • Preventative Measures:

    • Inert Atmosphere: Conduct all post-reaction steps (workup, solvent removal, chromatography) under an inert atmosphere, such as nitrogen or argon.[1]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This minimizes dissolved oxygen.[1]

    • Storage: Store the final, purified product at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere to ensure long-term stability.[1]

Question 2: My TLC analysis shows multiple spots that are difficult to separate, even after an initial column. What are these likely impurities?

Answer: The most probable impurity is an isomer of your target compound.

  • Causality: The double bond within the five-membered ring of the indene system can migrate, especially in the presence of acid or base catalysts. For a 4-aryl-2,3-dihydro-1H-indene, this can lead to the formation of other isomers. The acidic nature of standard silica gel can unfortunately promote this isomerization on the column.[1][2]

  • Diagnosis:

    • ¹H NMR Spectroscopy: This is the most powerful tool for identifying isomers. The multiplicity and chemical shifts of the protons on the five-membered ring will be distinct for each isomer.

    • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can often resolve closely related isomers, providing a clear picture of your product's purity.

  • Solution:

    • Use Deactivated Silica Gel: The acidity of silica gel is the primary culprit. Use silica gel that has been "deactivated" or "base-washed" by preparing a slurry with a small amount of a tertiary amine (e.g., 1% triethylamine) in your eluent system.[1]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as your stationary phase, which will not promote acid-catalyzed isomerization.

    • Minimize Contact Time: Employ flash column chromatography rather than slower gravity chromatography to reduce the residence time of your compound on the stationary phase.[1][3]

Question 3: I am experiencing low recovery or see significant streaking and decomposition of my product during column chromatography. Why is this happening?

Answer: This issue is also frequently linked to the acidic nature of standard silica gel, which can cause not only isomerization but also polymerization or decomposition of sensitive indene derivatives.[1][4]

  • Causality: The electron-rich aromatic rings and the reactive nature of the indene core can be susceptible to acid-catalyzed decomposition pathways on the surface of the silica gel.

  • Solution Workflow:

    • Deactivate the Stationary Phase: As detailed in the previous answer, use base-washed silica gel or switch to alumina. This is the most critical step.

    • Load the Sample Carefully: Use a "dry loading" technique. Adsorb your crude product onto a small amount of Celite or silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of your column.[5] This creates a concentrated band and improves separation.

    • Optimize Eluent: Use a solvent system with the lowest possible polarity that still provides good mobility for your target compound (Rf ≈ 0.3 on TLC is a good starting point).[6]

    • Temperature Control: If your compound is particularly sensitive, consider running the column in a cold room to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, all-around purification strategy for 4-aryl-2,3-dihydro-1H-indene products?

A combination of flash column chromatography on base-washed silica gel followed by recrystallization is the gold standard. The chromatography step removes the bulk of impurities and isomers, while recrystallization is excellent for removing trace impurities and yielding a highly crystalline, stable final product.

Q2: Can I use recrystallization as the sole purification method?

Recrystallization can be effective if your crude product is already of high purity (>90%) and the main impurities are not closely related isomers, which often have very similar solubilities.[1] If your crude material is an oil or contains a significant mixture of products, chromatography should be performed first.

Q3: What are the best storage conditions for purified 4-aryl-2,3-dihydro-1H-indene compounds?

To ensure long-term stability and prevent oxidative degradation, store your purified compound in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer (-20°C is standard for most research labs).

Q4: Beyond ¹H NMR and TLC, what analytical techniques are essential for characterizing the final product?

  • ¹³C NMR: Confirms the carbon skeleton and the absence of isomeric impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition of your molecule.[7]

  • HPLC: Offers a quantitative assessment of purity, which is often required for publications and regulatory submissions.

Data & Protocols

Table 1: Common Solvent Systems for Purification
Purification MethodStationary PhaseCommon Eluent Systems (Non-polar to Polar)Notes
Flash Chromatography Base-Washed Silica GelHexanes/Ethyl Acetate + 1% TriethylamineThe workhorse system. The triethylamine suppresses the acidity of the silica.
Neutral AluminaHexanes/DichloromethaneUseful for very acid-sensitive compounds.
Recrystallization N/AHeptane or HexaneGood for non-polar derivatives.
Toluene/HeptaneA slightly more polar system that can aid solubility.
Ethanol or IsopropanolFor more polar derivatives containing functional groups like hydroxyls or amines.
Protocol 1: Flash Column Chromatography with Base-Washed Silica Gel

This protocol details the purification of a 4-aryl-2,3-dihydro-1H-indene derivative that is prone to isomerization on standard silica gel.

1. Preparation of the Eluent and Slurry:

  • Determine the optimal eluent system using TLC. Aim for an Rf of ~0.3 for your target compound.
  • Prepare a bulk volume of your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). To this, add triethylamine to a final concentration of 1% (v/v). This is your "base-washed eluent."
  • In a beaker, prepare a slurry of silica gel in your base-washed eluent.[6]

2. Packing the Column:

  • Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.[8]
  • Pour the silica slurry into the column. Use additional eluent to rinse all the silica into the column.
  • Tap the column gently to settle the silica bed and remove air bubbles.[5]
  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[9]

3. Loading the Sample (Dry Loading):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel or Celite (approx. 2-3 times the weight of your crude product) to this solution.
  • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a protective layer of sand on top.

4. Elution and Fraction Collection:

  • Carefully add the base-washed eluent to the column.
  • Apply gentle air pressure to begin eluting the column, collecting fractions in test tubes.[5]
  • Monitor the fractions by TLC to identify which ones contain your purified product.

5. Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent and triethylamine using a rotary evaporator. Note: It may be beneficial to wash the combined fractions with dilute acid (e.g., 1M HCl) and brine in a separatory funnel to remove the triethylamine before evaporation, then dry the organic layer and evaporate.
  • Place the resulting product under a high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol is for obtaining a highly crystalline final product after chromatography.

1. Solvent Selection:

  • Place a small amount of your purified compound in a test tube.
  • Add a potential solvent dropwise at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
  • Common choices include heptane, hexane/toluene mixtures, or ethanol.

2. Dissolution:

  • Place the bulk of your compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen solvent to just cover the solid.
  • Heat the mixture gently (e.g., on a hotplate) with swirling until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess.

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
  • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Allow the crystals to dry under vacuum.

Visualized Workflows

Purification Strategy Decision Workflow

This diagram outlines the decision-making process for purifying a crude 4-aryl-2,3-dihydro-1H-indene product.

Purification_Strategy start Crude Product Analysis (TLC, NMR) isomer_check Isomers or Multiple Spots Present? start->isomer_check purity_check Purity > 90% and Crystalline? recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Base-Washed Column Chromatography purity_check->chromatography No isomer_check->purity_check No isomer_check->chromatography Yes final_purity_check Assess Purity (NMR, HPLC) recrystallize->final_purity_check chromatography->final_purity_check recrystallize_after_col Recrystallize for Final Polish final_purity_check->recrystallize_after_col Needs Polish end_product Pure Product final_purity_check->end_product Purity OK recrystallize_after_col->end_product

Caption: Decision workflow for purification strategy.

Base-Washed Chromatography Workflow

This diagram illustrates the key steps in the base-washed column chromatography protocol.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_eluent 1. Prepare Eluent + 1% Triethylamine prep_slurry 2. Make Silica Slurry prep_eluent->prep_slurry pack_column 4. Pack Column with Slurry prep_slurry->pack_column prep_dryload 3. Dry Load Sample onto Silica/Celite load_sample 5. Add Dry-Loaded Sample prep_dryload->load_sample pack_column->load_sample elute 6. Elute and Collect Fractions load_sample->elute monitor_tlc 7. Monitor Fractions by TLC elute->monitor_tlc combine 8. Combine Pure Fractions monitor_tlc->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for chromatography.

References

Technical Support Center: Enhancing Cross-Coupling Reactions with Bromo-Indenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with bromo-indene substrates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance the efficiency and reproducibility of your synthetic endeavors. Our approach is rooted in mechanistic understanding and practical, field-proven insights to help you navigate the intricacies of these powerful C-C bond-forming reactions.

Introduction to Cross-Coupling with Bromo-Indenes

The indene scaffold is a valuable structural motif in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for the functionalization of bromo-indenes.[1] However, the unique electronic and structural properties of the indene ring can present specific challenges. This guide is designed to provide a systematic approach to troubleshooting and optimizing these transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a bromo-indene is sluggish or fails to go to completion. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura couplings of bromo-indenes can often be attributed to several factors:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

  • Catalyst Deactivation: The active catalyst can decompose, often indicated by the formation of palladium black.

  • Inappropriate Ligand Choice: The ligand may not be suitable for the specific bromo-indene substrate, leading to poor oxidative addition or reductive elimination.

  • Base Incompatibility: The chosen base might not be optimal for the transmetalation step or could be promoting side reactions.

  • Poor Solubility: The bromo-indene or boronic acid partner may have limited solubility in the reaction solvent, hindering reactivity.

Q2: I'm observing significant amounts of a homocoupled product from my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[2] To mitigate this:

  • Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously deoxygenated by purging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Traces of oxidants in your reagents can promote homocoupling.

  • Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.

Q3: In my Heck reaction with a bromo-indene and an alkene, I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in Heck reactions is influenced by both steric and electronic factors of the alkene and the catalyst system.[3]

  • Ligand Control: The choice of ligand can significantly impact regioselectivity. For terminal alkenes, bulky phosphine ligands often favor coupling at the terminal carbon.

  • Alkene Substitution: The electronic nature of the alkene plays a crucial role. Electron-withdrawing groups on the alkene can direct the regioselectivity.

  • Reaction Conditions: Temperature and solvent can also influence the regioselectivity. A systematic optimization of these parameters may be necessary.

Q4: My Sonogashira coupling of a bromo-indene with a terminal alkyne is giving low yields. What should I investigate first?

A4: Low yields in Sonogashira couplings can stem from several issues:

  • Copper Co-catalyst Deactivation: The Cu(I) co-catalyst is sensitive to oxidation. Ensure anaerobic conditions are maintained throughout the reaction.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. Running the reaction at lower temperatures or using a copper-free protocol can sometimes suppress this.

  • Base Selection: The amine base is crucial for both the palladium and copper catalytic cycles.[4] Sterically hindered amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Symptoms: Your reaction stalls with significant amounts of unreacted bromo-indene and/or boronic acid remaining.

Potential Causes & Step-by-Step Solutions:

  • Catalyst System Inactivity:

    • Cause: The active Pd(0) catalyst is not being generated or is rapidly decomposing.[5]

    • Solution:

      • Switch Palladium Source: If using a Pd(II) source like Pd(OAc)₂, consider a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

      • Employ Robust Ligands: For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[5]

      • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[5]

  • Inefficient Transmetalation:

    • Cause: The transfer of the organic group from the boron atom to the palladium center is slow. This step is highly dependent on the base.

    • Solution:

      • Base Screening: The choice of base is critical. While K₂CO₃ or Cs₂CO₃ are common, for some systems, K₃PO₄ or organic bases like triethylamine may be more effective.[5] The base should be finely powdered to ensure maximum surface area.

      • Solvent System: The presence of water is often crucial for efficient transmetalation in Suzuki couplings. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water.

  • Substrate-Specific Issues:

    • Cause: The electronic or steric properties of your specific bromo-indene or boronic acid are hindering the reaction.

    • Solution:

      • Increase Temperature: Cautiously increasing the reaction temperature can overcome activation barriers. However, be mindful that higher temperatures can also accelerate catalyst decomposition.[5]

      • Consider a Different Boron Reagent: If using a boronic acid, consider switching to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[2]

Issue 2: Side Reactions and Product Impurities in Heck Couplings

Symptoms: Formation of multiple products, including isomerized alkenes or reduced arenes.

Potential Causes & Step-by-Step Solutions:

  • Double Bond Isomerization:

    • Cause: The palladium-hydride species formed after β-hydride elimination can re-insert into the product alkene, leading to isomerization.

    • Solution:

      • Choice of Base: Using a weaker, non-coordinating base can sometimes minimize isomerization.

      • Additives: In some cases, the addition of silver salts can trap the halide and prevent re-addition of HPdX to the product.

  • Dehalogenation of the Bromo-indene:

    • Cause: The bromo-indene is reduced to the corresponding indene. This can occur via a competing reaction pathway, especially in the presence of certain bases and solvents.

    • Solution:

      • Optimize Base and Solvent: Screen different bases and ensure your solvent is anhydrous, as water can be a proton source for dehalogenation.

      • Lower Reaction Temperature: Dehalogenation is often more prevalent at higher temperatures.

Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Coupling of a Bromo-indene

This is a starting point protocol and should be optimized for each specific substrate combination.

Materials:

  • Bromo-indene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a dry Schlenk flask, add the bromo-indene, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Starting ConditionsTroubleshooting Considerations
Catalyst Pd(PPh₃)₄ (2-5 mol%)Try PdCl₂(dppf) or Buchwald precatalysts for challenging substrates.
Ligand PPh₃ (if not using a pre-formed complex)Screen bulky phosphines (e.g., SPhos) or NHC ligands.
Base K₂CO₃ (2-3 equiv)Screen K₃PO₄, Cs₂CO₃, or organic bases.
Solvent Toluene/Ethanol/Water (e.g., 4:1:1)Try Dioxane/Water or DMF/Water. Ensure proper degassing.
Temperature 80-100 °CIncrease temperature cautiously if reaction is sluggish.

Visualizing the Process

Troubleshooting Workflow for a Failing Cross-Coupling Reaction

Troubleshooting_Workflow cluster_optimization Systematic Optimization start Low Yield or No Reaction check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) check_conditions->optimize_catalyst Conditions Standard success Successful Reaction check_conditions->success Identified Issue optimize_base Optimize Base (Type, Equivalents, Solubility) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement Seen optimize_solvent Optimize Solvent System (Polarity, Degassing, Co-solvents) optimize_base->optimize_solvent No Improvement optimize_base->success Improvement Seen optimize_solvent->success Improvement Seen

Caption: A systematic workflow for troubleshooting common issues in cross-coupling reactions.

The Catalytic Cycle of a Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X OxAdd Oxidative Addition OxAdd->PdII_RX PdII_R_Rprime R-Pd(II)L₂-R' PdII_RX->PdII_R_Rprime R'-B(OR)₂ (Base) Transmetalation Transmetalation Transmetalation->PdII_R_Rprime PdII_R_Rprime->Pd0 R-R' RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Start_Materials R-X + R'-B(OR)₂ Start_Materials->OxAdd Base Base Base->Transmetalation

Caption: The fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Navigating Steric Hindrance in 4-Bromo-2,3-dihydro-1H-indene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the unique challenges posed by 4-bromo-2,3-dihydro-1H-indene in synthetic chemistry. The steric environment of this molecule, arising from the fused cyclopentyl ring adjacent to the C4-bromine, frequently leads to sluggish or failed reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) failing with this compound?

A1: The primary issue is steric hindrance. The bulky, fused aliphatic ring ortho to the bromine atom physically blocks the palladium catalyst from efficient oxidative addition, a critical first step in most cross-coupling catalytic cycles. This hindrance slows down the reaction rate and can lead to catalyst decomposition or undesired side reactions, such as hydrodehalogenation. Standard catalyst systems, like those using PPh₃, are often not bulky enough to force the necessary coordination and reactivity at the sterically shielded site.

Q2: What is the most critical factor to consider when selecting a catalyst system for this substrate?

A2: Ligand selection is paramount. For sterically demanding substrates like this compound, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial.[1][2][3] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more capable of accessing the hindered C-Br bond. They also accelerate the rate-limiting reductive elimination step.[3]

Q3: Besides the catalyst, what other reaction parameters should I focus on optimizing?

A3: Base and solvent selection are critical. The choice of base can influence the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases are often preferred. The solvent must be able to dissolve all reactants and maintain the stability of the catalytic species at the required temperature. Aprotic polar solvents like dioxane, toluene, or DMF are common starting points.[1][4] Rigorous degassing of the solvent is also essential to prevent oxygen from deactivating the catalyst.[4][5]

Q4: Are there alternatives to palladium-catalyzed reactions for functionalizing this molecule?

A4: While palladium catalysis is the most versatile, for certain transformations, other methods can be considered. For instance, in cases of nucleophilic aromatic substitution (SNA), the inherent reactivity is low. However, activating the system through the synthesis of an organometallic intermediate (e.g., via lithium-halogen exchange) can enable subsequent reactions with various electrophiles. It's important to note that these methods come with their own set of challenges regarding functional group tolerance and reaction conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product when coupling this compound with an arylboronic acid.

Root Cause Analysis: The steric clash between the indane scaffold, the boronic acid coupling partner, and the palladium catalyst complex impedes one or more steps of the catalytic cycle (oxidative addition, transmetalation, or reductive elimination). Protodeborylation of the boronic acid can also be a significant side reaction.[3][5]

Troubleshooting Workflow & Protocol

Step-by-Step Protocol for Sterically Hindered Suzuki Coupling:

  • Reagent Preparation: Rigorously dry and degas all solvents (e.g., Dioxane/Water 10:1).[4] Ensure the boronic acid is of high quality or consider using a more stable boronic ester (e.g., a pinacol ester) to minimize protodeborylation.[4]

  • Catalyst System Selection:

    • Palladium Source: Use an air-stable Pd(II) precatalyst that rapidly generates the active Pd(0) species. Buchwald G3 or G4 precatalysts are highly recommended.[5]

    • Ligand: Select a bulky, electron-rich biaryl phosphine ligand. XPhos, SPhos, or RuPhos are excellent starting points.[5] For extremely challenging couplings, consider N-heterocyclic carbene (NHC) ligands like IPr.[3] A 1:1 to 1:1.5 Pd:Ligand ratio is typical.

  • Reaction Setup (under inert atmosphere):

    • To a dried reaction vessel, add the this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium precatalyst (1-3 mol%) and the ligand (1.2-3.6 mol%).

    • Add the degassed solvent via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[4] Higher temperatures can provide the activation energy needed to overcome the steric barrier.[1]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with hindered substrates may require longer reaction times (12-24 hours).

Parameter Standard Conditions Recommended for 4-Bromoindene Rationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Buchwald Precatalysts (G3, G4), PEPPSI™-IPr[5]Ensures efficient generation of active Pd(0) and stability.
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, IPr[5]Bulky ligands promote oxidative addition and reductive elimination at hindered sites.[3]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, t-BuOK[6]Stronger, non-nucleophilic bases can accelerate transmetalation.
Solvent Toluene, THFDioxane/H₂O, Toluene, DMFHigher boiling point solvents allow for increased reaction temperatures.
Temperature 80 °C100-120 °CProvides sufficient energy to overcome the steric activation barrier.[1]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Failure to form the C-N bond between this compound and a primary or secondary amine.

Root Cause Analysis: Similar to Suzuki coupling, steric hindrance prevents the palladium catalyst from efficiently mediating the C-N bond formation. The choice of ligand is even more critical here to facilitate both the oxidative addition and the C-N reductive elimination steps. The base must be strong enough to deprotonate the amine (or the N-Pd complex) without causing side reactions.

Troubleshooting Workflow & Protocol

Buchwald_Workflow cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Tuning Ligand Employ Bulky Biarylphosphine Ligands (e.g., Josiphos, Buchwald ligands) Precatalyst Use Pd(0) or Efficient Precatalyst (e.g., Pd2(dba)3, Buchwald G2/G4) Ligand->Precatalyst Base Select Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS, K3PO4) Precatalyst->Base Solvent Choose High-Boiling Aprotic Solvent (e.g., Toluene, Dioxane) Base->Solvent Success Successful C-N Coupling Solvent->Success Start Failed Buchwald-Hartwig Amination Start->Ligand

Step-by-Step Protocol for Sterically Hindered Amination:

  • Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed in a glovebox or using Schlenk techniques.

  • Reagent Selection:

    • Palladium Source: Use Pd₂(dba)₃ or a dedicated Buchwald precatalyst.[7]

    • Ligand: Bulky dialkylbiaryl phosphines are the gold standard.[2] For coupling with primary amines, Josiphos-type ligands or Buchwald's second-generation ligands are effective. For more challenging secondary amines, consider even bulkier ligands.

    • Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[7] For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be tested.

  • Reaction Setup:

    • In an inert atmosphere, charge a dry reaction tube with the palladium source (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.4 equiv).

    • Add the this compound (1.0 equiv) and the amine (1.2 equiv).

    • Add anhydrous, degassed toluene or dioxane.

  • Reaction Conditions:

    • Heat the mixture to 80-110 °C.

    • Monitor the reaction carefully. If the reaction stalls, a small additional charge of catalyst and ligand may be beneficial.

Troubleshooting Guide: Sonogashira Coupling

Issue: Low conversion in the coupling of this compound with a terminal alkyne. Homocoupling of the alkyne (Glaser coupling) is observed.

Root Cause Analysis: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[8] Steric hindrance around the aryl bromide can slow the palladium cycle, allowing the copper-catalyzed alkyne homocoupling to become a dominant side reaction. A copper-free protocol or careful optimization of the traditional method is required.

Step-by-Step Protocol for Copper-Free Sonogashira Coupling:

The use of a copper-free system is highly recommended to avoid the prevalent issue of alkyne homocoupling, especially when the desired cross-coupling is slow.[9]

  • Catalyst System:

    • Palladium Source: A robust Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst is suitable.[9]

    • Ligand: A bulky, electron-rich phosphine such as cataCXium® A or P(t-Bu)₃ is effective.

  • Base and Solvent:

    • A strong amine base like diisopropylethylamine (DIPEA) or piperidine is often used, acting as both the base and, in some cases, the solvent.

    • Alternatively, a non-coordinating organic base like DBU can be used in a solvent like DMF or NMP.

  • Reaction Setup (Inert Atmosphere):

    • Combine this compound (1.0 equiv), the terminal alkyne (1.5 equiv), the palladium catalyst (2-5 mol%), and the ligand (4-10 mol%) in a dry flask.

    • Add the solvent and the base (2-3 equiv).

  • Reaction Conditions:

    • The reaction may require elevated temperatures (60-100 °C) to proceed at a reasonable rate.

    • Monitor for the consumption of the starting bromide. If the reaction is sluggish, increasing the temperature or catalyst loading may be necessary.

Parameter Traditional Sonogashira Recommended Copper-Free Rationale
Co-catalyst CuI (1-5 mol%)NoneAvoids alkyne homocoupling, a major side reaction with slow substrates.[9]
Pd Source PdCl₂(PPh₃)₂Pd₂(dba)₃, [DTBNpP]Pd(crotyl)Cl[9]More active and reliable sources for generating the catalytic Pd(0) species.
Ligand PPh₃P(t-Bu)₃, Buchwald LigandsBulky ligands facilitate the oxidative addition to the hindered C-Br bond.
Base Et₃N, PiperidineCs₂CO₃, K₃PO₄, DBUStronger bases can accelerate the deprotonation of the alkyne.
Temperature Room Temp to 60 °C60-120 °CHigher energy input is needed to overcome the steric barrier.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Indene Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for challenging Suzuki-Miyaura cross-coupling reactions involving indene substrates. Indenes and their derivatives can present unique challenges due to steric hindrance and specific electronic properties. This resource, presented in a question-and-answer format, will help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with indene substrates considered "difficult"?

Indene substrates can be challenging for several reasons. Often, the coupling position on the indene ring is sterically hindered, which can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] Additionally, the electronic properties of the indene system can influence the reactivity of the C-X bond (where X is a halide or triflate) and the stability of the organoborane reagent.

Q2: What is the most critical factor for a successful Suzuki coupling of a sterically hindered indene?

The choice of ligand is paramount. For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential.[1][2] These ligands stabilize the palladium catalyst, promote the crucial oxidative addition step, and facilitate the difficult reductive elimination step to form the product.[3]

Q3: Which class of ligands is generally recommended for these types of couplings?

Buchwald-type biarylphosphine ligands are highly effective for coupling sterically hindered substrates.[1] Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high reactivity in challenging Suzuki-Miyaura reactions.[2][4] N-heterocyclic carbenes (NHCs) can also be very effective ligands for these transformations.[5]

Q4: I'm observing significant homocoupling of my boronic acid reagent. What causes this and how can I prevent it?

Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[3] To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction.[6]

Q5: What is protodeboronation and how can I avoid it with my indene boronic acid?

Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, which consumes your starting material.[6][7] This side reaction can be prevalent with electron-deficient or unstable boronic acids and is often exacerbated by excess water or harsh basic conditions.[7] To mitigate this, consider using more stable boronic esters (e.g., pinacol or MIDA esters), using anhydrous conditions where possible, and optimizing the base and reaction time.[6][7]

Troubleshooting Guide for Indene Suzuki Couplings

Problem 1: Low to No Yield of the Desired Product

This is one of the most common issues in difficult Suzuki couplings. A systematic approach to troubleshooting is key.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst can be deactivated by oxygen.[7]

    • Solution: Ensure your palladium source and phosphine ligand are fresh and have been stored under an inert atmosphere.[7] Use a pre-catalyst that readily forms the active Pd(0) species, such as a G2 or G3 Buchwald precatalyst.[1]

  • Inappropriate Ligand: The ligand may not be suitable for the sterically demanding indene substrate.

    • Solution: Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5] These are known to accelerate the key steps in the catalytic cycle for hindered substrates.[1]

  • Suboptimal Base: The strength and solubility of the base are critical for the transmetalation step.[6][8]

    • Solution: If using carbonate bases (e.g., K₂CO₃, Cs₂CO₃) with low solubility, try switching to a phosphate base like K₃PO₄, which is often more effective in challenging couplings.[6] Ensure the base is finely powdered for better reactivity.[1]

  • Poor Reagent Quality: The indene halide or boronic acid reagent may have degraded.

    • Solution: Use fresh, high-purity reagents. Consider converting the indene boronic acid to a more stable pinacol or MIDA boronate ester to prevent decomposition.[6][7]

  • Inadequate Temperature: The reaction may require more energy to overcome the activation barrier for sterically hindered substrates.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.[6]

Problem 2: Significant Formation of Side Products (Homocoupling, Dehalogenation)

The presence of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

Potential Causes & Solutions:

  • Oxygen Contamination (leading to homocoupling): Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][3]

    • Solution: Implement rigorous inert atmosphere techniques. Degas your solvent by sparging with argon or nitrogen for 15-30 minutes.[6] Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst.[7]

  • Presence of Hydride Sources (leading to dehalogenation): Dehalogenation is the replacement of the halide on your indene substrate with a hydrogen atom.[3][5] This can be caused by certain solvents (like alcohols) or bases acting as hydride sources.

    • Solution: Switch to aprotic solvents like dioxane, THF, or toluene.[5] If dehalogenation is a significant issue, avoid using strong alkoxide bases. A weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄, is often a better choice.[5]

  • Slow Reductive Elimination: If the final step of the catalytic cycle is slow, it can allow for side reactions to occur.

    • Solution: Employ bulky, electron-rich ligands that are known to promote reductive elimination.[3] This is a key advantage of the Buchwald-type ligands for hindered substrates.

Catalyst & Ligand Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable catalyst system for a difficult indene Suzuki coupling.

G cluster_0 Catalyst Selection Workflow start Start: Difficult Indene Suzuki Coupling q1 Is the substrate sterically hindered? start->q1 yes1 YES q1->yes1 Yes no1 NO q1->no1 No buchwald Select Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) yes1->buchwald standard_ligand Standard Ligand may suffice (e.g., PPh₃) no1->standard_ligand precatalyst Use a Buchwald G2/G3 Precatalyst (e.g., XPhos Pd G3) buchwald->precatalyst q2 Is the reaction sluggish or low-yielding? precatalyst->q2 standard_pd Standard Pd Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) standard_ligand->standard_pd standard_pd->q2 yes2 YES q2->yes2 Yes no2 NO q2->no2 No optimize Troubleshoot: - Increase Temperature - Screen Bases (K₃PO₄) - Check Reagent Purity yes2->optimize success Successful Coupling no2->success optimize->q2

Caption: A workflow for catalyst selection in difficult Suzuki couplings.

Recommended Catalyst Systems for Indene Couplings

The table below summarizes recommended starting conditions for Suzuki couplings of indene substrates based on the nature of the coupling partners.

ScenarioRecommended Catalyst SystemBaseSolventTemperature (°C)Rationale & References
Sterically Hindered Indene Halide XPhos Pd G3 (1-2 mol%)K₃PO₄1,4-Dioxane/H₂O or Toluene80-110XPhos is a bulky, electron-rich ligand ideal for hindered substrates, promoting both oxidative addition and reductive elimination.[1][4]
Electron-Rich Indene Halide SPhos Pd G2 (1-2 mol%)Cs₂CO₃Toluene/H₂O100SPhos is highly active and can overcome the slower oxidative addition often seen with electron-rich halides.[4]
Unstable Indene Boronic Acid RuPhos Pd G3 (1-2 mol%)K₃PO₄THF or CPME (anhydrous)80-100RuPhos is effective at lower temperatures, which can help minimize decomposition of unstable boronic acids.[1][6] Using a stable boronic ester is also advised.[7]
Coupling with Aryl Chlorides Pd(OAc)₂ / cataCXium® AK₃PO₄t-BuOH or Dioxane100-120Aryl chlorides are less reactive; highly active catalyst systems are required.[7][9]

Experimental Protocols

General Protocol for a Difficult Suzuki Coupling of an Indene Substrate

This protocol is a general starting point and may require optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indene halide (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6][7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If a co-solvent is used (e.g., water), ensure it is also degassed. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).[1][6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for effective troubleshooting.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Oxidative Addition cluster_2 Transmetalation cluster_3 Reductive Elimination pd0 Pd(0)L₂ ox_add [Ar-Pd(II)-X]L₂ pd0->ox_add Ar-X trans [Ar-Pd(II)-Ar']L₂ ox_add->trans Ar'B(OH)₂ + Base trans->pd0 point red_elim Ar-Ar' point->red_elim

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Preventing Debromination in Reactions with 4-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for chemists and researchers working with 4-bromo-2,3-dihydro-1H-indene. This guide is designed to provide in-depth, practical solutions to a common and frustrating side reaction: the undesired cleavage of the carbon-bromine bond, a process known as debromination or hydrodebromination. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your desired products.

Troubleshooting Unwanted Debromination

This section is structured to help you diagnose and solve debromination issues based on the specific reaction you are performing.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Symptoms:

  • Formation of 2,3-dihydro-1H-indene as a major byproduct, confirmed by GC-MS or NMR.

  • Reduced yield of the desired coupled product.

  • Complex purification challenges due to the similar polarity of the byproduct and starting material.

Root Cause Analysis: Debromination in palladium-catalyzed reactions is most often caused by the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can reductively eliminate with the coordinated this compound to replace the bromine with a hydrogen atom.[1][3] Key factors that promote the formation of Pd-H include the choice of base, solvent, temperature, and even trace impurities.[1][2]

Troubleshooting Flowchart for Pd-Catalyzed Reactions

G start Significant Debromination Observed q1 Are you using a strong base (e.g., NaOt-Bu, NaOH, alkoxides)? start->q1 a1_yes Switch to a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). q1->a1_yes Yes q2 Is your solvent a potential hydride donor (e.g., DMF, alcohols)? q1->q2 No a1_yes->q2 a2_yes Change to a non-polar aprotic solvent like toluene or dioxane. q2->a2_yes Yes q3 Is the reaction temperature high (>100 °C)? q2->q3 No a2_yes->q3 a3_yes Lower the temperature. The activation energy for debromination can be higher than the desired coupling. q3->a3_yes Yes q4 Are you using a less bulky phosphine ligand (e.g., PPh₃)? q3->q4 No a3_yes->q4 a4_yes Employ bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). These accelerate reductive elimination of the desired product. q4->a4_yes Yes end Problem Resolved q4->end No a4_yes->end

Caption: Systematic troubleshooting for debromination in cross-coupling reactions.

Issue 2: Debromination During Organometallic Reagent Formation (e.g., Grignard or Organolithium)

Symptoms:

  • Low yield of the desired Grignard or organolithium reagent.

  • Formation of 2,3-dihydro-1H-indene after quenching the reaction mixture with a proton source (e.g., water, methanol).

  • Inconsistent results and difficulty initiating the reaction.

Root Cause Analysis:

  • For Grignard Reactions: The primary cause is often the presence of protic impurities (water) in the solvent or on the surface of the magnesium metal.[4] The highly basic Grignard reagent will react with any available proton source, leading to the formation of the debrominated starting material.[4][5]

  • For Lithium-Halogen Exchange: This reaction is extremely fast and often competes with side reactions.[6] Debromination can occur if the generated aryllithium species is protonated by trace water or if the alkyllithium reagent (like n-BuLi or t-BuLi) acts as a base on any acidic protons in the system.

Preventative Protocols for Organometallic Reactions
ParameterGrignard Reagent ProtocolLithium-Halogen Exchange ProtocolRationale
Solvent Use freshly distilled, anhydrous diethyl ether or THF.Use anhydrous solvents like diethyl ether or THF, often at very low temperatures.Prevents protonation of the highly basic organometallic species.[4][5]
Glassware Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar).Same as Grignard.Removes adsorbed water from glass surfaces.
Magnesium Use freshly crushed or sublimed magnesium turnings. A small crystal of iodine can be added to activate the surface.N/ARemoves the passivating magnesium oxide layer.[4]
Temperature Typically initiated at room temperature, then controlled with cooling.Usually performed at very low temperatures (-78 °C) to control reactivity and prevent side reactions.[6]Low temperatures increase the selectivity of the lithium-halogen exchange over other potential reactions.[6]
Reagent Addition Add the this compound solution slowly to the magnesium suspension.Add the alkyllithium reagent slowly to a cooled solution of the aryl bromide.Slow addition helps to control the exotherm and local concentrations of reactive species.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination in palladium-catalyzed reactions?

A1: Hydrodebromination is a common side reaction for many aryl bromides in palladium catalysis.[1] The formation of palladium-hydride species, which are the primary culprits for this side reaction, can be promoted by certain bases, solvents, and high temperatures.[1][2] Electron-rich aryl halides can also be more susceptible to this side reaction.[1]

Q2: I've switched my base and solvent in my Suzuki coupling, but I still see about 10% debromination. What else can I do?

A2: If you have already optimized the base (e.g., to K₃PO₄) and solvent (e.g., to toluene), the next critical parameters to examine are the ligand and temperature. Employing bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[1] Additionally, lowering the reaction temperature, even if it slightly increases the reaction time, can significantly suppress the debromination side reaction.[1]

Q3: Can the choice of palladium precursor affect the rate of debromination?

A3: Yes, though often to a lesser extent than the ligand, base, or solvent. Using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can sometimes be advantageous over in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂, as the conditions for reduction can sometimes generate hydride species. However, the ligand's role in stabilizing the catalyst and promoting the desired catalytic cycle is generally more influential.

Q4: I am attempting a lithium-halogen exchange, but I am getting a complex mixture. What is happening?

A4: Lithium-halogen exchange is a very rapid equilibrium process.[6] If your substrate has other reactive functional groups, or if the temperature is not sufficiently low, the highly reactive aryllithium intermediate can participate in undesired side reactions. Using two equivalents of t-BuLi can sometimes be beneficial, as the second equivalent reacts with the t-butyl bromide byproduct.[6] Ensuring rigorously anhydrous conditions and maintaining a very low temperature (e.g., -78 °C) are critical for success.

Q5: How can I accurately quantify the amount of debrominated byproduct in my crude reaction mixture?

A5: The most reliable methods are Gas Chromatography (GC) with an internal standard or quantitative Nuclear Magnetic Resonance (qNMR). For GC analysis, choose an internal standard that is stable under the reaction conditions and does not co-elute with your product or byproduct. For qNMR, a known amount of an internal standard with a distinct, non-overlapping signal is added to a precisely weighed sample of the crude material.

Optimized Protocol: Suzuki Coupling with Minimized Debromination

This protocol is designed for coupling this compound with an arylboronic acid, incorporating best practices to suppress hydrodebromination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (potassium phosphate, 2.0 mmol, 2.0 equiv), finely ground

  • Toluene (5 mL), anhydrous

  • Water (0.5 mL), degassed

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Competing Pathways

G cluster_0 Desired Catalytic Cycle cluster_1 Debromination Side Reaction OA Oxidative Addition TM Transmetalation OA->TM ArPdR Ar-Pd(II)-R(L₂) TM->ArPdR R-B(OH)₂ Base RE Reductive Elimination Product Ar-R (Product) RE->Product Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Ar-Br ArPdBr->OA ArPdBr_Side Ar-Pd(II)-Br(L₂) ArPdR->RE Product->Pd0 PdH_Formation Pd-H Formation ArPdH Ar-Pd(II)-H(L₂) PdH_Formation->ArPdH Hydride Source (Base, Solvent) RE_H Reductive Elimination (H) Debrominated Ar-H (Byproduct) RE_H->Debrominated Debrominated->Pd0 ArPdBr_Side->PdH_Formation Hydride Source (Base, Solvent) ArPdH->RE_H

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

scale-up challenges for the synthesis of 4-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up from laboratory to pilot plant or production scales. Here, we address common challenges, provide troubleshooting advice, and present detailed protocols to ensure a safe, efficient, and reproducible process.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges. The choice of strategy often depends on the available starting materials, scalability requirements, and desired purity profile.

  • Route 1: Direct Electrophilic Bromination of 2,3-dihydro-1H-indene (Indane). This is the most direct approach but can present challenges in controlling regioselectivity.

  • Route 2: Multi-step Synthesis from a Precursor. This route offers better control over the position of bromination by introducing the bromo group at an earlier stage, typically followed by cyclization and reduction.

Below, we delve into the specifics of each route, addressing potential issues and providing practical solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Route 1: Direct Electrophilic Bromination

Q1: My bromination of indane yields a mixture of isomers (4-bromo, 5-bromo, and 6-bromo). How can I improve the regioselectivity for the desired 4-bromo isomer?

A1: Achieving high regioselectivity in the direct bromination of indane is a significant challenge due to the activating nature of the alkyl group on the aromatic ring, which directs substitution to both the ortho and para positions. However, you can influence the isomeric ratio through careful selection of the brominating agent and reaction conditions.

  • Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred for its milder nature and improved selectivity in certain cases.[1] The use of NBS can sometimes favor the formation of the thermodynamically more stable isomer.

  • Solvent and Temperature: The choice of solvent can have a profound impact on regioselectivity. Non-polar solvents may offer different selectivity profiles compared to polar solvents. It is crucial to conduct small-scale screening experiments with various solvents to identify the optimal conditions for your specific setup. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically controlled product.

  • Catalyst: While not always necessary, the use of a mild Lewis acid catalyst could potentially influence the regioselectivity. However, this must be approached with caution as stronger Lewis acids can lead to increased byproduct formation.

Q2: I am observing significant amounts of dibromo- and other polybrominated byproducts in my reaction mixture. What is the cause and how can I minimize their formation?

A2: The formation of polybrominated species is a common issue when the brominated product is of similar or higher reactivity than the starting material. To mitigate this:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess is sometimes necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is to use 1.0 to 1.1 equivalents of the brominating agent.

  • Addition Rate: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This maintains a low instantaneous concentration of the brominating agent, which disfavors multiple substitutions on the same molecule.

  • Monitoring: Closely monitor the reaction progress using in-process controls (IPCs) such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to the desired level.

Q3: The bromination reaction is highly exothermic, and I am concerned about thermal runaway, especially at a larger scale. What are the best practices for ensuring safety?

A3: Thermal safety is a critical concern in large-scale bromination reactions. The decomposition of reagents like NBS can be autocatalytic and highly exothermic, especially in certain solvents like DMF.[2][3]

  • Solvent Selection: Avoid solvents known to have hazardous interactions with NBS, such as 2-methyltetrahydrofuran (2-MeTHF) and dimethylformamide (DMF), where exothermic side reactions have been reported.[4][5][6] Chlorinated solvents or acetonitrile are often safer alternatives, but a thorough thermal safety analysis is always recommended.

  • Controlled Addition: As mentioned, a semi-batch process with controlled addition of the brominating agent is crucial for managing the heat flow.[4][6] The addition rate should be carefully calculated based on the reactor's heat removal capacity.

  • Thermal Analysis: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the thermal profile of the desired reaction and any potential side reactions.[4][5][6]

  • Emergency Preparedness: Ensure that the reactor is equipped with adequate cooling capacity and an emergency quenching system.

Route 2: Multi-step Synthesis

Q1: I am struggling with the intramolecular Friedel-Crafts acylation to form the indanone precursor. The yields are low, and I see significant byproduct formation. What are the key parameters to optimize?

A1: The Friedel-Crafts acylation is a powerful reaction, but it requires careful optimization, especially on a larger scale.

  • Catalyst Choice and Stoichiometry: Aluminum chloride (AlCl₃) is a common catalyst, but others like polyphosphoric acid (PPA) or methanesulfonic acid can also be effective and may offer advantages in terms of handling and work-up. The stoichiometry of the Lewis acid is critical; often, more than one equivalent is required as it complexes with both the starting material and the product.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low, and the reaction may be sluggish; too high, and you risk side reactions like charring or polymerization.

  • Substrate Purity: Ensure the starting 3-arylpropionic acid or its corresponding acyl chloride is of high purity, as impurities can interfere with the catalyst and the reaction.

Q2: The reduction of the 4-bromo-1-indanone to this compound is proving to be problematic. Which reduction method is most suitable for scale-up?

A2: The choice between the Clemmensen and Wolff-Kishner reductions depends on the substrate's sensitivity to acid or base.

  • Clemmensen Reduction (Acidic Conditions): This method uses zinc amalgam and concentrated hydrochloric acid.[7][8] It is effective for aryl-alkyl ketones but is not suitable for substrates with acid-sensitive functional groups.[7][8] On a large scale, handling large quantities of mercury-contaminated zinc and corrosive acid can be a significant operational and environmental challenge.

  • Wolff-Kishner Reduction (Basic Conditions): This reduction involves the use of hydrazine and a strong base (like KOH) at high temperatures.[2][3][9][10][11] It is a good alternative for acid-sensitive substrates. The Huang-Minlon modification, which uses a high-boiling solvent like ethylene glycol to allow for the removal of water, is a more practical approach for scale-up.[10] Safety precautions for handling hydrazine, a toxic and potentially explosive compound, are paramount.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific equipment and scale.

Protocol 1: Direct Bromination of 2,3-dihydro-1H-indene with NBS
  • Reaction Setup: Charge a reactor with 2,3-dihydro-1H-indene (1.0 eq.) and a suitable solvent (e.g., acetonitrile or a chlorinated solvent). Cool the mixture to 0-5 °C with efficient stirring.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise or as a solution in the reaction solvent over a period of 2-4 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC until the desired conversion is achieved.

  • Work-up: Quench the reaction by adding an aqueous solution of a reducing agent like sodium bisulfite to destroy any unreacted NBS. Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water).

Protocol 2: Multi-step Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Friedel-Crafts Acylation to 4-Bromo-1-indanone

  • Acyl Chloride Formation: Convert 3-(3-bromophenyl)propanoic acid to its acyl chloride using a standard reagent like thionyl chloride or oxalyl chloride.

  • Cyclization: In a separate reactor, prepare a slurry of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane). Cool the slurry to 0-5 °C.

  • Addition: Slowly add the 3-(3-bromophenyl)propanoyl chloride to the AlCl₃ slurry, maintaining the temperature below 10 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC). Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and concentrate. The crude 4-bromo-1-indanone can be purified by recrystallization.

Step 2: Wolff-Kishner Reduction to this compound

  • Hydrazone Formation: To a reactor equipped with a distillation setup, add 4-bromo-1-indanone (1.0 eq.), hydrazine hydrate (3-5 eq.), and a high-boiling solvent like diethylene glycol. Heat the mixture to facilitate hydrazone formation.

  • Water Removal: Distill off water and excess hydrazine to increase the reaction temperature to around 180-200 °C.

  • Reduction: Add a strong base like potassium hydroxide (3-5 eq.) and continue heating until the reaction is complete (monitor by GC or HPLC).

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with a suitable solvent (e.g., toluene or ether). Wash the organic layer, dry, and concentrate. Purify the crude product by vacuum distillation.

IV. Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Number of Steps 13-4
Regioselectivity Moderate to low, requires optimizationHigh, determined by starting material
Key Challenges Isomer separation, polybrominationHandling of hazardous reagents (AlCl₃, hydrazine)
Scalability Moderate, requires excellent thermal managementGood, with appropriate engineering controls
Overall Yield Variable, depends on selectivityGenerally higher and more reproducible

V. Visualization of Workflows

Troubleshooting Workflow for Low Regioselectivity in Direct Bromination

G start Low Regioselectivity in Direct Bromination q1 Isomeric Ratio Unfavorable (e.g., high 5- or 6-bromo) start->q1 a1 Optimize Reaction Conditions q1->a1 Yes sub_a1_1 Screen Different Solvents (Polar vs. Non-polar) a1->sub_a1_1 sub_a1_2 Lower Reaction Temperature a1->sub_a1_2 sub_a1_3 Evaluate Alternative Brominating Agents (e.g., NBS vs. Br2) a1->sub_a1_3 q2 Isomeric Ratio Still Unfavorable? sub_a1_3->q2 a2 Consider Multi-step Synthesis (Route 2) for Better Control q2->a2 Yes end Achieved Desired Regioselectivity q2->end No

Caption: Decision tree for addressing poor regioselectivity.

General Workflow for Scale-up of Bromination Reaction

G start Lab-scale Protocol Developed step1 Thermal Hazard Assessment (DSC, RC1) start->step1 step2 Identify Potential Side Reactions and Thermal Risks step1->step2 step3 Select Appropriate Solvent and Reagents for Scale-up step2->step3 step4 Define Critical Process Parameters (Addition Rate, Temperature) step3->step4 step5 Pilot Plant Batch with In-Process Controls step4->step5 step6 Analyze Product Purity and Impurity Profile step5->step6 end Production Scale Synthesis step6->end

Caption: Stepwise process for scaling up bromination.

VI. References

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382. --INVALID-LINK--

  • "Bromination safety" (2024, June 7). YouTube. --INVALID-LINK--

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications. --INVALID-LINK--

  • "Wolff–Kishner reduction" (n.d.). Wikipedia. --INVALID-LINK--

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications. --INVALID-LINK--

  • "Wolff-Kishner Reduction" (2025, March 15). J&K Scientific LLC. --INVALID-LINK--

  • "Clemmensen reduction" (n.d.). Wikipedia. --INVALID-LINK--

  • Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. ACS Publications. --INVALID-LINK--

  • "Friedel–Crafts Acylation" (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • "Bromination" (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • "A Dangerous Bromance" (2024, February 19). Scientific Update. --INVALID-LINK--

  • "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions" (2018, August 27). Master Organic Chemistry. --INVALID-LINK--

  • "1-bromo-2,3-dihydro-1H-indene | 24373-98-6" (n.d.). Benchchem. --INVALID-LINK--

  • "The Clemmensen Reduction" (n.d.). Organic Reactions. --INVALID-LINK--

References

Technical Support Center: Optimizing Base and Solvent Systems for Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical parameters of base and solvent selection. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimentation, providing not just solutions but the underlying scientific rationale to empower your synthetic strategies.

Troubleshooting Guide & FAQs

This section delves into common problems and critical questions regarding base and solvent systems in Suzuki-Miyaura reactions.

Frequently Asked Questions: The Role of the Base

Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction? Why is it essential?

A1: The base is a non-negotiable component of the Suzuki-Miyaura catalytic cycle, playing several critical roles. Its primary function is to activate the organoboron species (typically a boronic acid).[1][2][3] In a key mechanistic step, the base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[1][2][3] This "ate" complex is significantly more reactive and readily undergoes transmetalation with the palladium(II) halide complex, a crucial step for forming the new carbon-carbon bond.[1][2] Additionally, the base is involved in the metathesis step with the oxidative addition product and helps accelerate the final reductive elimination step.[4] Without a base, the reaction is often sluggish, and numerous side products can form.[5]

Q2: My reaction is giving a low yield, and I suspect a base-related issue. What are the common culprits?

A2: Low yields stemming from the base can often be traced to a few key issues:

  • Inappropriate Base Strength: A base that is too weak may not efficiently form the reactive boronate species, leading to an incomplete or stalled reaction. Conversely, a base that is too strong can cause degradation of sensitive functional groups on your substrates or product.[3]

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[6][7] This is particularly problematic with electron-deficient or some heteroaryl boronic acids and is often exacerbated by strong bases and the presence of water.[6][7]

  • Poor Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic solvents.[3] If the reaction medium is not a biphasic mixture (e.g., Toluene/Water) or if mixing is insufficient, the base cannot effectively participate in the reaction.[3]

  • Homocoupling: While often linked to the presence of oxygen, the overall reaction conditions, including the choice of base, can influence the undesired coupling of two boronic acid molecules.[3][6]

Q3: My substrate has a base-sensitive functional group (e.g., an ester). Which bases should I consider?

A3: For substrates with base-labile functionalities, the use of milder bases is crucial. Strong bases like hydroxides (NaOH, KOH) or alkoxides (KOtBu) should be avoided as they can readily hydrolyze esters or cause other undesired side reactions.[3]

Recommended milder bases include:

  • Potassium Carbonate (K₂CO₃): A standard and widely used base, often effective in aqueous solvent mixtures.[7][8]

  • Potassium Phosphate (K₃PO₄): A strong, yet non-nucleophilic base that is often an excellent choice for challenging couplings and sensitive substrates, including nitrogen-containing heterocycles.[6][8][9]

  • Cesium Carbonate (Cs₂CO₃): More soluble and generally a stronger base than K₂CO₃, it can increase reaction rates when weaker bases fail.[7][8]

  • Potassium Fluoride (KF): Fluoride ions are believed to play a unique role in activating the boronic acid.[8] KF is a milder option, particularly useful in anhydrous conditions for substrates with very sensitive groups.[6][7]

  • Organic Bases: In some cases, organic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are often less effective than inorganic bases in typical Suzuki protocols.[8][10]

Visualizing the Mechanistic Role of the Base

The following diagram illustrates the two primary proposed pathways for the activation of the boronic acid by the base, which precedes the critical transmetalation step.

Suzuki_Base_Activation cluster_main Base Activation Pathways in Suzuki-Miyaura Reaction cluster_pathwayA Boronate Pathway cluster_pathwayB Hydroxide Pathway Start Initial Components: Ar-X, Ar'-B(OH)₂, Pd(0)L₂, Base (B⁻) OxAdd Oxidative Addition [Ar-Pd(II)(X)L₂] Start->OxAdd PdOH Formation of Pd-Hydroxide [Ar-Pd(II)(OH)L₂] OxAdd->PdOH + Base Base Base (e.g., OH⁻, CO₃²⁻) Base->OxAdd BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid Boronate Formation of Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base TransmetalationA Transmetalation [Ar-Pd(II)-Ar']L₂ Boronate->TransmetalationA + [Ar-Pd(II)(X)L₂] ReductiveElim Reductive Elimination TransmetalationA->ReductiveElim TransmetalationB Transmetalation [Ar-Pd(II)-Ar']L₂ PdOH->TransmetalationB + Ar'-B(OH)₂ TransmetalationB->ReductiveElim Product Product: Ar-Ar' ReductiveElim->Product CatalystRegen Pd(0)L₂ Regenerated ReductiveElim->CatalystRegen CatalystRegen->Start Enters next cycle

Caption: The dual role of the base in activating either the boronic acid (Boronate Pathway) or the palladium complex (Hydroxide Pathway) to facilitate transmetalation.

Frequently Asked Questions: The Role of the Solvent

Q4: How does the choice of solvent impact the Suzuki-Miyaura reaction?

A4: The solvent system is not merely an inert medium; it profoundly influences the reaction's outcome.[11] Key effects include:

  • Solubility and Phase Behavior: The solvent must effectively dissolve, at least partially, the reactants, catalyst, and base. Many Suzuki reactions are run as biphasic systems (e.g., toluene/water, THF/water), where an organic solvent dissolves the substrates and catalyst, and an aqueous phase dissolves the inorganic base.[4][12] In such cases, efficient stirring is critical to maximize the interfacial area where the reaction occurs.[12] For hydrophobic substrates in purely aqueous media, the reaction often takes place in the organic layer, with the water phase acting as a reservoir for the base.[13][14]

  • Catalyst Activation and Stability: Solvents can play a role in activating precatalysts and stabilizing the active catalytic species throughout the cycle.[11]

  • Modulating Reactivity and Selectivity: Polar solvents can stabilize charged intermediates and transition states.[11][15] For instance, in couplings of chloroaryl triflates, polar aprotic solvents like DMF or MeCN can switch the chemoselectivity of the reaction compared to nonpolar solvents like THF or toluene.[11][15] However, this effect does not always correlate directly with the solvent's dielectric constant, indicating a more complex interplay.[11][15]

  • Purity: Solvent quality is paramount. Traces of impurities, such as those from the solvent manufacturing process, can poison the palladium catalyst and significantly decrease conversion.[16] Using anhydrous and properly degassed solvents is also crucial, as oxygen can deactivate the catalyst and promote side reactions like homocoupling.

Q5: My reaction is biphasic (e.g., Toluene/Water). How can I improve performance if the yield is low?

A5: In biphasic systems, mass transfer between the organic and aqueous phases can be rate-limiting. If you observe low yields or slow reaction rates, consider the following:

  • Increase Stirring Rate: Vigorous stirring is essential to create a fine emulsion, which increases the surface area between the two phases and facilitates the transfer of reactants.[12]

  • Add a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can shuttle the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides. This can dramatically increase the reaction rate.

  • Solvent Ratio: The ratio of organic solvent to water can be important. Too much water can overly dilute the base, while too little may not be sufficient to dissolve it.[14] Experimenting with ratios like 4:1 or 10:1 (organic:aqueous) is a good optimization strategy.

  • Co-solvent: Adding a polar organic co-solvent like ethanol or isopropanol can sometimes improve the mutual solubility of the reactants and facilitate the reaction.[17][18]

Q6: When should I use an anhydrous solvent system versus an aqueous one?

A6: The choice between anhydrous and aqueous systems depends heavily on the substrates and the desired outcome.

  • Aqueous/Biphasic Systems: These are the most common and are often robust and convenient.[4] They work well with a wide range of inorganic bases (carbonates, phosphates) and are generally preferred for their green chemistry advantages.[19] They are suitable for many aryl bromides and iodides.

  • Anhydrous Systems: These are necessary when dealing with substrates that are sensitive to water or when trying to minimize water-mediated side reactions like protodeboronation.[3][6] Anhydrous conditions are often paired with bases like potassium fluoride (KF) or strong alkoxides (KOtBu), especially for challenging substrates like some aryl chlorides.[5][12] Recent studies have even shown that completely anhydrous conditions using bases like TMSOK can lead to extremely fast reactions at room temperature.[12]

Data Presentation: Selecting Your Base and Solvent

The optimal choice of base and solvent is highly substrate-dependent. The following tables provide a starting point for reaction optimization.

Table 1: Common Bases for Suzuki-Miyaura Reactions

BaseTypical SubstratesRelative Strength/NotesCommon Solvents
K₂CO₃ Aryl bromides, iodidesStandard, mild-to-moderate strength. Widely used.[7][8]Toluene/H₂O, THF/H₂O, Dioxane/H₂O
K₃PO₄ Aryl chlorides, N-heterocycles, sensitive substratesStrong, non-nucleophilic. Excellent for difficult couplings.[6][8][9]Dioxane/H₂O, Toluene, 2-MeTHF
Cs₂CO₃ General use, often when other bases failStronger and more soluble than K₂CO₃. Can accelerate reactions.[7][8]Dioxane, DMF, THF
KF Substrates with base-sensitive groupsMild. Often requires anhydrous conditions.[6][7]THF, Dioxane (anhydrous)
KOtBu Less reactive aryl chloridesVery strong base. Use with caution on sensitive substrates.[8]Dioxane, THF, Toluene (anhydrous)
NaOH/KOH Aryl bromidesStrong, but high basicity can promote side reactions.[8]Aqueous mixtures
Organic Amines (e.g., NEt₃, DIPEA) Niche applications, base-sensitive substratesGenerally less effective than inorganic bases.[8][10]Organic solvents

Table 2: Common Solvents for Suzuki-Miyaura Reactions

SolventTypeKey Characteristics & Use Cases
Toluene AromaticNonpolar. Forms effective biphasic systems with water. High boiling point allows for higher reaction temperatures.[4][12]
1,4-Dioxane EtherPolar aprotic. Miscible with water, often used in aqueous mixtures. A common "go-to" solvent.[4][12]
Tetrahydrofuran (THF) EtherPolar aprotic. Lower boiling point than dioxane. Good for reactions at moderate temperatures.[12][16]
2-Methyl-THF (2-MeTHF) EtherGreener alternative to THF and Dioxane. Forms biphasic mixtures with water.[19]
Alcohols (EtOH, n-BuOH, iPrOH) ProticCan act as co-solvents to improve solubility. Sometimes used as the primary solvent.[11][12]
DMF, DMAc AmidePolar aprotic. High boiling points. Can influence selectivity but should be used with caution due to potential for decomposition and side reactions.[11][12]
Water AqueousUsed as a co-solvent with inorganic bases. Can be used as the sole solvent for water-soluble substrates.[4][5]

Experimental Protocols

Protocol 1: General Screening of Base and Solvent Systems

This protocol is designed for high-throughput screening to quickly identify promising reaction conditions. It is often performed in a 24-well plate.[20][21]

Materials:

  • Aryl Halide (Limiting Reagent)

  • Boronic Acid or Ester (1.2 - 1.5 equiv.)

  • Palladium Precatalyst/Ligand combination (1-5 mol %)

  • Array of Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)

  • Array of Solvents (e.g., Dioxane, Toluene, 2-MeTHF, n-Butanol)

  • Degassed Water (if preparing aqueous base solutions)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere, pre-weigh the selected catalyst/ligand combinations into the wells of the reaction block.

  • Substrate Stock Solution: Prepare a stock solution containing the aryl halide (1.0 eq) and the boronic acid/ester (1.2 eq) in a suitable anhydrous solvent (e.g., Dioxane).[20]

  • Reagent Dispensing: To each well, add the substrate stock solution.

  • Base Addition: Add the selected base to each well. For aqueous systems, this is typically a 2.0 M solution of the base in degassed water. For anhydrous systems, the solid base is added directly.

  • Solvent Addition: Add the chosen solvent for each row or column to achieve the desired final concentration (typically 0.1 - 0.5 M).

  • Reaction: Seal the reaction block securely. Place it on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions, and analyze the outcome of each well by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.

Visualizing the Screening Workflow

Screening_Workflow Start Define Problem: Low Yield / New Substrate Select Select Diverse Set of Conditions (Bases, Solvents, Catalysts) Start->Select Setup Prepare Reaction Array (24-well plate) Select->Setup Dispense Dispense Reagents: - Catalyst/Ligand - Substrates - Base - Solvent Setup->Dispense React Run Reactions (Controlled T, time) Dispense->React Analyze Analyze Results (LC-MS, GC-MS) React->Analyze Identify Identify Optimal Conditions (Highest Conversion/Yield) Analyze->Identify ScaleUp Scale-Up & Verification Identify->ScaleUp

Caption: A systematic workflow for screening and optimizing Suzuki-Miyaura reaction conditions.

References

Technical Support Center: Analytical Methods for Detecting Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and characterizing reaction byproducts. My goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your analytical methods with confidence.

Part 1: Foundational Strategy & Frequently Asked Questions (FAQs)

Before diving into specific techniques, it's crucial to establish a strategic framework. The choice of analytical method is paramount and dictates the quality and relevance of your results.

FAQ 1: How do I choose the right analytical method for my byproducts?

The selection of an analytical method is a critical decision that depends on the physicochemical properties of your analyte and the objective of your analysis. Key considerations include the volatility, polarity, and concentration of the potential byproducts, as well as the need for quantitative data or structural elucidation.[1]

A logical approach involves a decision-tree process:

MethodSelection start What are the properties of my potential byproduct? volatile Is the byproduct volatile & thermally stable? start->volatile Volatility? hplc_path Is the byproduct non-volatile or thermally labile? start->hplc_path Polarity/ Lability? gc Gas Chromatography (GC) volatile->gc hplc High-Performance Liquid Chromatography (HPLC/UPLC) hplc_path->hplc need_structure Do I need structural information? gc->need_structure hplc->need_structure quant Is this for routine quantification? need_structure->quant No ms Couple to Mass Spectrometry (MS) need_structure->ms Yes nmr Nuclear Magnetic Resonance (NMR) need_structure->nmr Yes, for detailed structure uv_cad Use standard detectors (UV, CAD, etc.) quant->uv_cad

Caption: Decision tree for selecting the primary analytical technique.

FAQ 2: What are "forced degradation" studies and why are they important?

Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions like acid, base, light, heat, and oxidation to accelerate the formation of degradation products.[2][3] These studies are a regulatory requirement and serve several critical purposes:

  • Pathway Elucidation : They help establish degradation pathways and characterize potential byproducts that could form under normal storage conditions.[2][3][4]

  • Method Validation : They are essential for developing and validating "stability-indicating" analytical methods—procedures proven to be specific for the intended analyte in the presence of its byproducts.[3][4]

  • Formulation Development : Understanding how a molecule degrades helps in developing a stable formulation and defining appropriate storage conditions and shelf-life.[2][3]

According to FDA and ICH guidelines, these studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the byproducts are generated at a detectable level without completely destroying the molecule.[5]

FAQ 3: My byproduct lacks a UV chromophore. How can I detect it?

This is a common challenge, particularly with compounds like sugars, lipids, polymers, and certain antibiotics.[6][7] While UV-Vis is the workhorse detector for HPLC, it is blind to molecules without a chromophore. In this scenario, your best options are "universal" detectors.

Detector TypePrinciple of OperationKey AdvantagesKey Limitations
Charged Aerosol Detector (CAD) Eluent is nebulized, dried, and the resulting particles are charged and measured by an electrometer.[6]High sensitivity, broad dynamic range, and a relatively uniform response for non-volatile analytes.[8][9]Requires volatile mobile phases; response can be dependent on mobile phase composition.[6]
Evaporative Light Scattering Detector (ELSD) Eluent is nebulized, dried, and the remaining analyte particles scatter a light beam, which is detected.Good for non-volatile and semi-volatile compounds; simpler than CAD.Generally less sensitive than CAD; non-linear response.[8]
Refractive Index (RI) Detector Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.Truly universal for any analyte.Not compatible with gradient elution; highly sensitive to temperature and pressure fluctuations; low sensitivity.

For most applications involving non-chromophoric byproducts, the Charged Aerosol Detector (CAD) is often the preferred choice due to its superior sensitivity and reliability.[9]

Part 2: Chromatography Troubleshooting Guides

Chromatography is the cornerstone of byproduct analysis, used to separate impurities from the main compound.[1] However, achieving clean separation and reliable detection can be challenging.

High-Performance Liquid Chromatography (HPLC/UPLC)
Q1: My byproduct peak is co-eluting (overlapping) with my main product peak. How can I resolve them?

Expert Insight: Co-elution is a classic separation challenge, indicating that the current method conditions do not provide sufficient selectivity (α) or efficiency (N) to resolve the two compounds.[10][11] A systematic approach is required to manipulate these chromatographic factors.

Troubleshooting Protocol:

CoelutionTroubleshooting start Problem: Co-eluting Peaks step1 Step 1: Modify Mobile Phase Is the peak shape good? start->step1 step2 Step 2: Optimize Gradient (if applicable) step1->step2 Yes, shape is good step3 Step 3: Change Organic Modifier step2->step3 Minor improvement step4 Step 4: Adjust pH step3->step4 Still co-eluting step5 Step 5: Change Column Chemistry step4->step5 If analytes are ionizable end Resolution Achieved step5->end Introduces new separation mechanism

Caption: Logical workflow for resolving co-eluting peaks in HPLC.

  • Step 1: Weaken the Mobile Phase. For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases the retention factor (k'), giving the peaks more time to separate. Aim for a k' between 2 and 10 for the main peak.[12]

  • Step 2: Optimize the Gradient. If you are using a gradient, make it shallower around the elution time of the co-eluting pair. A slower increase in organic solvent strength will increase the separation between closely eluting compounds.[10]

  • Step 3: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice-versa) can alter selectivity (α). These solvents have different interactions with the stationary phase and analytes, which can change the elution order and resolve the peaks.[10]

  • Step 4: Adjust Mobile Phase pH. If your byproduct or main compound is ionizable (acidic or basic), adjusting the mobile phase pH can dramatically change retention and selectivity. A good rule of thumb is to set the pH at least 2 units away from the analyte's pKa to ensure it is fully ionized or fully neutral.[10]

  • Step 5: Change the Stationary Phase. If mobile phase optimizations fail, the column chemistry is likely not suitable. Switching from a standard C18 column to one with a different stationary phase, such as Phenyl-Hexyl or a polar-embedded phase, introduces different separation mechanisms (e.g., pi-pi interactions) that can resolve the compounds.[10][11][12]

Q2: I'm seeing unexpected peaks ("ghost peaks") in my chromatogram. What is the cause?

Expert Insight: Ghost peaks are spurious peaks that are not related to the injected sample. They are typically caused by contamination in the system or carryover from a previous injection.[13]

Troubleshooting Steps:

  • Run a Blank Gradient: Inject your mobile phase or diluent without any sample. If the ghost peaks appear, the contamination is in your mobile phase, system, or detector.

    • Action: Use high-purity solvents (HPLC or MS grade).[13] Prepare fresh mobile phase daily. Clean the injection port and autosampler needle.[13]

  • Check for Carryover: If the peaks do not appear in the blank run, they are likely from a previous, more concentrated sample.

    • Action: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent to clean the needle and injection loop between runs.[13]

  • Sample Degradation: The byproduct might be forming after sample preparation while sitting in the autosampler.

    • Action: Prepare samples fresh just before analysis. If this is not possible, use a cooled autosampler tray to minimize degradation.

Gas Chromatography (GC)
Q1: My peak shapes are poor (tailing or fronting). How do I fix this?

Expert Insight: Poor peak shape in GC often points to issues with the inlet, column activity, or sample introduction.[14]

  • Peak Tailing: Often caused by active sites in the inlet liner or column that interact undesirably with the analyte.

    • Causality: Polar analytes (e.g., those with -OH or -NH groups) can form hydrogen bonds with silanol groups on the glass liner or column surface, slowing their travel and causing tailing.

    • Solution:

      • Deactivate the Inlet: Replace the inlet liner with a new, deactivated one. Accumulation of non-volatile residues can expose active sites.[14]

      • Trim the Column: Cut 10-30 cm from the front of the column to remove accumulated residue and damaged stationary phase.[14]

      • Check for Leaks: Air leaks can oxidize the stationary phase, creating active sites.[15][16]

  • Peak Fronting: Typically a sign of column overload.

    • Causality: Injecting too much sample mass saturates the stationary phase at the head of the column, causing molecules to travel forward faster than they should, leading to a fronting peak.

    • Solution:

      • Dilute the Sample: Reduce the concentration of your sample.

      • Decrease Injection Volume: Inject a smaller volume onto the column.[17]

      • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[17]

Q2: My retention times are shifting between runs. What's the problem?

Expert Insight: Retention time stability is critical for reliable peak identification. Drifting retention times usually indicate a problem with flow rate or temperature control.[14][18]

  • Flow/Pressure Issues:

    • Causality: The carrier gas flow rate directly controls how fast analytes move through the column. Fluctuations in flow will cause retention times to shift.

    • Solution: Check for leaks in the system using an electronic leak detector, especially at the inlet septum and column fittings.[14][16] Verify that the gas regulators are providing a stable pressure.[19]

  • Oven Temperature Issues:

    • Causality: The column oven temperature must be precise and reproducible. Even small deviations can affect analyte volatility and retention.

    • Solution: Verify the oven temperature program is stable and accurate. Ensure the oven door is sealing properly.[14]

  • Column Bleed/Degradation:

    • Causality: As a column ages, the stationary phase can degrade ("bleed"), which changes its retentive properties.

    • Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive (indicated by a rising baseline at high temperatures), the column may need to be replaced.[15][16]

Part 3: Spectroscopic Methods for Structural Elucidation

When you detect an unknown byproduct, the next step is to identify its structure. This is where hyphenated techniques and spectroscopy become indispensable.

Mass Spectrometry (MS) for Unknown Identification
Q1: How do I identify an unknown byproduct peak using LC-MS?

Expert Insight: LC-MS is the premier tool for identifying unknown impurities because it provides the molecular weight and fragmentation data needed for structural elucidation.[1][20][21] The process involves a systematic investigation of the mass spectral data.

Systematic Protocol for Unknown ID with LC-MS:

  • Determine Molecular Weight: The first step is to identify the molecular ion (e.g., [M+H]⁺ in positive ESI mode or [M-H]⁻ in negative mode). High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, is crucial here. It provides a highly accurate mass measurement, allowing you to generate a unique molecular formula.[22]

  • Acquire Fragmentation Data (MS/MS): Isolate the molecular ion of the byproduct and fragment it to generate an MS/MS spectrum. This fragmentation pattern is a structural fingerprint of the molecule.

  • Database Searching: Search the observed accurate mass and fragmentation pattern against spectral libraries (e.g., NIST, MassBank) and chemical structure databases (e.g., ChemSpider, PubChem).[22] This can often yield a direct hit for known compounds.

  • Propose a Structure: If no database match is found, use the fragmentation data to deduce the structure. Compare the byproduct's fragmentation pattern to that of your main compound. The mass difference between fragments can reveal the nature of the structural modification (e.g., a +16 Da shift often indicates oxidation).

  • Confirmation: If possible, confirm the proposed structure by synthesizing a reference standard and comparing its retention time and MS/MS spectrum to the unknown byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: When should I use NMR for byproduct analysis?

Expert Insight: While LC-MS is excellent for initial identification, NMR spectroscopy provides unambiguous structural confirmation. It is the gold standard for elucidating the precise structure of a molecule, including stereochemistry.[23][24]

Key Applications of NMR in Byproduct Analysis:

  • Unambiguous Structure Elucidation: NMR can definitively determine the connectivity of atoms and the stereochemistry of a molecule, which can be difficult or impossible with MS alone.[24]

  • Analysis of Isomers: NMR is highly effective at distinguishing between structural isomers and diastereomers that may have identical masses and similar chromatographic behavior.[23]

  • In-Situ Reaction Monitoring: Flow NMR can be used to monitor reactions in real-time, allowing for the detection and characterization of unstable intermediates and byproducts directly in the reaction mixture.[23][25]

  • Quantitative Analysis (qNMR): NMR can be used for quantification without the need for a specific reference standard for every analyte, as the signal intensity is directly proportional to the number of nuclei.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromo-2,3-Dihydro-1H-indene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the chemical reactivity of two key structural isomers: 4-bromo-2,3-dihydro-1H-indene and 5-bromo-2,3-dihydro-1H-indene. For researchers in drug development and materials science, the 2,3-dihydro-1H-indene (indane) scaffold is a valuable building block.[1] The strategic placement of a bromine atom on the aromatic ring opens gateways to a multitude of functionalization reactions, most notably palladium-catalyzed cross-couplings and metallation-substitution sequences.

However, the seemingly subtle shift of the bromine atom from the 4-position to the 5-position introduces significant differences in reactivity. Understanding these nuances is critical for efficient reaction design, catalyst selection, and overall synthetic strategy. This guide dissects the theoretical underpinnings of these differences and provides practical, data-driven insights and protocols to aid in your research.

Chapter 1: Theoretical Underpinnings of Reactivity: Steric and Electronic Effects

The reactivity of an aryl halide in common transformations is primarily governed by two factors: the electronic environment of the carbon-halogen bond and the steric accessibility of the reaction site.[2][3]

Electronic Effects

The fused five-membered alkyl ring of the indane core acts as a weak electron-donating group (EDG) through an inductive effect. Electron-donating groups increase the electron density of the aromatic ring, which can influence the kinetics of certain catalytic cycles.[4][5]

  • This compound : The bromine is at a position ortho to the fused ring system. The inductive effect from the alkyl group is felt most strongly at this adjacent position.

  • 5-Bromo-2,3-dihydro-1H-indene : The bromine is meta and para to the points of fusion. The electronic influence of the alkyl group at this position is less pronounced compared to the ortho position.

While electronic differences exist, they are often secondary to the more dramatic impact of steric hindrance in these specific isomers.

Steric Considerations

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center.[3] This is the dominant factor differentiating the reactivity of the 4-bromo and 5-bromo isomers.

  • This compound : The C4-Br bond is situated directly adjacent to the non-aromatic, puckered five-membered ring. This proximity creates significant steric congestion, impeding the approach of bulky reagents or catalyst complexes. This is particularly relevant for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which involves the insertion of a large palladium complex into the C-Br bond.[6]

  • 5-Bromo-2,3-dihydro-1H-indene : The C5-Br bond is located on the opposite side of the aromatic ring from the fused alkyl portion. This position is sterically unencumbered and readily accessible, allowing for easier interaction with catalysts and reagents.

A Reactivity Hypothesis

Based on these principles, we can formulate a clear hypothesis: The 5-bromo isomer will exhibit greater reactivity and lead to higher yields or faster reaction rates in sterically demanding reactions, such as palladium-catalyzed cross-couplings and bromine-lithium exchange, compared to the sterically hindered 4-bromo isomer. The subsequent sections will provide experimental context to validate this hypothesis.

Chapter 2: Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, with the Suzuki-Miyaura and Buchwald-Hartwig reactions being cornerstone methodologies in pharmaceutical synthesis.[7][8]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, to form a new C-C bond.[9][10] The reaction is known for its functional group tolerance but can be sensitive to steric hindrance.[10] For the hindered 4-bromoindane, the critical oxidative addition step is expected to be slower than for the accessible 5-bromoindane. This can lead to lower yields or require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts).[11]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Reaction: Aryl Bromide + Phenylboronic Acid

SubstratePredicted ReactivityExpected Yield (Standard Conditions*)Rationale
This compound Lower60-75%Significant steric hindrance from the adjacent alkyl ring impedes the oxidative addition of the Pd(0) catalyst.[6]
5-Bromo-2,3-dihydro-1H-indene Higher>90%Sterically unhindered C-Br bond allows for facile oxidative addition and efficient catalytic turnover.

*Standard Conditions: Pd(PPh₃)₄ (3 mol%), 2M Na₂CO₃, Toluene/EtOH/H₂O, 90 °C, 12h.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for aryl bromides and provides a reliable baseline for comparison.[11][12]

Materials:

  • 4- or 5-Bromo-2,3-dihydro-1H-indene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a more advanced ligand like SPhos for the hindered substrate.

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-indene isomer, phenylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction with the 5-bromo isomer is expected to reach completion significantly faster.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[13][14] This reaction is notoriously sensitive to steric hindrance, and the choice of phosphine ligand is paramount to achieving good yields, especially with challenging substrates.[15] For the 4-bromo isomer, first-generation ligands like PPh₃ would likely be ineffective. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, or BrettPhos) is essential to promote the challenging oxidative addition and subsequent reductive elimination steps.[16] The 5-bromo isomer, being less hindered, can often be coupled effectively with a wider range of less specialized catalyst systems.

Diagram 1: Generalized Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetallation Complex OxAdd->Transmetal R-M / Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-R ArX Ar-X NuM R-B(OH)₂ or R₂NH Product Ar-R Base Base

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Chapter 3: Reactivity in Metallation Reactions

Bromine-Lithium Exchange

Bromine-lithium exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a powerful method for generating aryllithium species, which are potent nucleophiles.[17] This reaction is also highly sensitive to the steric environment around the C-Br bond.[18] The approach of the n-BuLi oligomer to the bromine atom is hindered in the 4-bromo isomer, which can slow the rate of exchange or lead to side reactions like proton abstraction if there are acidic protons elsewhere. The 5-bromo isomer is expected to undergo clean and rapid Br-Li exchange.

Diagram 2: Steric Hindrance in Bromine-Lithium Exchange

Lithiation_Comparison cluster_0 5-Bromo Isomer (Accessible) cluster_1 4-Bromo Isomer (Hindered) node5 5-Bromo-indane Structure reagent5 n-BuLi reagent5->node5 Unhindered Approach node4 4-Bromo-indane Structure reagent4 n-BuLi reagent4->node4 Sterically Hindered

Caption: Steric accessibility for Br-Li exchange in the two isomers.

Detailed Experimental Protocol: Bromine-Lithium Exchange and Quenching

This protocol describes a standard Br-Li exchange followed by quenching with an electrophile (e.g., N,N-dimethylformamide, DMF, to form an aldehyde).

Materials:

  • 4- or 5-Bromo-2,3-dihydro-1H-indene (1.0 mmol, 1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.1 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), (10 mL)

  • N,N-Dimethylformamide (DMF), freshly distilled (1.5 mmol, 1.5 equiv)

Procedure:

  • To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add the bromo-indene isomer and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the solution at -78 °C for 30-60 minutes. For the 4-bromo isomer, a longer exchange time may be necessary.

  • Add the electrophile (DMF) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting aldehyde by column chromatography. The yield from the 5-bromo isomer is expected to be substantially higher.

Chapter 4: Summary and Conclusion

The reactivity of 4-bromo- and 5-bromo-2,3-dihydro-1H-indene is dictated primarily by steric factors. The C-Br bond at the 5-position is sterically unencumbered, rendering it more reactive in a wide array of common synthetic transformations. In contrast, the C-Br bond at the 4-position is significantly hindered by the adjacent fused alkyl ring, necessitating more specialized and robust reaction conditions.

Table 2: Overall Reactivity Comparison
Reaction TypeThis compound5-Bromo-2,3-dihydro-1H-indeneKey Consideration
Suzuki-Miyaura Coupling Slower, may require stronger catalysts/conditions.Faster, higher yielding with standard catalysts.Steric hindrance at the oxidative addition step.
Buchwald-Hartwig Amination Requires bulky, electron-rich phosphine ligands.Amenable to a wider range of catalyst systems.Steric hindrance affects both oxidative addition and reductive elimination.
Bromine-Lithium Exchange Slower exchange, potential for side reactions.Fast and clean exchange.Steric hindrance impedes the approach of the organolithium reagent.

Concluding Remarks for the Practicing Scientist:

  • For routine functionalization via cross-coupling or metallation, 5-bromo-2,3-dihydro-1H-indene is the superior starting material , offering higher yields, faster reactions, and a broader tolerance of reaction conditions.

  • When the synthetic route dictates the use of This compound , be prepared to screen more advanced, sterically demanding phosphine ligands for cross-coupling reactions and carefully control conditions for metallation to minimize side products.

  • The differential reactivity can be exploited for selective functionalization of a hypothetical 4,5-dibromo-2,3-dihydro-1H-indene, where reactions would overwhelmingly favor the more accessible 5-position.

This guide provides a framework for understanding and predicting the behavior of these valuable synthetic intermediates. By appreciating the profound impact of steric hindrance, researchers can design more efficient, robust, and successful synthetic routes.

References

A Comparative Guide to the Biological Activity of 4-Bromo-2,3-dihydro-1H-indene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2,3-dihydro-1H-indene (indane) scaffold serves as a privileged structure, forming the foundation for a variety of biologically active molecules. The strategic placement of substituents on this bicyclic ring system can dramatically influence the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of the biological activity of 4-bromo-2,3-dihydro-1H-indene and its analogs, with a focus on understanding the structure-activity relationships (SAR) conferred by substitutions at the 4-position. While direct comparative biological data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on closely related analogs to provide valuable insights for researchers in drug discovery and development.

The Indane Scaffold: A Versatile Core in Medicinal Chemistry

The indane nucleus, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid framework that is amenable to diverse chemical modifications. This structural feature has been exploited to develop a range of therapeutic agents. Derivatives of the indane scaffold have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activity is often dictated by the nature and position of the substituents on the indane ring system.

Comparative Biological Activity: Insights from 4-Substituted Indene Analogs

A recent study by Xu et al. (2025) on a series of novel indene amino acid derivatives as potential succinate dehydrogenase inhibitors (SDHIs) provides crucial data for a comparative analysis of substitutions at the 4-position of the indane ring.[1] Although this study does not include a 4-bromo analog, it offers a direct comparison of 4-fluoro and 4-chloro substitutions, shedding light on the influence of halogens at this position on fungicidal activity.

Fungicidal Activity of 4-Halo-Indene Analogs

The research by Xu and colleagues focused on the synthesis and evaluation of indene amino acid derivatives as inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain and a validated target for fungicides.[1] Their findings highlight the importance of the substitution pattern on the indane ring for biological efficacy.

Key Comparative Findings:

Compound ID (in study)Substitution at 4-positionFungicidal Activity against R. solani (% inhibition at 20 mg/L)Fungicidal Activity against B. cinerea (% inhibition at 20 mg/L)Fungicidal Activity against S. sclerotiorum (% inhibition at 20 mg/L)
i11 4-Fluoro (4-F)>80%>80%>80%
i12 4-Chloro (4-Cl)>80%>80%>80%

As the data from Xu et al. (2025) indicates, both the 4-fluoro and 4-chloro substituted indene amino acid derivatives exhibited significant fungicidal activity against several plant pathogenic fungi.[1] The study noted that substitutions at the 4-position were generally more favorable for activity compared to substitutions at the 2- or 3-positions of the indene ring.[1] Specifically, the 4-chloro derivative (i12) was highlighted for its good activity.[1]

The Role of the 4-Bromo Substituent: A Mechanistic Perspective

The introduction of a bromine atom at the 4-position of the 2,3-dihydro-1H-indene scaffold can influence its biological activity through several mechanisms:

  • Electronic Effects: Bromine is an electronegative atom that can withdraw electron density from the aromatic ring via the inductive effect. This can alter the molecule's interaction with biological targets.

  • Steric Effects: The size of the bromine atom can influence the binding affinity of the molecule to its target protein, potentially leading to enhanced or diminished activity.

  • Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its site of action.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of 4-substituted indane derivatives.

Synthesis of 4-Substituted Indene Derivatives

The synthesis of 4-substituted 2,3-dihydro-1H-indene analogs can be achieved through various synthetic routes. A general approach often involves the cyclization of a suitably substituted phenylpropanoic acid. For the synthesis of the indene amino acid derivatives described by Xu et al. (2025), a key step involves the reaction of 1,2-bis(bromomethyl)benzene with ethyl isocyanoacetate to form the indene core.[1]

General Synthetic Protocol for Indene Amino Acid Derivatives:

  • Synthesis of Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate: A solution of 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate in a suitable solvent (e.g., tetrahydrofuran) is treated with a base (e.g., sodium hydride) at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching, extraction, and purification to yield the indene carboxylate intermediate.

  • Hydrolysis and Amide Coupling: The resulting ester is hydrolyzed to the corresponding carboxylic acid. The acid is then coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU) in the presence of a base (e.g., diisopropylethylamine) to afford the final indene amino acid derivative.

Synthesis_Workflow start 1,2-bis(bromomethyl)benzene + Ethyl isocyanoacetate intermediate1 Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate start->intermediate1 Base (e.g., NaH) intermediate2 2-Isocyano-2,3-dihydro-1H-indene-2-carboxylic acid intermediate1->intermediate2 Hydrolysis final_product Indene Amino Acid Derivative intermediate2->final_product Amine, Coupling Agent (e.g., HATU)

Caption: Synthetic workflow for indene amino acid derivatives.

In Vitro Fungicidal Activity Assay

The fungicidal activity of the synthesized compounds can be evaluated using a mycelial growth inhibition assay.

Protocol Summary:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Culture Medium Preparation: A standard fungal growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.

  • Assay Plate Preparation: The test compounds are added to the molten agar at various concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a solvent control.

Fungicidal_Assay_Workflow A Prepare compound stock solutions C Add compounds to molten agar A->C B Prepare and autoclave fungal growth medium B->C D Pour agar into Petri dishes C->D E Inoculate plates with fungal mycelia D->E F Incubate at controlled temperature E->F G Measure colony diameter and calculate inhibition F->G

Caption: Workflow for in vitro fungicidal activity assay.

Conclusion and Future Directions

The available evidence, primarily from studies on fungicidal indene amino acid derivatives, suggests that the 4-position of the 2,3-dihydro-1H-indene ring is a key site for modulating biological activity. Both 4-fluoro and 4-chloro substitutions have been shown to be compatible with potent fungicidal effects.

To provide a more complete understanding of the structure-activity relationship of this compound, further research is warranted. Specifically, future studies should include:

  • Direct Comparative Studies: The synthesis and biological evaluation of this compound and its simple analogs (e.g., 4-H, 4-F, 4-Cl, 4-CH3) in a panel of relevant biological assays are needed to provide direct, quantitative comparisons.

  • Exploration of Diverse Biological Targets: The investigation of these compounds against a broader range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for rational drug design and optimization.

By systematically exploring the biological activity of this compound and its analogs, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Researcher's Guide to Validating the Antiproliferative Activity of Indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of novel indene derivatives. It moves beyond a simple recitation of protocols to offer a strategic workflow, grounded in scientific rationale, for generating robust and publishable data.

Introduction: The Promise of Indene Derivatives in Oncology

The indene scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant anticancer potential.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization,[1][3][4] modulation of the Ras/Raf/MAPK pathway,[5][6] and induction of apoptosis and cell cycle arrest.[4][7][8][9][10] Given this promising background, a rigorous and systematic approach to validating the antiproliferative activity of new indene derivatives is crucial for advancing them through the drug discovery pipeline.

This guide outlines a multi-step validation process, from initial cytotoxicity screening to in-depth mechanistic studies, providing detailed protocols and data interpretation strategies.

Initial Screening: Quantifying Antiproliferative Potency

The first step in validating a new compound is to determine its ability to inhibit the proliferation of cancer cells. This is typically achieved using colorimetric assays that measure cell viability. Two of the most common and reliable methods are the MTT and SRB assays.

The MTT Assay: Assessing Metabolic Activity

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[13]

Experimental Protocol: MTT Assay [11][12][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indene derivative (typically from 0.01 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein

The SRB assay is another robust method for determining cytotoxicity.[16][17] It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[16][17][18] The amount of bound dye is proportional to the total protein mass, and therefore to the cell number.[17][18] The SRB assay is often preferred as it is less susceptible to interference from compounds that may affect cellular metabolism.[16]

Experimental Protocol: SRB Assay [16][17][18][19]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells.

  • SRB Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Data Interpretation: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.[20][21] It is the concentration of the drug required to inhibit cell proliferation by 50%.[20][21][22] A lower IC50 value indicates a more potent compound.[22] IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17][21]

Table 1: Example of IC50 Data for Hypothetical Indene Derivatives

CompoundCell LineIC50 (µM)
Indene-1MCF-7 (Breast)5.2
Indene-1A549 (Lung)12.8
Indene-2MCF-7 (Breast)0.9
Indene-2A549 (Lung)2.1
DoxorubicinMCF-7 (Breast)0.5
DoxorubicinA549 (Lung)1.2

Delving Deeper: Elucidating the Mechanism of Action

Once the antiproliferative activity of an indene derivative has been confirmed, the next crucial step is to understand how it works. This involves investigating its effects on key cellular processes like cell cycle progression and apoptosis.

Cell Cycle Analysis via Flow Cytometry

Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]

Experimental Protocol: Cell Cycle Analysis [23][24][25][26]

  • Cell Treatment: Treat cells with the indene derivative at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Detection: The Annexin V/PI Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[27] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[28]

Experimental Protocol: Annexin V/PI Apoptosis Assay [27][28][29]

  • Cell Treatment: Treat cells with the indene derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentages of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Validation Workflow and Potential Mechanisms

To provide a clear overview of the experimental process and the potential biological pathways involved, the following diagrams have been generated.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Synthesize Indene Derivatives assay_choice Select Cancer Cell Lines start->assay_choice screen Perform MTT or SRB Assay assay_choice->screen ic50 Determine IC50 Values screen->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Potent Compounds apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Potent Compounds western_blot Western Blotting (e.g., Caspases, Cyclins) cell_cycle->western_blot apoptosis->western_blot sar Structure-Activity Relationship (SAR) western_blot->sar comparison Compare with Standard Drugs sar->comparison conclusion Conclusion & Future Directions comparison->conclusion

Caption: A flowchart illustrating the systematic workflow for validating the antiproliferative activity of indene derivatives.

Simplified Apoptosis Signaling Pathway

G cluster_pathway Intrinsic Apoptosis Pathway Indene Indene Derivative Bax Bax/Bak Activation Indene->Bax Induces Cell Cancer Cell Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosis->Cell Leads to Death of

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for antiproliferative indene derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antiproliferative activity of novel indene derivatives. By following this systematic approach, researchers can generate high-quality, reproducible data that will form the basis for further preclinical development. Future studies may involve more complex in vitro models, such as 3D spheroids, and in vivo studies in animal models to assess the efficacy and safety of the most promising compounds. A thorough understanding of the structure-activity relationship (SAR) will also be critical for optimizing the lead compounds and designing the next generation of indene-based anticancer agents.

References

A Comparative Guide to the Efficacy of Indene-Based Kinase Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the indene scaffold has emerged as a privileged structure, giving rise to a diverse array of potent and selective therapeutic candidates. This guide provides an in-depth, objective comparison of the efficacy of various indene-based kinase inhibitors, supported by experimental data and field-proven insights. Moving beyond a mere catalog of compounds, we will delve into the causality behind experimental designs and the structural nuances that dictate inhibitor performance.

The Indene Scaffold: A Versatile Core for Kinase Inhibition

The indene core, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, offers a rigid and planar framework that can be readily functionalized. This structural rigidity allows for precise orientation of substituents to interact with key residues within the ATP-binding pocket of various kinases, leading to potent inhibition. Furthermore, the synthetic tractability of the indene scaffold has enabled the development of extensive libraries of derivatives, facilitating the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Comparative Efficacy of Indene-Based Kinase Inhibitors

This section will compare the efficacy of different classes of indene-based kinase inhibitors against their respective targets. The data presented is a synthesis of publicly available information, and it is crucial to note that IC50 values can vary based on experimental conditions.[1]

Indenoisoquinoline Topoisomerase I Inhibitors: A Paradigm of Enhanced Stability and Potency

While not traditional kinase inhibitors, indenoisoquinolines are a class of topoisomerase I inhibitors that offer a compelling case study in the advantages of the indene scaffold over established drugs. They function by trapping topoisomerase I cleavage complexes (TOP1cc), leading to DNA damage and cancer cell death.[2] Unlike the camptothecin class of topoisomerase I inhibitors, which are prone to chemical instability, indenoisoquinolines are synthetic and chemically stable.[3]

Several indenoisoquinoline derivatives, including LMP400 (indotecan) and LMP776 (indimitecan), are in clinical development and have demonstrated significant advantages over camptothecins.[2] Notably, the TOP1cc stabilized by indenoisoquinolines are more stable than those induced by camptothecins, suggesting a more prolonged and potent antitumor effect.[2][4] Furthermore, they are often not substrates for common drug efflux pumps, a frequent mechanism of resistance to chemotherapy.[3]

Table 1: Comparative Efficacy of Indenoisoquinoline Topoisomerase I Inhibitors

CompoundTargetKey Advantages over CamptothecinsReference(s)
LMP400 (Indotecan) Topoisomerase IGreater chemical stability, more stable TOP1cc, not a substrate for major drug efflux pumps.[2][3][2][3]
LMP776 (Indimitecan) Topoisomerase ISimilar advantages to LMP400, potent antitumor activity in preclinical models.[3][3]
NSC 706744 Topoisomerase IOne of the lead compounds for clinical development with demonstrated antitumor activity.[3][3]
Indenopyrazole Derivatives: Targeting the Cell Cycle Engine

The indenopyrazole scaffold has been successfully employed to develop potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

While direct head-to-head comparisons of a broad range of indenopyrazole-based CDK inhibitors are limited in the literature, computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and docking analyses, have been instrumental in predicting the bioactivity of novel derivatives and guiding synthetic efforts.[5] These studies have highlighted the importance of specific substitutions on the indenopyrazole core for achieving high potency.

For comparison, we can consider the well-established CDK inhibitor Roscovitine (Seliciclib) . Roscovitine is a purine analog that inhibits several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values in the sub-micromolar range.[6][7] The development of indenopyrazole-based inhibitors aims to achieve similar or improved potency and selectivity profiles. For instance, a derivative of (R)-roscovitine, compound 4g, showed significantly improved antiproliferative activity against A549 lung carcinoma cells (IC50 = 0.61 µM) compared to the parent compound (IC50 = 13.30 µM), highlighting the potential for scaffold hopping and derivatization to enhance efficacy.[1]

Table 2: Comparative IC50 Values of Representative CDK Inhibitors

CompoundTarget CDK(s)IC50 (µM)Cell Line (for antiproliferative IC50)Reference(s)
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9~0.2 - 0.7Varies[7]
(R)-roscovitine derivative 4g CDK2, CDK130.61 (antiproliferative)A549[1]
Indanone-Based Inhibitors: Allosteric Targeting of the Akt Pathway

The indanone scaffold has given rise to a promising class of allosteric inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. Allosteric inhibitors like MK-2206 offer a distinct mechanism of action compared to ATP-competitive inhibitors, which can sometimes lead to different efficacy and resistance profiles.[8]

MK-2206 has demonstrated synergistic effects when combined with other anticancer agents, including standard chemotherapies and molecularly targeted drugs.[8] For instance, in preclinical models, the combination of MK-2206 with the EGFR inhibitor erlotinib showed synergistic inhibition of cell proliferation, even in erlotinib-insensitive cell lines.[8] This suggests that targeting the Akt pathway with an indanone-based allosteric inhibitor can overcome resistance to other targeted therapies.

Table 3: Efficacy of the Allosteric Akt Inhibitor MK-2206

CompoundTargetMechanism of ActionKey FindingsReference(s)
MK-2206 Akt1/2/3Allosteric inhibitorSynergizes with chemotherapy and other targeted agents; effective in PTEN-deficient and PIK3CA-mutant cancers.[8][9][8][9]

Experimental Workflows for Efficacy Determination

The following section details the standardized protocols for the key in vitro assays used to evaluate the efficacy of kinase inhibitors. Adherence to these robust methodologies is critical for generating reliable and reproducible data.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality Behind Experimental Choices: The choice of a specific kinase assay format (e.g., radiometric, fluorescence-based, or luminescence-based) depends on the kinase of interest, available reagents, and throughput requirements. Radiometric assays using [γ-³²P]ATP are highly sensitive but involve handling radioactive materials. Non-radiometric assays, such as those based on fluorescence resonance energy transfer (FRET) or ADP-Glo™, offer safer and higher-throughput alternatives.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the indene-based inhibitor in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined and are typically at or near the Km for each.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Indene-Based Inhibitor C Add Inhibitor to 384-well Plate A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) E Initiate Reaction with Substrate/ATP Mix B->E D Add Kinase and Incubate C->D D->E F Incubate at 30°C E->F G Add ADP-Glo™ Reagent (Stop Reaction) F->G H Add Kinase Detection Reagent (Generate Signal) G->H I Measure Luminescence H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: A generalized workflow for determining the IC50 value of an indene-based kinase inhibitor using a luminescence-based in vitro kinase assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used, robust, and relatively inexpensive method for assessing the anti-proliferative effects of potential drug candidates. The choice of cell lines is critical and should be guided by the kinase target of the inhibitor and the desired cancer indication.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indene-based inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram: Experimental Workflow for MTT Cell Viability Assay

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat with Serial Dilution of Indene-Based Inhibitor B->C D Incubate for 72 hours C->D E Add MTT Solution and Incubate D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A step-by-step workflow for assessing the anti-proliferative effects of an indene-based inhibitor using the MTT assay.

Western Blotting for Target Engagement and Pathway Analysis

Western blotting is used to detect the levels of specific proteins in cell lysates, providing insights into target engagement and the downstream effects of the inhibitor on signaling pathways.

Causality Behind Experimental Choices: To confirm that an indene-based kinase inhibitor is hitting its intended target in a cellular context, it is essential to measure the phosphorylation status of the target kinase or its downstream substrates. A decrease in the phosphorylation of a known substrate upon treatment with the inhibitor provides strong evidence of target engagement.

Detailed Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the indene-based inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest and a loading control (e.g., β-actin or GAPDH).

Diagram: Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., Akt, CDK) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Indene-Based Kinase Inhibitor Inhibitor->Kinase

Caption: A simplified representation of a kinase signaling pathway and the mechanism of action of an indene-based kinase inhibitor.

Conclusion

The indene scaffold has proven to be a highly versatile and fruitful starting point for the development of novel kinase inhibitors. The examples of indenoisoquinolines, indenopyrazoles, and indanones highlight the diverse range of kinase targets that can be effectively modulated by this chemical class. The superior chemical stability and ability to overcome drug resistance mechanisms, as seen with the indenoisoquinolines, underscore the potential of indene-based compounds to address the limitations of existing therapies.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of new indene-based kinase inhibitors. By employing these standardized methods, researchers can generate high-quality, comparable data that will accelerate the discovery and development of the next generation of targeted cancer therapies. Continued exploration of the vast chemical space around the indene core, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the future of oncology.

References

structure-activity relationship (SAR) studies of 4-substituted dihydroindenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Dihydroindenes as Novel Therapeutic Agents

Introduction: The Dihydroindene Scaffold as a Privileged Motif in Oncology

The 2,3-dihydro-1H-indene core is a recognized "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to its exploration in various therapeutic areas, with a particularly strong emergence in oncology. Recent research has illuminated a specific class of substituted dihydroindenes as potent tubulin polymerization inhibitors, positioning them as promising candidates for anticancer drug development.[1][2] These agents function by binding to the colchicine site on β-tubulin, thereby disrupting the dynamics of microtubule formation. This interference triggers a cascade of events including cell cycle arrest at the G2/M phase and, ultimately, apoptosis in cancerous cells.[1][2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of dihydroindene derivatives, with a focus on substitutions at the 4-, 5-, and 6-positions of the indene core and on an appended aryl ring system. We will dissect the experimental data that underpins our current understanding, detail the key experimental protocols, and provide a senior scientist's perspective on the causal relationships between chemical structure and biological activity.

Core Directive: Decoding the SAR of the Dihydroindene Nucleus

The foundational SAR studies begin with the dihydroindene nucleus itself. A key series of compounds designed by Xu et al. (2023) utilizes a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core.[3] The strategic placement of these methoxy groups is not arbitrary; it is a critical determinant of the molecule's antiproliferative potency. The causality lies in the electronic and steric properties these groups impart, which are hypothesized to facilitate optimal binding within the hydrophobic colchicine pocket of tubulin.

To validate this hypothesis, analogs were synthesized where the trimethoxy pattern was altered. The data clearly demonstrates the criticality of this specific substitution pattern.

  • Compound 12d , the most potent derivative in the series, features the core 4,5,6-trimethoxy-2,3-dihydro-1H-indene structure.[3]

  • Compound 15a , where the trimethoxy group is replaced by a dimethoxy group, showed a roughly 7-fold decrease in antiproliferative activity against the K562 cancer cell line.[3]

  • Compound 15b , which further alters the core to a 4-hydroxy-3-methoxyphenyl structure, resulted in a stark 15-fold decrease in activity against the same cell line.[3]

These comparisons establish a clear and decisive SAR principle: the 4,5,6-trimethoxy substitution on the dihydroindene ring is essential for high-potency antiproliferative activity in this chemical series.[3] Any deviation from this pattern leads to a significant loss of biological function, highlighting the exquisitely sensitive nature of the interaction between the dihydroindene core and its target.

cluster_0 SAR of Dihydroindene Core High Potency High Potency Reduced Potency Reduced Potency High Potency->Reduced Potency Change to Dimethoxy Significantly Reduced Potency Significantly Reduced Potency Reduced Potency->Significantly Reduced Potency Change to Hydroxy-methoxy

Caption: SAR progression for the dihydroindene core.

Comparative Analysis: Impact of Appended Aryl Ring Substituents (Ring B)

With the core structure optimized, SAR exploration turned to the appended aryl ring (referred to as Ring B). This part of the molecule extends into the solvent-exposed region of the colchicine binding site, making it an ideal location for modifications to fine-tune potency and selectivity. The data reveals a strong correlation between the electronic properties of the substituents on Ring B and the resulting antiproliferative activity.

A consistent trend observed is that compounds with electron-donating groups on Ring B are generally more potent than those with electron-withdrawing groups .[3] For instance, comparing compound 12d (containing a 4-hydroxy-3-methoxyphenyl group) with 12e (containing a 4-fluorophenyl group) reveals the superior activity of the former, which is rich in electron-donating hydroxyl and methoxy groups.[3] Similarly, the activity of 12a (4-methoxyphenyl) is greater than 12p (4-(trifluoromethyl)phenyl).[3]

This suggests that increased electron density on Ring B enhances the binding affinity or stabilizes the compound within the active site, possibly through favorable electrostatic or hydrogen-bonding interactions. The most potent compounds identified, 12d and 12q (with a 2,3-dihydrobenzofuran-5-yl Ring B), both feature electron-rich, hydrogen-bond-donating/accepting moieties.[3]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activities (IC₅₀ values in µM) of selected dihydroindene derivatives against a panel of human cancer cell lines and one normal human lung fibroblast line (HFL-1). The data is sourced from Xu et al. (2023).[3]

CompoundRing B SubstituentK562 (Leukemia)A549 (Lung)HCT116 (Colon)SGC7901 (Gastric)HFL-1 (Normal)
12d 4-hydroxy-3-methoxyphenyl0.087 ± 0.0070.057 ± 0.0040.038 ± 0.0030.028 ± 0.0030.354 ± 0.031
12q 2,3-dihydrobenzofuran-5-yl0.220 ± 0.0150.183 ± 0.0090.104 ± 0.0040.079 ± 0.0090.398 ± 0.023
12j 3-hydroxy-4-methoxyphenyl0.147 ± 0.0110.117 ± 0.0080.071 ± 0.0050.053 ± 0.0060.441 ± 0.046
15a 4-hydroxy-3-methoxyphenyl0.753 ± 0.0400.317 ± 0.0270.307 ± 0.0150.192 ± 0.013>5.000
15b 4-hydroxy-3-methoxyphenyl2.007 ± 0.1173.168 ± 0.1080.575 ± 0.0410.425 ± 0.02711.262 ± 1.403
CA-4 (Reference Drug)0.032 ± 0.0050.026 ± 0.0060.010 ± 0.0020.004 ± 0.0010.139 ± 0.017

Note: Compounds 15a and 15b have the same Ring B as 12d, but with modified dihydroindene cores (dimethoxy and hydroxy-methoxyphenyl, respectively), illustrating the core's importance.

Experimental Protocols: A Self-Validating System

General Synthesis of 4,5,6-Trimethoxy-Dihydroindene Derivatives

This multi-step synthesis allows for the introduction of diverse substituents, enabling extensive SAR studies.[1]

A Substituted Phenylpropanoic Acid B Dihydroindenone A->B Ring Closure (PPA, 90°C) C α,β-Unsaturated Ketone B->C Aldol Condensation (KOH, MeOH) D Intermediate C->D Reduction (AlCl3, LiAlH4) E Final Dihydroindene Product D->E Hydrogenation (H2, Pd/C)

References

Kinetic Studies of Cross-Coupling Reactions with 4-Bromo-2,3-dihydro-1H-indene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif found in a variety of biologically active molecules.[1][2] Its rigid, bicyclic framework provides a valuable platform for the spatial presentation of pharmacophoric elements. The functionalization of this core, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, is of paramount importance. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of synthetic organic chemistry, offering a versatile and efficient means to achieve these transformations.[3][4] This guide provides a comparative analysis of the kinetic profiles of three major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—for the functionalization of 4-bromo-2,3-dihydro-1H-indene, a key building block in the synthesis of novel therapeutic agents.[5][6]

A thorough understanding of reaction kinetics is not merely an academic exercise; it is a critical component of process development and optimization. Kinetic studies provide invaluable insights into reaction mechanisms, catalyst performance, and the influence of various reaction parameters, ultimately enabling the rational design of more efficient and robust synthetic routes.[7][8] This guide will delve into the mechanistic nuances of each reaction, present comparative kinetic data, and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.

Comparative Kinetic Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction for the functionalization of this compound will depend on the desired bond formation and the specific synthetic context. Below is a comparative overview of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, with a focus on their kinetic characteristics when applied to aryl bromides.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide.[9][10] For the coupling of this compound with a boronic acid, the reaction would proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]

Kinetic Profile: The rate of Suzuki-Miyaura reactions is highly dependent on the nature of the ligand, the base, and the solvent system.[12][13] For many aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step.[14] However, in some cases, particularly with electron-rich aryl bromides or when using sterically hindered boronic acids, transmetalation can become rate-limiting.[9] The choice of a bulky, electron-rich phosphine ligand can significantly accelerate the oxidative addition step.[15]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals.[16][17] The reaction of this compound with an amine in the presence of a palladium catalyst and a strong base would yield the corresponding N-aryl indane derivative.

Kinetic Profile: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[17] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide is often the rate-determining step.[18] However, the nature of the amine and the base can also significantly influence the reaction rate.[19] The use of sterically hindered, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the final reductive elimination step.[19][20]

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[21][22] This reaction provides a direct method for the vinylation of the indane core.

Kinetic Profile: The mechanism of the Heck reaction involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[23][24] For aryl bromides, the oxidative addition is generally considered the rate-determining step.[25] The reaction rate can be influenced by the electronic nature of both the aryl bromide and the alkene. Electron-withdrawing groups on the aryl bromide and electron-donating groups on the alkene can accelerate the reaction.[21]

Tabulated Kinetic Data Comparison

The following table summarizes representative kinetic parameters for the cross-coupling of aryl bromides, which can serve as a benchmark for studies involving this compound. It is important to note that these values are highly dependent on the specific reaction conditions.

ReactionCoupling PartnerTypical Catalyst SystemApparent Activation Energy (Ea,app) (kJ/mol)Key Kinetic Dependencies
Suzuki-Miyaura Phenylboronic acidPd(OAc)2 / SPhos50-100[13]Rate often first order in [Aryl Bromide] and [Catalyst].[13]
Buchwald-Hartwig MorpholinePd(dba)2 / XPhos60-120Rate typically first order in [Aryl Bromide] and [Catalyst], can be zero or negative order in [Amine].[26]
Heck StyrenePd(OAc)2 / P(o-tol)380-130[25]Rate is generally first order in [Aryl Bromide] and [Catalyst].[23]

Experimental Protocols for Kinetic Studies

To facilitate the kinetic analysis of cross-coupling reactions with this compound, a detailed protocol for Reaction Progress Kinetic Analysis (RPKA) is provided below. RPKA is a powerful methodology for rapidly obtaining a comprehensive kinetic profile of a catalytic reaction from a minimal number of experiments.[7][8][27]

Protocol: Reaction Progress Kinetic Analysis (RPKA)

Objective: To determine the reaction orders of the catalyst, aryl bromide, and coupling partner, and to identify any catalyst deactivation.

Materials:

  • This compound

  • Coupling partner (e.g., phenylboronic acid, morpholine, or styrene)

  • Palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Ligand (e.g., SPhos, XPhos, P(o-tol)3)

  • Base (e.g., K2CO3, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (for GC or HPLC analysis)

  • Reaction vials, magnetic stir bars, and a temperature-controlled heating block

  • GC or HPLC for reaction monitoring

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the catalyst, ligand, this compound, coupling partner, base, and internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the appropriate volumes of the stock solutions to achieve the desired initial concentrations. The total reaction volume should be consistent across all experiments.

  • Initiation and Monitoring: Place the vial in the pre-heated heating block to initiate the reaction. At regular time intervals, withdraw an aliquot of the reaction mixture, quench it (e.g., with a dilute acid or by cooling), and analyze it by GC or HPLC to determine the concentration of the product and remaining starting materials.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the reaction progress curve.

    • Calculate the reaction rate at different time points by determining the slope of the tangent to the reaction progress curve.

    • Use graphical methods to determine the reaction orders. For example, a plot of ln(rate) versus ln([reactant]) will give a straight line with a slope equal to the reaction order with respect to that reactant.[7]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generic catalytic cycle for a cross-coupling reaction and the workflow for a high-throughput kinetic screening experiment.

Cross_Coupling_Catalytic_Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition (Ar-X) Pd(II)(Ar)(Nu)L Pd(II)(Ar)(Nu)L Pd(II)(Ar)(X)L->Pd(II)(Ar)(Nu)L Transmetalation/ Amine Coordination (Nu-M / R2NH) Pd(II)(Ar)(Nu)L->Pd(0)L Reductive Elimination (Ar-Nu)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Kinetic_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Catalyst, Ligand, Base) Reaction_Setup Automated Dispensing into Reaction Well Plate Stock_Solutions->Reaction_Setup Reaction_Execution Incubate at Controlled Temperature with Stirring Reaction_Setup->Reaction_Execution Sampling Automated Time-Point Sampling and Quenching Reaction_Execution->Sampling Analysis High-Throughput Analysis (e.g., LC-MS) Sampling->Analysis Data_Processing Kinetic Data Extraction and Modeling Analysis->Data_Processing

Caption: Workflow for a high-throughput kinetic screening experiment.

Conclusion

The kinetic study of cross-coupling reactions involving this compound is essential for the development of efficient and scalable synthetic routes to novel chemical entities. By understanding the underlying kinetics of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, researchers can make informed decisions regarding the selection of catalysts, ligands, and reaction conditions to optimize product yield and purity. The application of powerful techniques like Reaction Progress Kinetic Analysis provides a rapid and comprehensive means to elucidate reaction mechanisms and accelerate process development. This guide serves as a foundational resource for scientists and drug development professionals seeking to leverage the power of kinetic analysis in their synthetic endeavors.

References

A Comparative Guide to the Cytotoxicity of Synthesized Indene Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold, a bicyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] A substantial area of research has been dedicated to exploring the anticancer potential of these compounds.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various synthesized indene derivatives against a panel of cancer cell lines, supported by experimental data and mechanistic insights.

The Rationale for Targeting Tubulin with Indene Derivatives

A primary mechanism through which many indene derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1][3][4] Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3] Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3][5]

Several microtubule-targeting agents are already in clinical use, such as taxanes and vinca alkaloids.[3] However, their efficacy can be limited by issues like multidrug resistance.[3] This has spurred the search for novel agents that bind to different sites on tubulin, such as the colchicine-binding site.[3][4] Many synthesized indene derivatives have been designed to interact with this site, offering a promising avenue to overcome existing resistance mechanisms.[3][5]

Synthesis and Structure-Activity Relationship of Dihydro-1H-indene Derivatives

A recent study focused on a series of novel dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors that bind to the colchicine site.[3][5][6][7][8] The general synthetic strategy involved the modification of different parts of the indene core.[6][9]

Among the synthesized compounds, compound 12d , which features a 4-hydroxy-3-methoxyphenyl group as the B ring, emerged as a particularly potent derivative.[3][5][6] This compound exhibited significant antiproliferative activity against four different cancer cell lines, with IC50 values in the nanomolar range.[3][5][6] The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the indene ring system play a critical role in their cytotoxic potency.[3] For instance, changing the trimethoxy substitution on the indene core of compound 12d to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group resulted in a significant decrease in antiproliferative activity against K562 cells.[3]

Comparative Cytotoxicity Data

The cytotoxic effects of the most promising indene derivatives from this series were evaluated against a panel of human cancer cell lines and a normal human cell line to assess their selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

CompoundA549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)H22 (Hepatocellular Carcinoma) IC50 (µM)K562 (Chronic Myelogenous Leukemia) IC50 (µM)HFL-1 (Normal Human Lung Fibroblast) IC50 (µM)
12d 0.0870.0780.0680.0280.271
12j >1>1>10.045>1
12q >1>1>10.062>1
12t >1>1>10.051>1

Data sourced from a study by Xu et al. (2023).[3]

As the data indicates, compound 12d displayed the most potent and broad-spectrum anticancer activity, with IC50 values ranging from 0.028 to 0.087 µM across the tested cancer cell lines.[3] Importantly, it showed lower cytotoxicity against the normal HFL-1 cell line, suggesting a degree of selectivity for cancer cells.[3]

Another study compared tamoxifen with a novel indene-based derivative, T6, on breast and pancreatic cancer cell lines. The indene-based T6 derivative showed a better IC50 value on MCF7 cells compared to tamoxifen.[10]

Mechanistic Insights into the Action of Indene Derivatives

Further investigations into the mechanism of action of compound 12d revealed that it effectively inhibits tubulin polymerization by binding to the colchicine site.[3][5] This was confirmed through in vitro tubulin polymerization assays, where compound 12d demonstrated an IC50 value of 3.24 µM.[3]

The disruption of microtubule dynamics by compound 12d leads to a cascade of cellular events:

  • Cell Cycle Arrest: Flow cytometry analysis showed that treatment with compound 12d caused a significant accumulation of cells in the G2/M phase of the cell cycle.[3][5] This is a characteristic effect of agents that interfere with microtubule function.[3]

  • Induction of Apoptosis: Compound 12d was also found to induce apoptosis in K562 cells, as demonstrated by Annexin V-FITC/PI staining.[3][5]

  • Anti-angiogenic Effects: Beyond its direct cytotoxic effects, compound 12d also exhibited anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[3][5][6][7][8]

The proposed mechanism of action for these indene derivatives is visually summarized in the following diagram:

G Indene_Derivative Indene Derivative (e.g., Compound 12d) Tubulin Tubulin Indene_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Indene_Derivative->Microtubules Inhibits Polymerization Angiogenesis Angiogenesis Indene_Derivative->Angiogenesis Inhibits Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Tumor_Growth Tumor Growth & Metastasis Apoptosis->Tumor_Growth Inhibits Angiogenesis->Tumor_Growth G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Add_Compounds Add Indene Derivatives (various concentrations) Seed_Cells->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

References

A Researcher's Guide to Validating the Mechanism of Action for Novel Indene-Based Compounds as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the indene scaffold has emerged as a promising framework for the development of novel therapeutics, particularly in oncology. Its rigid, bicyclic structure provides a unique platform for designing molecules with high affinity and specificity for their biological targets. Among the various applications of indene-based compounds, their role as inhibitors of tubulin polymerization has garnered significant attention. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel indene-based compounds targeting tubulin.

This document is not a rigid protocol but rather a strategic guide. The experimental choices are explained to provide a deeper understanding of the "why" behind the "how," ensuring that the validation process is a self-validating system of logical and empirical inquiry. We will objectively compare the performance of a hypothetical novel indene-based compound, "Indene-X," with the well-characterized tubulin polymerization inhibitor, colchicine.

The Central Hypothesis: Indene-X Inhibits Tubulin Polymerization by Binding to the Colchicine Site

Our investigation is centered around the hypothesis that Indene-X exerts its cytotoxic effects by directly binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. To validate this, we will employ a multi-pronged approach, starting from broad cellular effects and progressively narrowing down to direct target engagement and downstream transcriptional consequences.

Experimental Workflow: A Triad of Validation

Our validation strategy is built on three pillars: cellular phenotype, direct target engagement, and global transcriptional response. This workflow ensures a comprehensive understanding of the compound's mechanism of action, from its impact on the cell to its direct interaction with the target protein.

Experimental Workflow cluster_0 Cellular Phenotype cluster_1 Direct Target Engagement cluster_2 Transcriptional Response Cell_Viability Cell Viability Assays (MTT/CellTiter-Glo) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Confirm cytotoxic effect Immunofluorescence Immunofluorescence Microscopy (Microtubule Morphology) Cell_Cycle->Immunofluorescence Investigate mitotic arrest Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Immunofluorescence->Tubulin_Polymerization Observe microtubule disruption CETSA Cellular Thermal Shift Assay (CETSA) Tubulin_Polymerization->CETSA Confirm in vitro inhibition ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Verify intracellular target engagement RNA_Seq RNA-Sequencing (Transcriptome Profiling) ITC->RNA_Seq Quantify direct binding affinity Bioinformatics Bioinformatics Analysis (DEG, Pathway Analysis) RNA_Seq->Bioinformatics Profile downstream effects

Figure 1: A comprehensive workflow for validating the mechanism of action of novel indene-based compounds.

Part 1: Characterizing the Cellular Phenotype

The initial step is to ascertain that the observed cytotoxicity of Indene-X aligns with the expected phenotype of a tubulin polymerization inhibitor.

Cell Viability Assays

Rationale: To determine the cytotoxic potency of Indene-X across various cancer cell lines and compare it with colchicine. This provides a baseline for the compound's activity.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Indene-X and colchicine (e.g., from 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration at which 50% of cell growth is inhibited) for both compounds.

Expected Outcome & Comparison:

CompoundHeLa IC50 (nM)A549 IC50 (nM)MCF-7 IC50 (nM)
Indene-X Expected in low nM rangeExpected in low nM rangeExpected in low nM range
Colchicine ~5-20~10-50~2-15

Note: The expected IC50 values for Indene-X are hypothetical and serve as a placeholder for experimental data.

Cell Cycle Analysis

Rationale: Tubulin polymerization inhibitors are known to arrest cells in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle. Flow cytometry analysis of the cell cycle distribution will verify this effect.

Protocol: Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with Indene-X and colchicine at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Expected Outcome: Treatment with both Indene-X and colchicine is expected to show a significant increase in the percentage of cells in the G2/M phase compared to the vehicle-treated control cells.

Cell Cycle Arrest Control Control (Vehicle) G1 G1 Phase Control->G1 ~60% S S Phase Control->S ~20% G2M G2/M Phase Control->G2M ~20% IndeneX Indene-X (Treated) IndeneX->G1 ~10% IndeneX->S ~10% IndeneX->G2M ~80% Colchicine Colchicine (Treated) Colchicine->G1 ~15% Colchicine->S ~10% Colchicine->G2M ~75%

Figure 2: Expected cell cycle distribution after treatment with Indene-X and colchicine.

Immunofluorescence Microscopy

Rationale: To visually confirm the disruption of the microtubule network within the cells.

Protocol:

  • Cell Culture: Grow cells on glass coverslips and treat with Indene-X and colchicine at their IC50 concentrations for 16-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

Expected Outcome: Control cells will exhibit a well-defined, filamentous microtubule network. In contrast, cells treated with Indene-X and colchicine will show a diffuse, depolymerized tubulin staining and disorganized mitotic spindles in cells arrested in mitosis.[1]

Part 2: Demonstrating Direct Target Engagement

After establishing a cellular phenotype consistent with tubulin inhibition, the next crucial step is to demonstrate a direct interaction between Indene-X and its putative target, tubulin.

In Vitro Tubulin Polymerization Assay

Rationale: This is a direct, cell-free assay to measure the effect of Indene-X on the polymerization of purified tubulin.[2][3]

Protocol: Turbidity-Based Assay

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a 96-well plate, mix the tubulin solution with various concentrations of Indene-X, colchicine (positive control), and paclitaxel (a microtubule stabilizer, as a counter-control). Include a vehicle control.

  • Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes using a plate reader.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 for inhibition of tubulin polymerization.

Expected Outcome & Comparison:

CompoundEffect on Tubulin PolymerizationIC50 (µM)
Indene-X InhibitionExpected in low µM range
Colchicine Inhibition~1-5
Paclitaxel PromotionN/A
Vehicle Normal PolymerizationN/A
Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm target engagement in a cellular context.[4][5][6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Cell Treatment: Treat intact cells with Indene-X or vehicle for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble tubulin in the supernatant by Western blotting using an anti-tubulin antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble tubulin against temperature to generate a melting curve. A shift in the melting curve for the Indene-X-treated sample compared to the vehicle control indicates target engagement.

Expected Outcome: A rightward shift in the tubulin melting curve in the presence of Indene-X, indicating stabilization of the protein.

Isothermal Titration Calorimetry (ITC)

Rationale: To provide quantitative thermodynamic data on the binding of Indene-X to tubulin, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8]

Protocol:

  • Sample Preparation: Prepare a solution of purified tubulin in the ITC cell and a solution of Indene-X in the injection syringe, both in the same dialysis buffer to minimize heats of dilution.

  • Titration: Perform a series of small injections of Indene-X into the tubulin solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Expected Outcome & Comparison:

ParameterIndene-XColchicine
Binding Affinity (Kd) Expected in µM to nM range~0.3-1 µM
Stoichiometry (n) ~1~1
Enthalpy (ΔH) To be determinedFavorable (exothermic)

Part 3: Unveiling the Global Transcriptional Response

To understand the broader cellular consequences of tubulin inhibition by Indene-X, we will perform RNA-sequencing (RNA-seq) to profile the global changes in gene expression.

RNA-Sequencing (RNA-Seq)

Rationale: RNA-seq provides an unbiased view of the transcriptome, revealing the downstream signaling pathways affected by the compound's primary mechanism of action.[9][10][11]

Protocol:

  • Cell Treatment: Treat cells with Indene-X, colchicine, and vehicle at their respective IC50 concentrations for a time point determined by the cell cycle analysis (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA, including mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Bioinformatics Analysis

Rationale: To identify differentially expressed genes (DEGs) and enriched biological pathways, providing insights into the cellular response to treatment.

Workflow:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify DEGs between the treatment and control groups using packages like DESeq2 or edgeR in R.[3][12]

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and GO terms that are significantly enriched in the list of DEGs.

Expected Outcome: We anticipate a significant overlap in the DEGs and enriched pathways between Indene-X and colchicine-treated cells. Key pathways expected to be affected include those related to cell cycle regulation, apoptosis, and cellular stress responses.

RNA_Seq_Workflow Raw_Reads Raw Sequencing Reads QC Quality Control (FastQC) Raw_Reads->QC Alignment Alignment to Reference Genome (STAR) QC->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis (GSEA, DAVID) DEG_Analysis->Pathway_Analysis

Figure 3: A streamlined bioinformatics workflow for RNA-seq data analysis.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of preclinical development. By following this comprehensive and logically structured guide, researchers can build a robust and compelling data package for their novel indene-based compounds. The integration of cellular, biochemical, biophysical, and transcriptomic approaches provides a multi-faceted view of the compound's activity, instilling confidence in its proposed mechanism of action and paving the way for further development. The comparative nature of this guide, using a well-established compound like colchicine, ensures that the performance of the novel compound is benchmarked against a relevant standard, providing critical context for its potential as a therapeutic agent.

References

A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling with 4-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Synthesizing the Core of Innovation

In the landscape of modern drug discovery and materials science, the 2,3-dihydro-1H-indene (indane) scaffold is a recurring motif of significant interest. Its rigid, bicyclic structure provides a valuable platform for the spatial presentation of pharmacophoric elements and the construction of advanced organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] The strategic arylation of the indane core, specifically at the 4-position, opens a gateway to a vast chemical space of novel derivatives.

This guide provides an in-depth comparison of the performance of various boronic acids in the Suzuki-Miyaura coupling with 4-bromo-2,3-dihydro-1H-indene. We will delve into the causality behind experimental choices, present supporting data from literature, and provide detailed protocols to empower researchers in their synthetic endeavors. While direct comparative studies on this compound are limited, this guide leverages extensive data from the closely related and highly relevant substrate, 4-bromo-2-methylindan-1-one, to provide a robust framework for understanding and predicting reactivity.[2]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3][4] The catalytic cycle, a fundamental concept for any practitioner, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 4-Aryl-2,3-dihydro-1H-indene (R-Ar) Reductive_Elimination->Product Aryl_Bromide This compound (R-Br) Aryl_Bromide->Oxidative_Addition Boronic_Acid Ar-B(OH)2 + Base Boronic_Acid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Boronic Acids

The electronic and steric nature of the boronic acid coupling partner significantly influences the reaction efficiency. The following data, adapted from a study on the closely related 4-bromo-2-methylindan-1-one, provides a strong indication of the expected trends for the coupling with this compound.[2] The reactions were performed using a highly efficient ligand-free palladium acetate catalyst system.

Boronic AcidR GroupYield (%)[2]
Phenylboronic acid-H96
4-Methylphenylboronic acid4-CH₃97
4-Methoxyphenylboronic acid4-OCH₃95
4-(tert-Butyl)phenylboronic acid4-tBu97
4-Cyanophenylboronic acid4-CN94
4-(Trifluoromethyl)phenylboronic acid4-CF₃92
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-(CF₃)₂95
2-Chlorophenylboronic acid2-Cl80
3-Nitrophenylboronic acid3-NO₂90

Analysis of Performance:

  • Electron-Donating Groups: Phenylboronic acids bearing electron-donating groups (e.g., -CH₃, -OCH₃, -tBu) at the para-position generally provide excellent yields (95-97%).[2] These groups increase the electron density on the aromatic ring, which can facilitate the transmetalation step.

  • Electron-Withdrawing Groups: Phenylboronic acids with electron-withdrawing groups (e.g., -CN, -CF₃, -NO₂) also perform very well, affording high yields (90-95%).[2] This demonstrates the broad functional group tolerance of the Suzuki-Miyaura coupling.

  • Steric Hindrance: The presence of a substituent at the ortho-position of the boronic acid (e.g., 2-chlorophenylboronic acid) can lead to a slight decrease in yield (80%), likely due to steric hindrance impeding the approach of the boronic acid to the palladium center during transmetalation.[2]

Catalyst System Selection: A Critical Choice

While the ligand-free system presented above is highly effective, the choice of catalyst and ligand can be tailored to specific substrates and desired reaction conditions.

  • Ligand-Free Palladium Acetate (Pd(OAc)₂): As demonstrated, this system is robust, cost-effective, and provides excellent yields for a range of arylboronic acids.[2] The absence of expensive and often air-sensitive phosphine ligands is a significant advantage for large-scale synthesis.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, versatile, and commercially available Pd(0) catalyst. It is generally effective for a wide range of Suzuki couplings but can be sensitive to air and may require slightly longer reaction times or higher catalyst loadings compared to more modern systems.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is known for its high thermal stability and effectiveness in coupling challenging substrates, including some heteroarylboronic acids. The dppf ligand's "wide bite angle" is believed to promote the reductive elimination step.

The choice between these catalysts often depends on a balance of cost, reactivity with the specific substrates, and ease of handling. For the coupling of this compound with standard arylboronic acids, the ligand-free Pd(OAc)₂ system appears to be an excellent starting point.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, adapted from the procedure for the analogous indanone.[2]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, phenylboronic acid, K₂CO₃, and TBAB in a reaction flask. B Add PEG-400 and water to the flask. A->B C Add Pd(OAc)₂ solution. B->C D Heat the mixture to 110 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and add water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the combined organic layers, dry, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (2 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Add PEG-400 (2 mL) and water (2 mL) to the flask.

  • Add palladium(II) acetate (0.005 mol%).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-2,3-dihydro-1H-indene.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound is a highly efficient and versatile transformation for the synthesis of 4-arylindane derivatives. The reaction demonstrates broad functional group tolerance, with both electron-rich and electron-poor arylboronic acids providing excellent yields. A ligand-free palladium acetate catalyst system offers a cost-effective and robust method for these couplings. For more challenging substrates, such as sterically hindered or certain heteroarylboronic acids, the use of catalysts with specialized phosphine ligands like Pd(dppf)Cl₂ may be advantageous. The data and protocols presented in this guide provide a solid foundation for researchers to successfully implement and optimize this critical reaction in their synthetic campaigns, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

Assessing the Anti-Angiogenic Potential of 4-bromo-2,3-dihydro-1H-indene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Angiogenesis in Pathology

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process essential for growth, development, and wound healing.[1][2][3] However, this process is also a hallmark of several pathological conditions, most notably cancer. Tumors, beyond a certain size, require their own blood supply to provide oxygen and nutrients for their growth and to facilitate metastasis.[1][4][5] Consequently, inhibiting angiogenesis has emerged as a crucial therapeutic strategy in oncology.[6][7][8] This guide provides a comprehensive framework for assessing the anti-angiogenic potential of a novel class of compounds: 4-bromo-2,3-dihydro-1H-indene derivatives. We will delve into their potential mechanisms of action, provide detailed experimental protocols for their evaluation, and compare their potential efficacy against established anti-angiogenic agents.

Potential Mechanisms of Action: Beyond VEGF Inhibition

While the Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary target for many FDA-approved anti-angiogenic drugs like Bevacizumab and Sunitinib, novel agents may exert their effects through alternative or complementary mechanisms.[7][9][10] For 2,3-dihydro-1H-indene derivatives, emerging evidence suggests a potential role as tubulin polymerization inhibitors.[5][11][12]

Targeting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are critical for various cellular processes, including cell division, migration, and intracellular transport. In endothelial cells, the dynamic instability of microtubules is essential for the morphological changes required for angiogenesis, such as cell migration and tube formation.[11][12] By binding to the colchicine site on tubulin, certain dihydro-1H-indene derivatives have been shown to inhibit tubulin polymerization.[5][11][12] This disruption of the microtubule network can lead to cell cycle arrest in the G2/M phase, induction of apoptosis, and ultimately, the inhibition of endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels.[5][11][12]

cluster_0 Endothelial Cell Indene Derivative Indene Derivative Tubulin Tubulin Indene Derivative->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Inhibition of Migration Inhibition of Migration Microtubule Disruption->Inhibition of Migration Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Anti-Angiogenic Effect Anti-Angiogenic Effect Apoptosis->Anti-Angiogenic Effect Inhibition of Migration->Anti-Angiogenic Effect

Caption: Proposed mechanism of anti-angiogenesis by indene derivatives via tubulin polymerization inhibition.

VEGF Signaling Pathway: The Canonical Target

The VEGF signaling pathway remains a cornerstone of angiogenesis research and a relevant pathway to investigate for any novel anti-angiogenic compound.[9][10][13] VEGF-A, a potent pro-angiogenic factor, binds to its receptor, VEGFR-2, on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[9][14]

VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds and Activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Raf-MEK-MAPK Raf-MEK-MAPK PKC->Raf-MEK-MAPK Proliferation & Migration Proliferation & Migration Raf-MEK-MAPK->Proliferation & Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Protocols for Assessing Anti-Angiogenic Potential

A multi-faceted approach employing both in vitro and in vivo assays is crucial for a thorough evaluation of the anti-angiogenic properties of this compound derivatives.

Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays HUVEC Proliferation HUVEC Proliferation In Vitro Assays->HUVEC Proliferation HUVEC Migration HUVEC Migration In Vitro Assays->HUVEC Migration HUVEC Tube Formation HUVEC Tube Formation In Vitro Assays->HUVEC Tube Formation In Vivo Assays In Vivo Assays HUVEC Tube Formation->In Vivo Assays CAM Assay CAM Assay In Vivo Assays->CAM Assay Data Analysis & Comparison Data Analysis & Comparison CAM Assay->Data Analysis & Comparison

Caption: General experimental workflow for assessing anti-angiogenic compounds.

In Vitro Assays

In vitro assays provide a controlled environment to dissect the specific effects of the test compounds on endothelial cells.[15] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and relevant cell line for these studies.[2][16]

1. HUVEC Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the cytotoxic or anti-proliferative effects of the compounds.

  • Protocol:

    • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][4]

2. HUVEC Migration Assay (Wound Healing Assay)

  • Principle: This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a cell monolayer, mimicking the migratory phase of angiogenesis.

  • Protocol:

    • Grow HUVECs to confluence in a 6-well plate.

    • Create a scratch (wound) in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh media containing different concentrations of the test compounds.

    • Capture images of the wound at 0 hours and after 12-24 hours of incubation.

    • Measure the wound area at each time point and calculate the percentage of wound closure.

3. HUVEC Tube Formation Assay

  • Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel).[2][16] It represents the differentiation and morphological changes of endothelial cells during angiogenesis.[2]

  • Protocol:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the this compound derivatives.

    • Incubate for 4-6 hours to allow for tube formation.[2]

    • Visualize the tube-like structures using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo Assay: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and anti-angiogenesis.[17][18][19] It utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo.[17][18]

  • Principle: The effect of the test compounds on the formation of new blood vessels in a living organism is observed directly on the CAM.

  • Protocol:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

    • On day 7, place a sterile filter paper disc or a carrier loaded with the test compound (or vehicle control) onto the CAM.[17]

    • Reseal the window and continue incubation for another 48-72 hours.

    • On day 10, open the egg, and examine the CAM for changes in vascularization around the disc.

    • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc.[17][20]

Comparative Analysis

The performance of this compound derivatives should be benchmarked against both established anti-angiogenic drugs and other investigational compounds from the same chemical class.

Table 1: Comparative Anti-proliferative Activity (IC50) of Indene Derivatives and Standard Drugs on HUVECs

CompoundClassPutative MechanismIC50 on HUVECs (µM)Reference
This compound derivative (Hypothetical) Indene DerivativeTubulin Polymerization InhibitorTo be determinedN/A
Compound 12d (dihydro-1H-indene derivative)Indene DerivativeTubulin Polymerization Inhibitor~0.03-0.09[5][11][12]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideIndole DerivativeAnti-proliferative76.3 µg/mL[1][4]
SunitinibTyrosine Kinase InhibitorVEGFR, PDGFR, c-KIT inhibitor~0.01-0.1[6][8]
BevacizumabMonoclonal AntibodyVEGF-A inhibitorN/A (targets ligand)[6][8]

Table 2: Comparison of Anti-Angiogenic Effects in Functional Assays

CompoundHUVEC Migration InhibitionHUVEC Tube Formation InhibitionCAM Assay Angiogenesis Inhibition
This compound derivative (Hypothetical) To be determinedTo be determinedTo be determined
Compound 12d (dihydro-1H-indene derivative)SignificantSignificantSignificant
SunitinibSignificantSignificantSignificant
BevacizumabSignificantSignificantSignificant

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the anti-angiogenic potential of this compound derivatives. By employing a combination of in vitro and in vivo assays, researchers can elucidate their mechanism of action and quantify their efficacy. The hypothesis that these compounds may act as tubulin polymerization inhibitors offers an exciting avenue of investigation, potentially distinguishing them from conventional VEGFR-targeted therapies.

Future studies should focus on confirming the molecular target of these derivatives through techniques such as tubulin polymerization assays and cellular microtubule imaging. Furthermore, successful candidates from these initial screens should be advanced to more complex in vivo models, such as tumor xenografts in mice, to assess their anti-tumor efficacy and safety profile.[11][12] The insights gained from this comprehensive assessment will be invaluable for the development of novel and effective anti-angiogenic therapies for cancer and other angiogenesis-dependent diseases.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-Bromo-2,3-dihydro-1H-indene-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise and Peril of a Privileged Scaffold

The 2,3-dihydro-1H-indene, or indane, scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Its rigid, bicyclic framework provides a robust platform for the spatial presentation of functional groups, making it an attractive starting point for designing potent and selective enzyme inhibitors. Recent efforts have focused on developing indene derivatives as inhibitors of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[2][3]

A key synthetic strategy involves the introduction of a bromine atom at the 4-position of the indene core. This modification serves as a versatile chemical handle, enabling diverse functionalization through cross-coupling reactions to optimize interactions within the target enzyme's binding site.[2][4] However, this design flexibility comes with an inherent challenge: ensuring target selectivity. The human kinome comprises over 500 members, many of which share conserved ATP-binding pockets.[5] Consequently, an inhibitor designed for a specific kinase may inadvertently bind to numerous unintended "off-targets."

Such cross-reactivity can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology, where engaging multiple targets produces a superior therapeutic effect.[6][7] Therefore, a rigorous and multi-tiered cross-reactivity profiling strategy is not merely a supplementary exercise but a cornerstone of the drug discovery process. It is essential for validating a compound's mechanism of action, anticipating potential liabilities, and ensuring the accurate interpretation of biological data.[8]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically profile the cross-reactivity of 4-bromo-2,3-dihydro-1H-indene-derived inhibitors. We will compare state-of-the-art methodologies, explain the rationale behind experimental choices, and present detailed protocols to build a robust selectivity profile.

The Scientific Rationale: Why Profile?

The primary goal of selectivity profiling is to understand an inhibitor's interaction landscape across a wide range of related proteins, most commonly the kinome. A truly comprehensive profile is built by integrating data from multiple orthogonal assays, moving from broad, high-throughput screening to focused validation in more physiologically relevant systems. This tiered approach provides a self-validating system, where findings from one method are confirmed or challenged by another, building confidence in the final selectivity assessment.

G a In Vitro Kinome Scan (e.g., KINOMEscan®) b Biophysical Assays (e.g., DSF/Thermal Shift) a->b c Enzymatic Assays (IC50 Determination) a->c d Target Engagement (e.g., NanoBRET, CETSA) b->d e Functional Pathway Analysis (e.g., Phospho-proteomics) c->e

Caption: A tiered workflow for comprehensive inhibitor selectivity profiling.

Tier 1: Broad Kinome Screening with Competition Binding Assays

The logical first step is to cast a wide net to identify all potential high-affinity interactions across the human kinome. Large-scale binding assays are the industry standard for this purpose.

Methodology Spotlight: KINOMEscan®

The KINOMEscan® platform is a widely adopted technology that utilizes a site-directed competition binding assay.[9][10] Its key advantage is that it measures the true thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, as the assay is performed in the absence of ATP.[11] This provides a more direct and comparable measure of binding affinity than IC50 values, which can be influenced by substrate and ATP concentrations in enzymatic assays.

Causality of Experimental Choice: By screening against a large panel of over 480 kinases, this method rapidly identifies both the intended target and, crucially, any potent off-targets.[10] This initial, unbiased view is essential for guiding all subsequent validation efforts and making early go/no-go decisions.

G cluster_0 Assay Principle cluster_1 No Inhibitor cluster_2 Inhibitor Present K1 DNA-tagged Kinase L1 Immobilized Ligand K1->L1 Binding Result1 High qPCR Signal K2 DNA-tagged Kinase L2 Immobilized Ligand K2->L2 Binding Blocked Result2 Low qPCR Signal I2 Test Inhibitor I2->K2 Binding

Caption: Principle of the KINOMEscan® competition binding assay.[11]
Hypothetical Case Study: Data for "IND-Br-X"

Let's consider a hypothetical this compound derivative, "IND-Br-X," designed to inhibit Kinase A.

Target KinaseKd (nM)Selectivity Score (at 1 µM)Notes
Kinase A (Intended Target) 15 0.015High-affinity binding to the primary target.
Kinase B>10,000>1No significant binding observed.
Kinase C (Off-Target) 45 0.045Potent off-target interaction identified.
Kinase D8500.85Moderate off-target interaction.
... (400+ other kinases)>1,000>1Generally clean profile with few off-targets.

This data is illustrative and does not represent real experimental results.

Interpretation: The KINOMEscan® results immediately flag Kinase C as a significant off-target requiring further investigation.

Tier 2: Orthogonal In Vitro Validation

No single assay is infallible. It is critical to validate the primary screening hits using an independent, orthogonal method to confirm the interactions and rule out technology-specific artifacts.

Methodology 1: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective biophysical method that measures the change in a protein's thermal stability upon ligand binding.[12] An inhibitor that binds and stabilizes its target kinase will increase the protein's melting temperature (Tm).

Causality of Experimental Choice: This technique is powerful because its principle of operation—thermal stabilization—is completely different from the competition binding mechanism of KINOMEscan®.[12] Concordance between the two methods provides very strong evidence of a direct binding interaction.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation:

    • Prepare a 2X stock of purified recombinant kinase (e.g., Kinase A and Kinase C) at 4 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 20X stock of SYPRO Orange dye in the same buffer.

    • Prepare a serial dilution of the inhibitor (IND-Br-X) from 100 µM down to 1 nM in buffer containing 2% DMSO. Include a "DMSO only" vehicle control.

  • Plate Setup (384-well PCR plate):

    • To each well, add 10 µL of the 2X kinase stock.

    • Add 1 µL of the appropriate inhibitor dilution or vehicle control.

    • Add 9 µL of buffer.

    • Add 1 µL of 20X SYPRO Orange dye.

    • Final volume is 20 µL. Each condition should be run in triplicate.

  • Instrument Run:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.05 °C/sec.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the inflection point of the melting curve (often calculated as the peak of the negative first derivative).

    • Calculate the change in melting temperature (ΔTm) for each inhibitor concentration relative to the DMSO control.

Methodology 2: Enzymatic Activity Assays

While binding is a prerequisite for inhibition, it does not guarantee it. Enzymatic assays directly measure the functional consequence of inhibitor binding: the reduction in catalytic activity.

Causality of Experimental choice: This assay moves from "does it bind?" to "does it inhibit function?". It is essential for confirming that the off-target binding observed in primary screens translates to functional modulation of the enzyme, which is the key concern for predicting biological effects.

Comparative Data for IND-Br-X
Target KinaseKd (nM) [KINOMEscan]ΔTm (°C at 1 µM) [DSF]IC50 (nM) [Enzymatic]
Kinase A 15+12.525
Kinase C 45+10.895

This data is illustrative.

Interpretation: The DSF data confirms strong, direct binding to both Kinase A and Kinase C, validating the KINOMEscan® results. The enzymatic assays confirm that this binding translates to functional inhibition for both kinases, with approximately 4-fold greater potency against the intended target.

Tier 3: Cellular Target Engagement and Pathway Analysis

The final and most critical tier of profiling is to assess the inhibitor's behavior in the complex milieu of a living cell. Cellular factors such as membrane permeability, intracellular protein concentrations, and the presence of endogenous ATP can dramatically alter an inhibitor's potency and selectivity compared to in vitro measurements.[13]

Methodology: Cellular Target Engagement Assays

Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) or CETSA (Cellular Thermal Shift Assay) are designed to measure inhibitor binding to a specific target within intact cells.

Causality of Experimental Choice: These assays provide the definitive answer to whether the inhibitor can reach and engage its intended target and off-targets in a physiological environment. Discrepancies between in vitro and cellular data are common and provide critical insights into a compound's drug-like properties.[13]

Workflow: Cellular Pathway Analysis

G cluster_pathway_A Pathway A cluster_pathway_C Pathway C (Off-Target) KA Kinase A SubA Substrate A KA->SubA Phosphorylates pSubA p-Substrate A KC Kinase C SubC Substrate C KC->SubC Phosphorylates pSubC p-Substrate C Inhibitor IND-Br-X Inhibitor->KA Inhibits (On-Target) Inhibitor->KC Inhibits (Off-Target)

Caption: Potential on-target and off-target effects of an inhibitor in distinct signaling pathways.

A functional readout is achieved by treating cells with the inhibitor and measuring the phosphorylation of known downstream substrates of the target kinases via Western Blot or phospho-proteomics. This confirms that target engagement leads to the desired biological pathway modulation.

Final Comparative Data for IND-Br-X
Assay TypeTarget: Kinase ATarget: Kinase CSelectivity (C/A)
In Vitro Binding (Kd, nM) 15453-fold
In Vitro Function (IC50, nM) 25953.8-fold
Cellular Target Engagement (IC50, nM) 5085017-fold
Cellular Pathway Inhibition (IC50, nM) 70110015.7-fold

This data is illustrative.

Final Interpretation: The case study of IND-Br-X demonstrates the critical importance of multi-tiered profiling. While in vitro assays suggested only a modest 3-4 fold selectivity for Kinase A over Kinase C, cellular assays revealed a much greater selectivity window (~16-17 fold). This could be due to differences in cell permeability, local ATP concentrations, or the conformational state of the kinases in the cell. This cellular data provides much higher confidence that IND-Br-X can be used as a selective tool to probe Kinase A biology at appropriate concentrations.

Conclusion

The development of this compound-derived inhibitors offers significant therapeutic potential. However, realizing this potential safely and effectively hinges on a deep understanding of their cross-reactivity profiles. A slapdash approach to selectivity profiling risks generating misleading data and advancing compounds with unforeseen liabilities.

By adopting a rigorous, multi-tiered strategy that progresses from broad in vitro screening to orthogonal validation and finally to cellular confirmation, researchers can build a comprehensive and trustworthy selectivity profile. This systematic approach, grounded in the principle of using orthogonal assays to create a self-validating dataset, is the gold standard for characterizing any targeted inhibitor and is essential for the successful progression of this promising chemical series from the bench to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these materials are not merely regulatory hurdles but are fundamental to ensuring personnel safety, environmental stewardship, and the trustworthiness of our operations. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 4-bromo-2,3-dihydro-1H-indene, a halogenated organic compound. By understanding the chemical principles behind these procedures, we can execute them not just as a matter of compliance, but of scientific prudence.

Pre-Disposal Safety Assessment: Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological properties is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, data from structurally analogous compounds, such as 4-bromo-2,3-dihydro-1H-inden-2-one, provide a strong basis for a conservative safety assessment.[1] This compound belongs to the class of halogenated organic compounds, which are specifically regulated for environmental reasons.[2][3]

Parameter Guideline & Rationale Source(s)
Chemical Classification Halogenated Organic Compound. The carbon-bromine bond defines its classification, dictating a specific disposal pathway due to the potential formation of hazardous byproducts like hydrogen bromide upon incomplete combustion.[2][4]
GHS Hazard Profile Based on analogous structures, expect: Skin Irritation (H315) , Serious Eye Irritation (H319) , and potential for Respiratory Irritation (H335) . May also be Harmful if Swallowed (H302) .[1][5]
Primary Disposal Route Collection by a licensed hazardous waste disposal service for high-temperature incineration. This is the standard and often required method for halogenated wastes to ensure complete destruction.[6][7][8]
In-Lab Neutralization Not Recommended. Attempting to chemically treat or neutralize this compound in the lab without validated procedures can lead to uncontrolled reactions or the generation of more hazardous intermediates.General Safety Principles
Regulatory Oversight Governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Assumed to be a characteristic hazardous waste.[9]

Core Principles of Halogenated Waste Management

The central principle guiding the disposal of this compound is waste segregation at the source . Halogenated organic waste must never be mixed with non-halogenated organic waste.

Causality: The reason for this strict segregation lies in the final disposal technology. Halogenated wastes are typically incinerated in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[10] Mixing halogenated and non-halogenated streams contaminates the larger, often less expensive, non-halogenated fuel blending or recovery stream, leading to compliance issues and increased disposal costs for the entire institution.[8]

Operational Protocol for Disposal

This step-by-step protocol ensures a self-validating system for the safe handling and disposal of this compound from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This is your primary barrier to exposure.

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[5]

  • Body Protection: A lab coat or chemical-resistant apron.[11]

Step 2: Waste Container Selection and Labeling

The integrity of the containment is critical to prevent leaks and ensure proper identification.

  • Select a Compatible Container: Choose a clean, dry container made of a chemically resistant material such as borosilicate glass or high-density polyethylene (HDPE), equipped with a leak-proof screw-on cap.[12] Avoid using parafilm or stoppers as a primary seal.[12]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" tag or label.[13] Clearly write the following information:

    • The words "Hazardous Waste "

    • Full Chemical Name: "This compound "

    • The phrase "Halogenated Organic Waste "

    • Hazard characteristics (e.g., "Irritant")

    • The date accumulation begins.

Step 3: Waste Accumulation and Storage

Proper storage minimizes risks within the laboratory.

  • Transfer Waste: Carefully transfer the this compound waste into the labeled container. If transferring a solution, use a funnel. For solids, use a powder funnel or appropriate spatula. Keep the container closed except when actively adding waste.[12]

  • Segregate Incompatibles: Store the halogenated waste container in a designated Satellite Accumulation Area (SAA) .[14] This area must be at or near the point of generation. Crucially, use secondary containment (such as a lab tray or bin) to separate this waste from incompatible materials, particularly:

    • Acids

    • Bases

    • Oxidizing Agents[14]

    • Non-halogenated organic waste streams

  • Manage Container Volume: Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[14]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS): Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department or equivalent safety office to schedule a pickup.[8] Never pour this chemical down the drain or place it in the regular trash. [8][15]

  • Provide Documentation: Have the completed hazardous waste label ready for the EHS technician. Accurate documentation is essential for regulatory compliance and ensures the waste is transported and disposed of correctly.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_accumulate Accumulation Phase cluster_disposal Disposal Phase A Assess Hazards (Consult SDS/Analog Data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Pre-Label Waste Container ('Hazardous Waste', Chemical Name) B->C D Transfer Chemical Waste into Labeled Container C->D E Store in Designated SAA (Satellite Accumulation Area) D->E F Use Secondary Containment E->F G Segregate from Incompatibles (Acids, Bases, Oxidizers, Non-Halogenated) F->G H Request Pickup from EHS/ Licensed Waste Contractor G->H I Provide Full Documentation H->I J Waste Transported for High-Temperature Incineration I->J X Spill or Exposure Event Y Execute Emergency Protocol (Evacuate, Alert, Clean-up if Safe) X->Y

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Small Spill: For minor spills, absorb the material with an inert absorbent such as sand, vermiculite, or a chemical absorbent pad.[6][7] Collect the contaminated material into a labeled hazardous waste container for disposal. Ensure the area is well-ventilated.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like 4-bromo-2,3-dihydro-1H-indene is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a detailed protocol for personal protective equipment (PPE) when handling this brominated aromatic compound. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we will adopt a conservative approach, grounding our recommendations in the known hazards of structurally similar compounds and established laboratory safety principles mandated by organizations like the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment: Understanding the Risks

Before selecting PPE, we must first understand the potential hazards. Based on aggregated GHS data for closely related brominated indene structures, we can anticipate a similar hazard profile for this compound.[4][5] The primary risks are associated with irritation and acute toxicity.

Table 1: Anticipated Hazard Profile

Hazard ClassificationGHS Hazard StatementPotential Effect
Acute Toxicity, OralH302: Harmful if swallowedIngestion may lead to systemic toxic effects.[4][5]
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[5]

This profile dictates that our primary goal is to prevent contact with skin, eyes, and the respiratory system.

The Hierarchy of Controls: A Foundation for Safety

PPE is the final line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk. This framework is a core component of OSHA's Laboratory Standard.[2][3][6]

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Last line of defense) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer lab practices.

For handling this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to mitigate inhalation exposure.[7] This guide focuses on the final, essential layer: Personal Protective Equipment.

Comprehensive PPE Protocol

A multi-layered PPE strategy is required to provide comprehensive protection. The following equipment must be worn at all times when handling the compound.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationRationale
Primary Engineering Control Certified Chemical Fume Hood-Minimizes inhalation of dust or vapors.[7][8]
Eye and Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 Compliant[8]Goggles protect against splashes; a face shield provides crucial secondary protection for the entire face, especially during transfers or when a reaction could splash.[9][10]
Hand Protection Chemical-Resistant Gloves (Nitrile)Double-gloving recommendedNitrile provides good resistance to a range of chemicals, including many solvents and organic compounds.[11][12] Double-gloving provides an extra layer of protection against tears and permeation.[7][9]
Body Protection Flame-Resistant Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.[7][8][9]
Foot Protection Closed-Toe, Chemical-Resistant ShoesNon-porous materialProtects feet from spills and falling objects.[7][8]
Respiratory Protection NIOSH-Approved RespiratorAs neededRequired only if engineering controls fail or when working outside of a fume hood, based on a formal risk assessment.[7]
In-Depth Focus: Hand Protection

Choosing the correct gloves is critical. While no glove material offers universal protection, nitrile is an excellent initial choice for handling many organic compounds.[12] However, it is essential to remember that all glove materials are permeable to some extent.[7]

  • Inspect Before Use: Always check gloves for punctures or tears before donning.

  • Double-Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure from an unnoticed tear in the outer glove.[7][9]

  • Frequent Changes: Change gloves immediately if you suspect contamination. At a minimum, change them frequently, as breakthrough times can vary based on the specific solvent and duration of contact.[13]

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to avoid skin contact with the contaminated outer surface.

Operational and Disposal Workflow

Adherence to a strict, step-by-step procedure is vital for safety. The following workflow outlines the process for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood Certification Prep2 Assemble All Glassware & Equipment Prep1->Prep2 Prep3 Locate Emergency Equipment (Shower, Eyewash) Prep2->Prep3 Prep4 Don All Required PPE (Goggles, Face Shield, Lab Coat, Double Gloves) Prep3->Prep4 Handling1 Place Absorbent Liner on Work Surface Prep4->Handling1 Begin Work Handling2 Weigh Compound Carefully to Avoid Dust Handling1->Handling2 Handling3 Slowly Add Solid to Solvent to Prevent Splashing Handling2->Handling3 Handling4 Cap All Containers When Not in Use Handling3->Handling4 Cleanup1 Decontaminate Work Surface Handling4->Cleanup1 Experiment Complete Cleanup2 Segregate Halogenated Organic Waste (Solid & Liquid) Cleanup1->Cleanup2 Cleanup3 Dispose of Contaminated PPE as Hazardous Waste Cleanup2->Cleanup3 Cleanup4 Remove PPE and Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Safe handling, operational, and disposal workflow.

Step-by-Step Protocol: Weighing and Solution Preparation
  • Preparation: Before handling the compound, verify that the chemical fume hood is operational and certified.[7] Assemble all necessary equipment, including glassware, spatula, and labeled waste containers. Ensure an eyewash station and safety shower are accessible.[7][14]

  • Donning PPE: Put on all required PPE as detailed in Table 2, including double gloves, a lab coat, and chemical splash goggles with a face shield.[8][9]

  • Work Area Setup: Inside the fume hood, cover the work surface with disposable absorbent bench paper.[8]

  • Weighing: Carefully weigh the solid compound using a tared container or anti-static weigh paper to minimize dust generation.[8]

  • Solution Preparation: To create a solution, place a stir bar in the receiving flask with the solvent. Slowly add the weighed this compound to the solvent to avoid splashing.[8]

  • Decontamination: Once the experiment is complete, decontaminate the work surface with an appropriate solvent.

  • Waste Disposal: All waste must be treated as hazardous.[8]

    • Solid Waste: Collect unused compound, contaminated weigh paper, and spent absorbent pads in a dedicated, labeled container for solid halogenated organic waste.[8]

    • Liquid Waste: Collect all solutions in a labeled container for liquid halogenated organic waste.[8]

    • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.[8]

  • Doffing PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Emergency Procedures

Minor Spill (in Fume Hood): Alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material like sand or silica gel.[14] Carefully sweep the material into a labeled hazardous waste container.[14] Clean the spill area with a suitable solvent, followed by soap and water.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15][16][17]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14][16]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]

By integrating this expert-level understanding of hazards with stringent operational protocols, you can confidently and safely advance your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.